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  • Product: 3-(p-Tolyl)azetidine hydrochloride
  • CAS: 7606-36-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(p-Tolyl)azetidine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1][2][3] Their unique combination of properties, including a high degree of sp3 character, inherent ring strain, and conformational rigidity, offers medicinal chemists a powerful tool to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] The strained four-membered ring, while more stable than its aziridine counterpart, provides a unique reactivity profile that can be exploited for further functionalization.[3] This guide focuses on a specific, yet broadly applicable, member of this class: 3-(p-Tolyl)azetidine hydrochloride. This compound serves as a valuable building block for creating novel chemical entities with potential applications across various therapeutic areas.

While a specific CAS (Chemical Abstracts Service) number for 3-(p-Tolyl)azetidine hydrochloride is not readily found in common chemical databases, its synthesis and properties can be inferred from the extensive literature on related 3-arylazetidines. For reference, the CAS number for the parent compound, azetidine hydrochloride, is 36520-39-5.[4][5][6][7]

Physicochemical Properties and Structural Attributes

The incorporation of a p-tolyl group at the 3-position of the azetidine ring introduces specific steric and electronic features that can significantly influence molecular interactions and metabolic stability.

PropertyPredicted Value/CharacteristicSignificance in Drug Design
Molecular Formula C10H14ClNProvides the basis for molecular weight and elemental analysis.
Molecular Weight 183.68 g/mol Influences diffusion rates and membrane permeability.
LogP (Predicted) ~2.0-2.5Indicates moderate lipophilicity, often favorable for oral absorption.
pKa (Predicted) ~9-10The azetidine nitrogen is basic and will be protonated at physiological pH, enhancing aqueous solubility.
Hydrogen Bond Donors 1 (Ammonium ion)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 0The protonated nitrogen reduces its hydrogen bond accepting capacity.
Rotatable Bonds 1The rigid azetidine core limits conformational flexibility, which can be advantageous for target binding.

Synthesis and Purification: A Practical Workflow

The synthesis of 3-(p-tolyl)azetidine typically involves a multi-step sequence, starting from commercially available precursors. The following is a generalized, yet robust, protocol based on established methodologies for the synthesis of 3-arylazetidines.

Experimental Protocol: Synthesis of 3-(p-Tolyl)azetidine

Step 1: Grignard Reaction with 1-Boc-3-azetidinone

  • Reagents and Materials: 1-Boc-3-azetidinone, 4-bromotoluene, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings with a small crystal of iodine.

    • Prepare the Grignard reagent by the dropwise addition of a solution of 4-bromotoluene in anhydrous THF to the activated magnesium.

    • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

    • Slowly add a solution of 1-Boc-3-azetidinone in anhydrous THF to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-3-hydroxy-3-(p-tolyl)azetidine.

Step 2: Reductive Deoxygenation

  • Reagents and Materials: Crude 1-Boc-3-hydroxy-3-(p-tolyl)azetidine, triethylsilane, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude product from Step 1 in DCM.

    • Add triethylsilane to the solution.

    • Cool the mixture to 0 °C and slowly add TFA.

    • Stir the reaction at room temperature until the deoxygenation is complete (monitored by TLC).

    • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-Boc-3-(p-tolyl)azetidine.

Step 3: Boc Deprotection and Salt Formation

  • Reagents and Materials: Crude 1-Boc-3-(p-tolyl)azetidine, hydrochloric acid (4M in 1,4-dioxane), diethyl ether.

  • Procedure:

    • Dissolve the crude 1-Boc-3-(p-tolyl)azetidine in a minimal amount of diethyl ether.

    • Add a solution of 4M HCl in 1,4-dioxane dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(p-tolyl)azetidine hydrochloride.

Purification and Characterization

The final product should be purified by recrystallization, typically from an ethanol/ether mixture. Characterization is crucial to confirm the structure and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): Will show characteristic peaks for the tolyl group (aromatic protons and methyl singlet) and the azetidine ring protons.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the free base.

  • Infrared (IR) Spectroscopy: Will display characteristic N-H stretching frequencies for the secondary ammonium salt.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reductive Deoxygenation cluster_step3 Step 3: Deprotection & Salt Formation A 1-Boc-3-azetidinone C 1-Boc-3-hydroxy-3-(p-tolyl)azetidine A->C 1. B p-Tolylmagnesium bromide B->C 2. D 1-Boc-3-(p-tolyl)azetidine C->D Et3SiH, TFA E 3-(p-Tolyl)azetidine Hydrochloride D->E HCl in Dioxane

A generalized synthetic workflow for 3-(p-tolyl)azetidine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aryl azetidine motif is a privileged scaffold in medicinal chemistry due to its ability to orient the aryl substituent in a defined vector, which is crucial for interactions with biological targets.[8]

1. Central Nervous System (CNS) Agents:

Azetidine derivatives have shown significant promise as modulators of neurotransmitter transporters.[8] For instance, analogs have been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), suggesting potential applications in the treatment of neurological disorders like epilepsy and anxiety.[8] The rigid azetidine core helps to position the aryl group for optimal binding within the transporter.

2. Bioisosteric Replacement:

Azetidines are increasingly used as bioisosteres for other cyclic and acyclic moieties.[8][9] Replacing a gem-dimethyl group or a larger ring system like piperidine with an azetidine can lead to improved physicochemical properties such as increased solubility and metabolic stability, and reduced lipophilicity, without compromising biological activity.[9][10]

3. Antimicrobial Agents:

While the most famous azetidine-containing antimicrobials are the β-lactam antibiotics, non-β-lactam azetidines are also being investigated for their antibacterial and antifungal properties.[8][11] The p-tolyl group can be varied to modulate the antimicrobial spectrum and potency.

Applications cluster_apps Therapeutic Applications cluster_props Medicinal Chemistry Strategies 3-p-Tolyl-azetidine 3-(p-Tolyl)azetidine Core A versatile scaffold with defined structural vectors CNS CNS Disorders Modulator of neurotransmitter transporters (e.g., GAT-1) 3-p-Tolyl-azetidine->CNS Antimicrobial Antimicrobial Agents Novel non-β-lactam antibacterial/antifungal agents 3-p-Tolyl-azetidine->Antimicrobial Oncology Oncology Scaffolds for kinase inhibitors and other anti-cancer agents 3-p-Tolyl-azetidine->Oncology Bioisostere Bioisosteric Replacement Improves solubility and metabolic stability 3-p-Tolyl-azetidine->Bioisostere Scaffold Rigid Scaffold Reduces conformational flexibility, enhancing target affinity 3-p-Tolyl-azetidine->Scaffold

The role of 3-(p-tolyl)azetidine as a key structural motif in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 3-(p-tolyl)azetidine hydrochloride and its precursors. The following guidelines are based on safety data sheets for azetidine and related compounds.[12][13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[15]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Handling: Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.[12] Avoid creating dust.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

3-(p-Tolyl)azetidine hydrochloride represents a valuable and versatile building block for the synthesis of novel chemical entities with significant potential in drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for developing therapeutics targeting a wide range of diseases. A thorough understanding of its synthesis, properties, and applications, coupled with stringent safety practices, will enable researchers to fully exploit the potential of this important chemical motif.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025, March 19).
  • Azetidine - Safety Data Sheet - ChemicalBook.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. (2025, October 22).
  • Azetidine hydrochloride - Apollo Scientific. (2023, July 5).
  • Azetidine - Apollo Scientific.
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem. (2025, December).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Azetidine-3-carboxylic acid p-tolylamide | 1515847-14-9 - ChemicalBook.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. (2021, September 30).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • CAS 36520-39-5: azetidine hydrochloride | CymitQuimica.
  • Azetidines - Fisher Scientific.
  • CAS No : 36520-39-5| Chemical Name : Azetidine Hydrochloride | Pharmaffiliates.
  • Synthonix, Inc > Building Blocks > 36520-39-5 | Azetidine hydrochloride.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (2025, April 10).
  • 3-fluoro-3-(4-methylphenyl)azetidine hydrochloride | 2460750-03-0.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • 3-(m-tolyl)azetidine hydrochloride (C10H13N) - PubChemLite.
  • Azetidine hydrochloride - Chem-Impex.
  • Azetidine Hydrochloride | 36520-39-5 | TCI EUROPE N.V.

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Exploratory

3-(4-methylphenyl)azetidine hydrochloride chemical structure

A Technical Guide to 3-(4-methylphenyl)azetidine Hydrochloride: Synthesis, Characterization, and Applications Abstract The azetidine scaffold represents a privileged structural motif in modern medicinal chemistry, prized...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to 3-(4-methylphenyl)azetidine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

The azetidine scaffold represents a privileged structural motif in modern medicinal chemistry, prized for its unique three-dimensional conformation and sp³-rich character, which can confer improved pharmacokinetic properties such as metabolic stability and solubility.[1] This guide provides an in-depth technical overview of 3-(4-methylphenyl)azetidine hydrochloride, a key building block for drug discovery and development. We will explore its chemical structure and physicochemical properties, detail a robust synthetic pathway, outline comprehensive analytical characterization protocols, and discuss its biological significance and applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have garnered significant attention in pharmaceutical research.[2] Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, provides a unique conformational rigidity.[2] This structural constraint allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets and enhancing receptor affinity.[1] The incorporation of an azetidine ring into a drug candidate can lead to significant improvements in its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]

The subject of this guide, 3-(4-methylphenyl)azetidine hydrochloride, combines the foundational azetidine ring with a 3-aryl substitution, a common feature in bioactive molecules. The 4-methylphenyl (p-tolyl) group provides a lipophilic region that can engage in hydrophobic interactions within a target's binding pocket, making this compound a valuable starting point for the synthesis of a diverse range of potential therapeutic agents.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of 3-(4-methylphenyl)azetidine enhances its aqueous solubility and stability, rendering it more suitable for handling, formulation, and biological screening.[3][4]

Chemical Structure

The chemical structure of the parent compound, 3-(4-methylphenyl)azetidine, and its hydrochloride salt are depicted below.

Caption: A plausible synthetic workflow for azetidine derivatives.

Detailed Experimental Protocol

This protocol describes a common strategy starting from 1,3-dichloropropan-2-ol and p-toluidine.

Step 1: Synthesis of 1-(4-methylphenyl)azetidin-3-ol

  • To a stirred solution of p-toluidine (1.0 eq) in a suitable solvent like isopropanol, add 1,3-dichloro-2-propanol (1.1 eq) and a base such as sodium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 18-24 hours. The causality here is that elevated temperature is required to overcome the activation energy for the two sequential Sₙ2 reactions, while the base neutralizes the HCl generated, driving the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 1-(4-methylphenyl)azetidin-3-ol.

Step 2: Dehydroxylation to 1-(4-methylphenyl)azetidine

  • Convert the hydroxyl group into a good leaving group. A common method is tosylation. Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of tosyl chloride (1.2 eq). The base scavenges the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The resulting tosylate is then reduced. Add the crude tosylate mixture to a flask containing a reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C. This powerful reductant will displace the tosylate group with a hydride.

  • After the reaction is complete (monitored by TLC), carefully quench the excess LiAlH₄ with water and aqueous NaOH.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield 1-(4-methylphenyl)azetidine.

Self-Validation Checkpoint: The product from this stage should be analyzed via ¹H NMR and Mass Spectrometry to confirm the removal of the hydroxyl group and the integrity of the azetidine ring before proceeding.

Step 3: N-Deprotection and Salt Formation

Note: The above steps yield an N-substituted azetidine. A more direct synthesis to a 3-substituted azetidine often involves different starting materials and a protecting group on the nitrogen that can be easily removed. A more advanced synthesis might involve a palladium-catalyzed C-N cross-coupling reaction.

Assuming a precursor like N-Boc-3-(4-methylphenyl)azetidine is synthesized:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in a minimal amount of a solvent like 1,4-dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid (4M in dioxane or gaseous HCl in ethyl acetate) (2-3 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 2-4 hours. The Boc group is acid-labile and will be cleaved, precipitating the hydrochloride salt.

  • Collect the resulting solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product, 3-(4-methylphenyl)azetidine hydrochloride, as a crystalline solid.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This process forms a self-validating system for the synthetic protocol.

Analytical Workflow

G Sample Synthesized Product (Crude or Purified) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC Purity Analysis (HPLC-UV) Sample->HPLC Structure Structural Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity ≥95%? HPLC->Purity Final Verified Compound Structure->Final Identity->Final Purity->Final

Caption: Standard analytical workflow for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR (400 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is due to the expected good solubility of the hydrochloride salt.

    • δ 9.0-10.0 ppm (broad singlet, 2H): Protons of the ammonium group (N⁺H₂). The broadness is due to quadrupole coupling with the nitrogen atom and chemical exchange.

    • δ 7.2-7.4 ppm (multiplet or AA'BB' system, 4H): Aromatic protons of the p-substituted phenyl ring.

    • δ 3.8-4.2 ppm (multiplet, 4H): Protons on the azetidine ring carbons adjacent to the nitrogen (C2 and C4). They are diastereotopic and will likely show complex splitting.

    • δ 3.5-3.8 ppm (multiplet, 1H): The proton at the C3 position of the azetidine ring.

    • δ 2.3 ppm (singlet, 3H): Protons of the methyl group on the phenyl ring. [5]* ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 135-140 ppm: Quaternary aromatic carbon attached to the methyl group and the aromatic carbon attached to the azetidine ring.

    • δ 128-130 ppm: Aromatic CH carbons.

    • δ 50-55 ppm: Azetidine ring carbons (C2 and C4).

    • δ 30-35 ppm: Azetidine ring carbon (C3).

    • δ ~21 ppm: Methyl carbon.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and assess purity.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is the method of choice, as the azetidine nitrogen is easily protonated.

  • Expected Ion: The primary ion observed will be the molecular ion of the free base, [M+H]⁺.

  • Calculated m/z: For C₁₀H₁₃N, the expected exact mass for the [M+H]⁺ ion is 148.1121 . High-resolution mass spectrometry (HRMS), such as that performed on a TOF or Orbitrap analyzer, should be used to confirm this value to within 5 ppm, which provides unequivocal confirmation of the elemental composition. [6]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard for determining the purity of the final compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

    • Detection: UV detector set to a wavelength of ~254 nm, where the phenyl ring will absorb strongly.

    • Purity Assessment: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks. For use in drug discovery, a purity of ≥95% is typically required.

Pharmacological Profile and Applications

While specific biological activity data for 3-(4-methylphenyl)azetidine hydrochloride is not extensively published, its value lies in its role as a versatile chemical scaffold. [7]The azetidine moiety is a bioisostere for other common rings and can be used to modulate a compound's physicochemical properties.

  • Scaffold for Drug Discovery: This compound is an ideal starting point for library synthesis. The secondary amine of the azetidine ring serves as a nucleophilic handle for further functionalization via reactions such as acylation, alkylation, or reductive amination, allowing for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. [8][9]* CNS Agents: The 3-aryl azetidine motif is found in compounds targeting the central nervous system (CNS). The rigid structure can help penetrate the blood-brain barrier and present functional groups to receptors and enzymes in a well-defined orientation. [1]* Enzyme Inhibition: Azetidines have been incorporated into inhibitors for various enzymes. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the substituted phenyl ring can occupy hydrophobic pockets in an enzyme's active site. [8]

Conclusion

3-(4-methylphenyl)azetidine hydrochloride is a high-value chemical building block for pharmaceutical and medicinal chemistry research. Its structure combines the beneficial conformational and pharmacokinetic properties of the azetidine ring with a versatile aryl substituent. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, ensuring high-purity material for downstream applications. The strategic use of this and similar scaffolds will continue to be a cornerstone in the development of next-generation therapeutics. [1]

References

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2012). Azetidine Synthesis.
  • Google Patents. (1990).
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223-264.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Scientific Diagram. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chemical Reviews, 108(9), 3988-4035.
  • Taylor & Francis Online. (n.d.). Azetidines – Knowledge and References. [Link]

  • ResearchGate. (2021). Azetidines of pharmacological interest. Request PDF. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)azetidine hydrochloride. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • PubChemLite. (n.d.). 3-(m-tolyl)azetidine hydrochloride (C10H13N). [Link]

  • Google Patents. (2000).
  • PubChemLite. (n.d.). 3-[(4-methylphenyl)methyl]azetidine hydrochloride (C11H15N). [Link]

  • Organic Chemistry Portal. (n.d.). Methods for the Synthesis of Substituted Azetines. [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Asian Journal of Research in Chemistry, 15(3), 169-171.
  • Hashim, O. S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-556.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]

  • Fehér, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PubChemLite. (n.d.). 3-(m-tolyl)azetidine hydrochloride (C10H13N). [Link]

  • PubChemLite. (n.d.). 3-[(4-bromo-3-methylphenyl)methyl]azetidine hydrochloride (C11H14BrN). [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Yu, H., et al. (2000). Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Analytical Chemistry, 72(14), 3247-3255.
  • Wenge, D., et al. (2018). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 83(15), 8345-8356.
  • Wallace, E. M., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Journal of Medicinal Chemistry, 53(18), 6601-6615.
  • ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

Sources

Foundational

3-Arylazetidine Derivatives: A Technical Guide for High-Fidelity Lead Optimization

Executive Summary In the pursuit of "escaping flatland," the 3-arylazetidine scaffold has emerged as a premier bioisostere for phenyl, piperidine, and morpholine rings.[1] Unlike their six-membered counterparts, 3-arylaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "escaping flatland," the 3-arylazetidine scaffold has emerged as a premier bioisostere for phenyl, piperidine, and morpholine rings.[1] Unlike their six-membered counterparts, 3-arylazetidines offer a unique combination of reduced basicity (pKa modulation) , defined vectorality (puckered conformation) , and metabolic hardiness .[1] This guide provides a rigorous technical analysis of these derivatives, equipping medicinal chemists with the rationale and protocols to deploy them effectively in drug discovery campaigns.

Part 1: Physicochemical Profile & Mechanistic Advantages[1][2]

The Basicity Modulation (pKa Shift)

One of the most powerful properties of the azetidine ring is its ability to lower the basicity of the nitrogen center compared to pyrrolidines and piperidines.

  • Mechanism: The high ring strain (~26 kcal/mol) of the four-membered ring forces the nitrogen atom to adopt greater

    
    -character in its bonding orbitals to relieve angle strain. Consequently, the lone pair resides in an orbital with higher 
    
    
    
    -character, making it more tightly held and less available for protonation.[1]
  • Impact: This typically results in a pKa drop of 1.0–2.0 log units compared to piperidine analogues. This is critical for improving permeability (higher fraction of neutral species at pH 7.4) and reducing hERG liability (often associated with high basicity).[1]

Table 1: Comparative Physicochemical Properties of Cyclic Amines

ScaffoldStructureApprox. pKa (Parent)Approx.[1] pKa (3-Aryl derivative)Ring Strain (kcal/mol)Primary Vectorality
Piperidine 6-membered~11.2~10.0~0Chair (Equatorial preference)
Pyrrolidine 5-membered~11.3~9.5~6Envelope
Azetidine 4-membered~11.0 ~8.5 - 9.0 ~26 Puckered (Butterfly)
Conformational Dynamics: The "Butterfly" Pucker

Unlike the chair conformation of piperidine, the azetidine ring exists in a dynamic puckered equilibrium.

  • The Pucker: The ring puckers by approximately 30° to minimize torsional strain between vicinal hydrogens.

  • Vectorality: A substituent at the 3-position (e.g., an aryl group) can adopt a pseudo-equatorial or pseudo-axial orientation.[1] However, due to 1,3-transannular repulsion, the pseudo-equatorial conformation is generally preferred, projecting the aryl group in a distinct vector compared to a 4-phenylpiperidine.

  • Design Consequence: This alters the exit vector of the aryl group, allowing it to probe different sub-pockets in a receptor active site, often salvaging potency where larger rings clash sterically.

Metabolic Stability

3-Arylazetidines frequently exhibit superior metabolic stability.

  • Metabolic Blockade: The constrained ring geometry and the steric bulk of the 3-aryl group hinder the approach of Cytochrome P450 enzymes to the

    
    -carbon (C2/C4 positions), reducing N-dealkylation and ring oxidation rates.
    
  • Lipophilicity (LogD): By lowering the pKa, the LogD at physiological pH (7.[1]4) is often optimized, balancing solubility with membrane permeability without the penalty of excessive lipophilicity (LogP).[1]

Part 2: Visualizing the Logic

The following diagram illustrates the decision-making logic when transitioning from a standard piperidine scaffold to a 3-arylazetidine to solve specific ADME-Tox issues.

SAR_Logic Problem Lead Compound Liability: High Clearance / hERG Risk Piperidine Current Scaffold: 4-Phenylpiperidine Problem->Piperidine Strategy Bioisosteric Replacement: Ring Contraction Piperidine->Strategy Azetidine New Scaffold: 3-Arylazetidine Strategy->Azetidine Effect1 pKa Reduction (~1-2 units) (Reduces hERG/Lysosomal trapping) Azetidine->Effect1 Effect2 Metabolic Blockade (Steric hindrance at α-C) Azetidine->Effect2 Effect3 Vector Change (New IP Space / Selectivity) Azetidine->Effect3

Caption: Decision logic for deploying 3-arylazetidines to resolve specific ADME/Tox liabilities in lead optimization.

Part 3: Synthetic Accessibility & Protocols[1][2]

Accessing 3-arylazetidines has historically been challenging, but modern methods have democratized their synthesis.[1]

Primary Synthetic Routes[1]
  • Traditional Cyclization (Reliable):

    • Starting Material: 2-Aryl-1,3-propanediols or their corresponding di-halides/mesylates.

    • Mechanism:[2][3] Double nucleophilic displacement by a primary amine.

    • Pros: Scalable, uses cheap reagents.

    • Cons: Requires pre-functionalized aryl precursors.

  • Nickel-Catalyzed Cross-Coupling (Modular):

    • Starting Material: N-Boc-3-iodoazetidine.

    • Mechanism:[2][3] Negishi or Suzuki coupling with Aryl-Zinc or Aryl-Boronic acids.

    • Pros: Highly modular; allows rapid library generation from a common intermediate.

    • Cons: Requires transition metal catalysts and inert atmosphere.

  • Strain-Release Functionalization (Advanced):

    • Starting Material: [1.1.0]Azabicyclobutane (ABB).

    • Mechanism:[2][3] Nucleophilic attack on the strained bridgehead followed by protonation/trapping.

    • Pros: Access to 3,3-disubstituted systems.[4][3][5][6]

Detailed Experimental Protocol: Nickel-Catalyzed Negishi Coupling

This protocol describes the synthesis of 1-(tert-butoxycarbonyl)-3-phenylazetidine from 3-iodoazetidine, a robust method for library generation.[1]

Reagents:

  • N-Boc-3-iodoazetidine (1.0 equiv)[1]

  • Phenylzinc bromide (0.5 M in THF, 1.5 equiv)[1]

  • NiCl₂(glyme) (0.1 equiv)[1]

  • trans-2-Aminocyclohexanol hydrochloride (0.1 equiv) - Ligand[1]

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (0.2 equiv)[1]

  • Isopropanol (IPA) / THF[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, combine NiCl₂(glyme) (10 mol%) and the aminocyclohexanol ligand (10 mol%).[1] Add anhydrous THF and stir for 5 minutes.

  • Base Addition: Add NaHMDS (20 mol%) to the catalyst mixture to deprotonate the ligand and activate the Nickel species. The solution should turn a distinct color (often orange/brown).

  • Substrate Addition: Add N-Boc-3-iodoazetidine (1.0 equiv) dissolved in minimal THF.

  • Coupling: Cool the reaction to 0°C. Dropwise add Phenylzinc bromide (1.5 equiv) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS for the disappearance of the iodide.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[7] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • LC-MS: Product mass [M+H-Boc]⁺ or [M+Na]⁺ should be visible.[1]

  • NMR: The methine proton at C3 (attached to the aryl ring) typically appears as a quintet or multiplet around 3.6–4.0 ppm.

Part 4: Synthesis Workflow Diagram

Synthesis_Workflow Iodide N-Boc-3-Iodoazetidine Coupling Negishi Coupling (THF, r.t., 12h) Iodide->Coupling ArZnX Aryl-Zinc Reagent (Nucleophile) ArZnX->Coupling Catalyst Ni/Ligand System Catalyst->Coupling Deprotection Boc-Deprotection (TFA/DCM) Coupling->Deprotection Product 3-Arylazetidine Salt Deprotection->Product

Caption: Modular synthesis of 3-arylazetidines via Nickel-catalyzed cross-coupling.

Part 5: Case Studies & Applications

hERG Avoidance in CNS Targets

In a campaign for a Triple Reuptake Inhibitor (Serotonin/Norepinephrine/Dopamine), a 4-phenylpiperidine lead showed potent activity but suffered from hERG inhibition (IC₅₀ < 1 µM) due to the basic piperidine nitrogen (pKa ~10.[1]5) interacting with the channel's pore.

  • Solution: Contraction to the 3-phenylazetidine analogue.

  • Result: The pKa dropped to ~8.8. This reduced the cationic fraction at physiological pH, significantly lowering hERG affinity (IC₅₀ > 10 µM) while maintaining potency at the transporters due to the favorable vector alignment of the aryl ring.

GAT-1 Inhibitors

Research into GABA transporter (GAT-1) inhibitors utilized 3-arylazetidine-3-carboxylic acids. The azetidine ring provided a rigid scaffold that correctly oriented the carboxylic acid and the aryl group to mimic the bioactive conformation of GABA, resulting in micromolar potency with improved metabolic stability compared to flexible linear analogues.

References

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry. [Link][1][8]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules. Journal of Organic Chemistry. [Link][8]

  • Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B. [Link]

Sources

Exploratory

3-(p-Tolyl)azetidine Hydrochloride: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the shift toward higher fraction sp3 (Fsp3) character has driven the adoption of small, strained heterocycles as bioisosteres for traditional flat aromatic rings or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward higher fraction sp3 (Fsp3) character has driven the adoption of small, strained heterocycles as bioisosteres for traditional flat aromatic rings or bulky aliphatic cyclic amines. The azetidine scaffold has emerged as a privileged motif in this paradigm[1].

3-(p-Tolyl)azetidine hydrochloride represents a highly versatile building block and pharmacophore. By combining the rigid, polar azetidine core with a lipophilic para-tolyl substituent, this compound offers a unique physicochemical profile. As an application scientist, I frequently recommend 3-aryl azetidines to overcome ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities associated with piperidines or pyrrolidines—specifically to lower lipophilicity (LogD), improve metabolic stability, and enhance blood-brain barrier (BBB) penetrance.

This whitepaper provides an in-depth technical analysis of 3-(p-Tolyl)azetidine HCl, detailing its molecular properties, the mechanistic rationale behind its salt form, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Data

Understanding the exact molecular weight and formula of both the free base and the hydrochloride salt is critical for accurate stoichiometric calculations during assay development and synthetic scaling.

Table 1: Core Physicochemical Properties
ParameterFree BaseHydrochloride (HCl) Salt
Chemical Name 3-(p-Tolyl)azetidine3-(p-Tolyl)azetidine hydrochloride
Molecular Formula C₁₀H₁₃NC₁₀H₁₄ClN (or C₁₀H₁₃N · HCl)
Molecular Weight 147.22 g/mol 183.68 g/mol
Exact Mass 147.1048 Da183.0815 Da
Physical State Viscous oil / Low-melting solidCrystalline solid (White to off-white)
Solubility Soluble in DCM, EtOAc, THFSoluble in Water, Methanol, DMSO
pKa (Calculated) ~10.4 (Secondary Amine)N/A (Protonated)

Mechanistic Insights: The Rationale for the Hydrochloride Salt

A frequent question in drug development is why 3-aryl azetidines are almost universally supplied and utilized as hydrochloride salts rather than free bases[2].

The Causality of Salt Formation:

  • Chemical Stability: The free base of an azetidine is a secondary amine with a relatively high pKa (~10.4). In its free base form, it is highly nucleophilic and susceptible to oxidative degradation or atmospheric CO₂ absorption (forming carbamates) over time.

  • Handling & Hygroscopicity: The free base is typically a volatile or viscous oil. Protonation with hydrochloric acid converts the amine into a stable, highly crystalline lattice (C₁₀H₁₄ClN). This allows for precise gravimetric weighing without the interference of static charge or moisture absorption.

  • Aqueous Solubility: For in vitro biological assays, the HCl salt guarantees rapid dissolution in aqueous buffer systems or DMSO, preventing the compound from crashing out of solution during serial dilutions.

Synthetic Pathways to 3-Aryl Azetidines

The synthesis of 3-aryl azetidines has historically been challenging due to the ring strain (~26 kcal/mol) of the four-membered heterocycle, which makes it prone to ring-opening under harsh basic or nucleophilic conditions[3].

Modern methodologies rely heavily on the cross-coupling of N-protected 3-haloazetidines[4]. The most robust approach for synthesizing 3-(p-Tolyl)azetidine involves the Negishi cross-coupling of N-Boc-3-iodoazetidine with a p-tolylzinc reagent, followed by acidic deprotection.

SynthWorkflow A N-Boc-3-iodoazetidine (Starting Material) C N-Boc-3-(p-Tolyl)azetidine (Stable Intermediate) A->C Pd(dppf)Cl2 THF, 65°C B p-Tolylzinc bromide (Organozinc Reagent) B->C Negishi Transmetalation E 3-(p-Tolyl)azetidine HCl (Final Isolated Salt) C->E Boc Cleavage & Salt Precipitation D 4M HCl in Dioxane (Deprotection Agent) D->E Protonation

Caption: Synthetic workflow for 3-(p-Tolyl)azetidine HCl via Negishi cross-coupling and Boc deprotection.

Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding.

Step 1: Negishi Cross-Coupling (C-C Bond Formation)
  • Procedure: In an oven-dried, argon-purged flask, dissolve N-Boc-3-iodoazetidine (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) in anhydrous THF. Dropwise add p-Tolylzinc bromide (0.5 M in THF, 1.5 equiv) at room temperature. Heat the reaction to 65 °C for 4 hours.

  • Causality: Organozinc reagents are utilized because their milder nucleophilicity (compared to Grignard or organolithium reagents) prevents undesired ring-opening of the strained azetidine core.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the starting material (m/z 284) and the emergence of the intermediate mass (m/z 248 for [M+H]⁺ of N-Boc-3-(p-Tolyl)azetidine) confirms successful coupling.

Step 2: Buffered Workup and Purification
  • Procedure: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

  • Causality: The use of NH₄Cl provides a mildly acidic, buffered quench. This is critical to neutralize the zinc salts without inadvertently cleaving the acid-sensitive Boc protecting group during the workup phase[2].

Step 3: Boc-Deprotection and Direct Salt Formation
  • Procedure: Dissolve the purified N-Boc-3-(p-Tolyl)azetidine in a minimal volume of anhydrous dichloromethane (DCM). Cool to 0 °C and add 4M HCl in dioxane (10 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Causality: 4M HCl in dioxane is selected over Trifluoroacetic Acid (TFA). While TFA effectively removes the Boc group, it leaves a trifluoroacetate salt, which often requires a secondary ion-exchange step. Dioxane/HCl directly yields the desired, highly crystalline hydrochloride salt.

  • Self-Validation Checkpoint: The product will crash out of the DCM/dioxane solution as a white precipitate. The visual confirmation of this precipitate indicates that the deprotection is progressing and the salt is forming.

Step 4: Isolation and Analytical Verification
  • Procedure: Filter the white precipitate through a Büchner funnel. Wash the filter cake extensively with cold diethyl ether and dry under high vacuum for 12 hours.

  • Causality: The HCl salt is entirely insoluble in diethyl ether, whereas residual dioxane, cleaved tert-butyl alcohol, and organic impurities are highly soluble. This acts as a highly efficient, solvent-based trituration.

Table 2: Expected Analytical Characterization Data
Analytical MethodExpected Result for 3-(p-Tolyl)azetidine HCl
LC-MS (ESI+) m/z = 148.1 [M+H]⁺ (Note: Mass spec detects the free base cation)
¹H NMR (400 MHz, D₂O) δ 7.30 (d, 2H), 7.22 (d, 2H), 4.35 (m, 2H), 4.15 (m, 2H), 3.90 (m, 1H), 2.30 (s, 3H)
Melting Point > 180 °C (Decomposition typical for azetidine HCl salts)

Pharmacological Relevance & Bioisosterism

In drug design, the incorporation of the 3-(p-Tolyl)azetidine motif is rarely accidental. It is a calculated structural maneuver designed to optimize the pharmacokinetic (PK) profile of a lead compound[1].

PharmRationale Core 3-(p-Tolyl)azetidine HCl Aze Azetidine Core (sp3-rich Bioisostere) Core->Aze Tol p-Tolyl Substituent (Lipophilic Vector) Core->Tol Prop1 High pKa (~10.4) Improved Aqueous Solubility Aze->Prop1 Prop2 Lower LogD Enhanced Brain Penetrance Aze->Prop2 Prop3 Target Affinity (pi-pi / CH-pi interactions) Tol->Prop3

Caption: Pharmacological rationale mapping the structural features of 3-(p-Tolyl)azetidine to its properties.

  • The Azetidine Core: By replacing a larger piperidine or pyrrolidine ring with an azetidine, medicinal chemists reduce the molecular weight and the lipophilicity (LogD) of the molecule. The reduced steric bulk and high basicity (pKa ~10.4) often lead to improved aqueous solubility and better metabolic stability against cytochrome P450 enzymes.

  • The p-Tolyl Group: The para-methylphenyl substituent acts as a highly effective hydrophobic vector. It is frequently utilized to occupy deep lipophilic pockets in target proteins (such as monoamine transporters), engaging in crucial π-π stacking or CH-π interactions[2].

References

  • Benchchem (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Retrieved from:1

  • Trudell, M. L., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC / NIH. Retrieved from: 2

  • The Journal of Organic Chemistry (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Publications. Retrieved from: 3

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from: 4

Sources

Foundational

Novel Azetidine Scaffolds: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular fram...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in drug design.[1][2] Its unique combination of conformational rigidity and chemical stability, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents.[2][3] This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1][4]

Historical Perspective: From Synthetic Challenge to Therapeutic Staple

The journey of azetidines began in the late 19th century, with the first synthesis of the parent azetidine ring reported in 1888.[5] For many decades, the strained four-membered ring was considered more of a synthetic curiosity than a valuable building block.[5] A pivotal moment was the isolation of the naturally occurring L-azetidine-2-carboxylic acid in 1955, which hinted at its biological relevance.[5] However, it was the late 20th and early 21st centuries that saw the true potential of substituted azetidines in drug discovery realized.[2][5] Historically, the synthesis of the strained four-membered ring posed significant challenges, limiting its widespread use.[1][5] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their potential for modern drug discovery.[2][3]

The Unique Physicochemical Profile of Azetidines: A Balancing Act of Strain and Stability

Azetidines possess a unique set of physicochemical properties that make them highly attractive for drug design.[6] Their high sp3-rich character and conformational rigidity contribute to enhanced pharmacokinetic properties, solubility, and metabolic stability.[6][7] The ring strain of azetidines is approximately 25.4 kcal/mol, which is intermediate between that of the less stable aziridines (27.7 kcal/mol) and the more flexible and unreactive pyrrolidines (5.4 kcal/mol).[3] This moderate ring strain makes them stable enough for facile handling while also allowing for unique reactivity under specific conditions.[3][8]

Strategic Advantages in Drug Design: Why Azetidines?

The strategic value of the azetidine ring in drug design can be attributed to several key features:

  • Conformational Constraint: The puckered, four-membered ring restricts the conformational freedom of appended functional groups. This pre-organization of pharmacophoric elements into a bioactive conformation can enhance potency and selectivity for the intended target.[1][2]

  • Improved Physicochemical Properties: As a small, polar heterocycle, the introduction of an azetidine ring can improve properties such as aqueous solubility and reduce lipophilicity compared to larger, more flexible carbocyclic or heterocyclic analogs.[1][9] This is particularly advantageous for developing CNS-penetrant drugs.[1]

  • Novel Chemical Space & Exit Vectors: The azetidine ring provides unique three-dimensional exit vectors for substituents, allowing for the exploration of novel chemical space and optimization of interactions with the target protein.[1][2]

  • Metabolic Stability: The azetidine ring can enhance metabolic stability by blocking sites of metabolism or by altering the overall electronic properties of the molecule.[2][6]

Synthetic Strategies for Accessing Novel Azetidine Scaffolds

The accessibility of functionalized azetidines has been a significant driver of their adoption in medicinal chemistry. A variety of synthetic methodologies have been developed to construct and functionalize this important scaffold.[5][8]

Classical Approaches: Intramolecular Cyclizations and Ring Expansions

One of the most common methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[5][10] Ring expansion of aziridines and ring contraction of pyrrolidines also represent classical approaches to azetidine synthesis.[5]

This procedure details the synthesis of 3-aryl-azetidines from β-amino alcohols via a three-step sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation/ring closure.

Step 1: N-Arylation

  • To a solution of the β-amino alcohol (1.0 equiv.) and aryl halide (1.2 equiv.) in an appropriate solvent (e.g., toluene), add a copper catalyst (e.g., CuI, 10 mol %) and a ligand (e.g., L-proline, 20 mol %).

  • Add a base (e.g., K2CO3, 2.0 equiv.) and heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-aryl-β-amino alcohol.

Step 2: N-Cyanomethylation

  • To a solution of the N-aryl-β-amino alcohol (1.0 equiv.) in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH, 1.5 equiv.) at 0 °C.

  • After stirring for a short period, add bromoacetonitrile (1.2 equiv.) and allow the reaction to warm to room temperature.

  • Monitor the reaction for completion, then quench with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the N-cyanomethylated intermediate.

Step 3: One-Pot Mesylation and Ring Closure

  • Dissolve the N-cyanomethylated intermediate (1.0 equiv.) in a suitable solvent (e.g., CH2Cl2) and cool to 0 °C.

  • Add a tertiary amine base (e.g., triethylamine, 2.5 equiv.) followed by methanesulfonyl chloride (1.2 equiv.).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Upon completion, add a stronger base (e.g., DBU, 2.0 equiv.) to induce ring closure.

  • After stirring, quench the reaction, extract the product, and purify by chromatography to afford the 3-aryl-azetidine.

Modern Synthetic Innovations

Recent years have seen the development of innovative methods for azetidine synthesis, including photocatalysis and continuous flow chemistry.[3][11] These methods often offer milder reaction conditions, improved efficiency, and better functional group tolerance.[3][12]

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for synthesizing functionalized azetidines.[3][13] Visible-light photocatalysis has enabled the use of a broader range of substrates under mild conditions.[3]

Continuous flow technology offers several advantages for the synthesis of azetidines, including precise control over reaction parameters, enhanced safety when handling reactive intermediates, and ease of scalability.[11][12]

This protocol describes the generation and functionalization of a C3-lithiated azetidine intermediate under continuous flow conditions.

Materials and Setup:

  • A flow microreactor system with two microtube reactors (R1 and R2) and three precooling units (P1, P2, and P3).

  • Syringe pumps for delivering reagents.

  • Solution of 1-Boc-3-iodoazetidine (0.07 M in CPME).

  • Solution of n-hexyllithium (0.42 M in CPME).

  • Solution of the desired electrophile in CPME.

Procedure:

  • Set up the flow microreactor system (Flow set up A as described in the reference) and cool the reactor to -50 °C.[12]

  • Pump the solution of 1-Boc-3-iodoazetidine (flow rate: 4 mL/min) and the solution of n-hexyllithium (flow rate: 1 mL/min) into the first mixer (M1).

  • The resulting solution passes through the first reactor (R1, residence time: 82 ms) where the lithiated intermediate is formed.

  • The stream from R1 is then mixed with the solution of the electrophile in the second mixer (M2).

  • The combined stream passes through the second reactor (R2, residence time: 10.4 s) for the quenching reaction.

  • Collect the output solution after the system reaches a steady state and quench with water.

  • Separate the aqueous phase, and dry the organic layer over Na2SO4.

  • Filter and remove the solvent under vacuum to obtain the crude product.

  • Purify the product by flash column chromatography.

Synthesis of Specifically Substituted Azetidines

The synthesis of 2-substituted azetidines can be challenging but has been achieved through various methods, including C-H arylation and diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles.[14]

3,3-disubstituted azetidines are of growing interest in medicinal chemistry.[15] Modular synthesis strategies based on azetidinylation reagents have been developed to access these scaffolds with a broad substrate scope under mild conditions.[10][15]

The Azetidine Scaffold as a Tool for Optimizing Pharmacokinetics and Pharmacodynamics

The incorporation of an azetidine ring can have a profound impact on the overall properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.[6][7]

Impact on Physicochemical Properties: A Quantitative Comparison

The introduction of an azetidine can lead to improvements in key physicochemical properties such as solubility and lipophilicity.

Compound PairStructure (Analog)cLogP (Analog)TPSA (Analog)Structure (Azetidine)cLogP (Azetidine)TPSA (Azetidine)Reference
Piperidine vs. Aza-azetidinePiperazine-1.132.3Aza-azetidine-0.835.5[16]
Tryptamine vs. Indole-azetidineTryptamine1.638.8Indole-azetidine1.341.9[16]
Azetidines as Bioisosteres: Replacing and Refining

Azetidines are increasingly used as bioisosteres for other cyclic amines, such as pyrrolidine and piperidine, as well as for acyclic fragments.[5][9] This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties.[17][18]

In many instances, replacing a pyrrolidine or piperidine ring with an azetidine can lead to a more favorable profile.[5][9] The smaller ring size and altered geometry of the azetidine can provide a better fit for the target's binding pocket and introduce beneficial changes in properties like pKa and lipophilicity.[2][9]

Conformational Constraint and Target Engagement

The rigid nature of the azetidine ring pre-organizes the substituents in a defined spatial orientation, which can lead to a more favorable binding entropy upon interaction with the target protein.[1][4] This can result in a significant increase in binding affinity.

G cluster_0 Flexible Linker cluster_1 Azetidine Scaffold Pharmacophore A Pharmacophore A Pharmacophore B Pharmacophore B Pharmacophore A->Pharmacophore B Multiple Conformations High Entropy High Entropy Pharmacophore C Pharmacophore C Pharmacophore D Pharmacophore D Pharmacophore C->Pharmacophore D Restricted Conformation Low Entropy Low Entropy

Caption: Azetidine-induced conformational restriction reduces the entropic penalty of binding.

Azetidine-Containing Therapeutics: From Bench to Bedside

The versatility of the azetidine scaffold is demonstrated by its presence in several FDA-approved drugs across a range of therapeutic areas.[1][6]

Case Studies of FDA-Approved Drugs
  • Cobimetinib: An inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma.[3][19] The azetidine moiety contributes to its potency and favorable pharmacokinetic profile.

  • Azelnidipine: A dihydropyridine calcium channel blocker used to treat hypertension.[3][19]

  • Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[6]

Table: Marketed Drugs Featuring the Azetidine Scaffold[1][6][7][20]
Drug NameTherapeutic AreaMolecular Target(s)
CobimetinibOncologyMEK1, MEK2
AzelnidipineCardiovascularL-type calcium channels
BaricitinibInflammationJAK1, JAK2
SarolanerVeterinary MedicineIsoxazoline ectoparasiticide
Signaling Pathways Modulated by Azetidine-Containing Drugs

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Cobimetinib ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: The RAS/RAF/MEK/ERK pathway, a target for the azetidine-containing drug Cobimetinib.

Future Perspectives and Emerging Applications

The field of azetidine chemistry continues to evolve, with new synthetic methods and applications constantly being explored.

Spirocyclic Azetidines: Exploring 3D Chemical Space

Spirocyclic azetidines are gaining attention as they introduce greater three-dimensionality into molecules, which can lead to improved properties and novel biological activities.[20] Both "linear" and "angular" spirocyclic azetidines are being investigated as bioisosteres for common saturated heterocycles.[20]

Azetidines in Peptide and Macrocycle Chemistry

The incorporation of azetidine-based amino acids into peptides and macrocycles can induce specific secondary structures and enhance proteolytic stability.[21][22] The azetidine ring can act as an isostere for a trans amide bond, stabilizing conformations that are otherwise difficult to access.[21][23]

Challenges and Opportunities in Azetidine Chemistry

Despite significant progress, challenges remain in the stereoselective synthesis of highly substituted azetidines.[2] The development of new catalytic and asymmetric methods will continue to be a major focus of research, opening up new opportunities for the design of novel therapeutics.[6]

Conclusion

The azetidine scaffold has firmly established itself as a valuable tool in modern medicinal chemistry. Its unique combination of conformational constraint, favorable physicochemical properties, and synthetic accessibility has led to its incorporation into a growing number of successful drugs. As synthetic methodologies continue to advance and our understanding of the structure-activity relationships of azetidine-containing compounds deepens, we can expect to see this privileged scaffold play an even more prominent role in the discovery and development of the next generation of therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor - ACS Publications. (2021). Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. | Semantic Scholar. (2021). Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing). (2021). Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026). Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. Available at: [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC. (2025). Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Available at: [Link]

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Advances in the synthesis of azetidines: 2020-2025 - ResearchGate. (2026). Available at: [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative - ijarsct. (2023). Available at: [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction | The Journal of Organic Chemistry - ACS Publications. (2008). Available at: [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... - ResearchGate. Available at: [Link]

  • Synthesis of azetidine-based beta-amino alcohols - Sciforum : Event management platform. (2022). Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Available at: [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (2025). Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. Available at: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature - ResearchGate. Available at: [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. Available at: [Link]

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Exploratory

In-Depth Technical Guide &amp; Safety Data Protocol: 3-(p-Tolyl)azetidine Hydrochloride

Executive Summary & Chemical Identity The incorporation of the azetidine ring into small-molecule drug candidates has surged in modern drug discovery. As a highly strained, four-membered nitrogenous heterocycle, the azet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The incorporation of the azetidine ring into small-molecule drug candidates has surged in modern drug discovery. As a highly strained, four-membered nitrogenous heterocycle, the azetidine motif serves as an exceptional bioisostere for larger rings like piperidines and pyrrolidines. It offers reduced lipophilicity (lower logP), enhanced metabolic stability, and finely tuned basicity (pKa) .

3-(p-Tolyl)azetidine hydrochloride is a highly versatile building block in this chemical space, providing a pre-installed para-tolyl group ideal for exploring hydrophobic sub-pockets in target proteins. This whitepaper provides an authoritative framework for the safe handling, toxicological profiling, and synthetic derivatization of this compound.

Why the Hydrochloride Salt? The free base form of azetidines is often a volatile, unstable oil prone to atmospheric oxidation and degradation. Formulating 3-(p-Tolyl)azetidine as an HCl salt ensures bench stability, prevents oxidative degradation of the secondary amine, and facilitates highly accurate stoichiometric weighing during complex cross-coupling reactions.

Physicochemical Properties & Hazard Identification

To ensure rigorous laboratory safety, all quantitative physicochemical data and GHS hazard classifications have been summarized below.

Table 1: Physicochemical Properties
PropertyValue / DescriptionExperimental Causality & Notes
Chemical Formula C₁₀H₁₃N · HClThe HCl salt ensures solid-state stability.
Molecular Weight 183.68 g/mol Calculated as Free Base (147.22) + HCl (36.46).
Appearance White to off-white powderDiscoloration (yellowing) indicates free-base oxidation.
Solubility H₂O, DMSO, MeOH, DMFHighly soluble in polar aprotic solvents; insoluble in hexanes.
LogP (Free Base) ~1.8 - 2.1Lower lipophilicity compared to piperidine analogs.
Table 2: GHS Hazard Classification & Safety Protocols
Hazard ClassGHS CodeMitigation Strategy & Causality
Acute Toxicity (Oral) H302Do not ingest. Use enclosed weighing stations.
Skin Irritation H315Double-gloving (Nitrile). Solvents like DMF/DMSO rapidly carry the amine through the skin barrier.
Eye Irritation H319Safety goggles. The basicity of the amine upon dissolution in ocular fluid causes severe pH-driven tissue damage.
STOT (Respiratory) H335Fume hood mandatory. Fine powder dust can irritate the respiratory tract upon inhalation.

Mechanistic Toxicology & Metabolism

Understanding the biological fate of azetidines is critical for both laboratory safety and downstream drug design. Azetidines exhibit unique metabolic profiles compared to unstrained amines, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver (e.g., CYP2C9, CYP2D6) .

The causality of azetidine-induced cellular stress often stems from α-carbon oxidation . When the CYP450 system oxidizes the carbon adjacent to the nitrogen, it forms an unstable endocyclic iminium intermediate. The inherent ring strain of the four-membered azetidine ring (approx. 26 kcal/mol) drives the rapid hydrolysis and ring-opening of this intermediate. This process generates reactive aldehydes or primary amines which can covalently bind to cellular proteins unless rapidly quenched by Phase II detoxification pathways (e.g., glutathione [GSH] adduct formation) .

Metabolism A 3-(p-Tolyl)azetidine B CYP450 Oxidation (Liver Microsomes) A->B Hepatic Uptake C Endocyclic Iminium Intermediate B->C α-Carbon Oxidation D Ring Opening (Aldehyde/Amine) C->D Hydrolysis E Phase II Conjugation (GSH Adducts) D->E Detoxification

Proposed CYP450-mediated alpha-carbon oxidation and ring-opening metabolic pathway of azetidines.

Laboratory Handling & Self-Validating Storage Protocols

To maintain the integrity of 3-(p-Tolyl)azetidine hydrochloride, strict environmental controls must be enforced:

  • Inert Atmosphere Storage: Store the compound in a desiccator under an Argon or Nitrogen atmosphere at 2–8°C. Causality: Hydrochloride salts of secondary amines are inherently hygroscopic. Moisture absorption leads to deliquescence and potential hydrolysis over long-term storage, which will skew stoichiometric calculations in sensitive catalytic reactions.

  • Self-Validating Quality Control: Before utilizing a batch that has been stored for >6 months, perform a rapid Karl Fischer titration to verify water content (<0.5%) or a ¹H-NMR in DMSO-d₆. The structural integrity is validated by the presence of the characteristic multiplet of the azetidine ring protons at δ 3.8–4.2 ppm.

  • Spill Protocol: In the event of a powder spill, do not use water immediately, as this dissolves the salt and spreads the active compound. Sweep up the solid using anti-static tools, place it in a hazardous waste container, and wipe the area with a 5% acetic acid solution to neutralize any trace free-base amine, followed by a water wash.

Synthetic Utility & Derivatization Workflow

3-(p-Tolyl)azetidine is predominantly utilized as a nucleophile in Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling reactions to generate N-functionalized APIs.

Below is a highly optimized, self-validating methodology for the N-arylation of this building block.

Step-by-Step Methodology: N-Arylation via Cross-Coupling

Step 1: Free-Basing & Solubilization

  • Action: Suspend 3-(p-Tolyl)azetidine HCl (1.0 equiv, 0.5 mmol) in 5 mL of anhydrous DMF under Argon. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, ensuring it acts strictly as a base to liberate the azetidine without competing as a nucleophile against the electrophile.

Step 2: Electrophile & Catalyst Addition

  • Action: Add the desired aryl halide (1.1 equiv), followed by Pd₂(dba)₃ (0.05 equiv) and BrettPhos ligand (0.1 equiv).

  • Causality: The BrettPhos ligand is specifically engineered for the cross-coupling of secondary aliphatic amines (like azetidines) to aryl halides, effectively preventing unwanted β-hydride elimination pathways that plague standard palladium catalysts.

Step 3: Self-Validating Reaction Monitoring

  • Action: Heat the reaction mixture to 80°C. Aliquot 10 µL every 2 hours, dilute in 1 mL MeOH, and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the starting material mass trace (m/z[M+H]⁺ 148.1 for the free base) falls below 5% relative to the product peak. Do not proceed to workup until this metric is met.

Step 4: Aqueous Workup & pH Validation

  • Action: Cool to room temperature, quench with 10 mL of H₂O, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution.

  • Validation & Causality: Check the pH of the initial aqueous layer using pH paper; it must be ~8-9 to ensure the azetidine product remains in its organic-soluble free-base form. If pH < 7, the product will protonate and be lost in the aqueous waste. The LiCl wash is critical as it selectively pulls residual DMF out of the organic phase, preventing co-elution during downstream flash chromatography.

Workflow A 3-(p-Tolyl)azetidine HCl (Starting Material) B Free-Basing (DIPEA, DMF, 25°C) A->B C Electrophile Addition (e.g., Aryl Halide) B->C D Cross-Coupling / SNAr (Pd-catalyzed, 80°C) C->D E Reaction Monitoring (LC-MS / TLC) D->E In-process Control E->D If <95% Conversion F Purified Azetidine API E->F Workup & Flash Chrom.

Standard step-by-step synthetic workflow for the N-functionalization of 3-(p-Tolyl)azetidine.

References

  • Title: Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: Journal of the American Chemical Society (via PubMed Central / NIH) URL: [Link]

  • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: ACS Infectious Diseases (via PubMed Central / NIH) URL: [Link]

  • Title: Unusual Biotransformation Reactions of Drugs and Drug Candidates Source: Drug Metabolism and Pharmacokinetics (ScienceDirect) URL: [Link]

Foundational

Therapeutic Potential of p-Tolyl Substituted Azetidines: An In-Depth Technical Guide

The Strategic Value of p-Tolyl Azetidines in Medicinal Chemistry Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic rings toward sp³-rich, conformationally restricted scaffolds. Azetid...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of p-Tolyl Azetidines in Medicinal Chemistry

Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic rings toward sp³-rich, conformationally restricted scaffolds. Azetidines—four-membered nitrogen heterocycles—serve as highly effective bioisosteres for larger aliphatic amines, such as piperidines and pyrrolidines . They offer an increased fraction of sp³ carbons (Fsp³), which correlates strongly with improved aqueous solubility, enhanced metabolic stability, and higher clinical success rates.

The introduction of a p-tolyl (para-methylphenyl) substituent onto the azetidine core represents a precise structural intervention. The p-tolyl group provides a calculated increase in lipophilicity and specific steric bulk. Mechanistically, the para-methyl group acts as a hydrophobic anchor, engaging in van der Waals interactions deep within non-polar target pockets, while the phenyl ring participates in


 stacking . This combination of the rigid azetidine vector and the hydrophobic p-tolyl appendage has unlocked novel therapeutic potentials across infectious diseases, metabolic disorders, and phenotypic screening campaigns.

Core Therapeutic Applications

Antibacterial Agents: Overcoming Gram-Positive Pathogens

Antimicrobial resistance necessitates the discovery of novel chemotypes. Densely functionalized 2-methylideneazetidines have recently emerged as potent antibacterial agents. Specifically, the synthesis of 3-nitro-4-(p-tolyl)azetidine derivatives has yielded remarkable results against Gram-positive pathogens .

The lead compound, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine (Compound 22) , exhibits a minimum inhibitory concentration (MIC) of 1–2 μg/mL against Enterococcus faecalis and Staphylococcus aureus, a potency rivaling the reference antibiotic norfloxacin .

Causality of Design: The p-tolyl group at the C4 position is critical for target affinity. The removal of the chlorine atom from the benzyl group or altering the p-tolyl moiety results in a complete loss of activity (MIC > 512 μg/mL). The compound maintains a self-validating therapeutic window, showing cytotoxicity on eukaryotic cells only at concentrations four times higher than its MIC (IC50 = 36 ± 10 μM) [[1]]([Link]).

Phenotypic Screening and Antimalarial Discovery

In Diversity-Oriented Synthesis (DOS), the stereochemical configuration of small molecules dictates their biological performance. Researchers utilizing the Broad Institute's DOS collection applied stereospecific C(sp³)–H arylation to generate a library of cis and transp-tolyl azetidines .

By subjecting these stereoisomers to high-dimensional cell painting assays, researchers decoupled the effects of functional-group appendages from three-dimensional structural variations. The p-tolyl azetidine scaffold, particularly in specific stereochemical configurations, was identified as a critical pharmacophore for antimalarial activity, demonstrating how rigid stereocenters can selectively engage parasitic targets while avoiding human host toxicity .

Metabolic Disorders: GPR119 Modulation

Azetidine derivatives are also being heavily investigated as modulators of GPR119, a G-protein coupled receptor expressed in the pancreas and gastrointestinal tract. Recent patent literature details the use of p-tolyl substituted azetidines as active pharmaceutical ingredients for the treatment of type 2 diabetes, obesity, and dyslipidemia . The rigid azetidine core optimally positions the p-tolyl group to trigger receptor agonism, leading to glucose-dependent insulin secretion.

Quantitative Performance Data

Compound / ScaffoldPrimary Target / ApplicationKey Performance MetricCytotoxicity / SelectivityReference
1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine Gram-positive bacteria (S. aureus, E. faecalis)MIC: 1–2 μg/mLEukaryotic IC50: 36 ± 10 μM
cis/trans-3-(p-tolyl)azetidine-2-carboxylic acids Phenotypic Screening / AntimalarialHigh morphological diversityFavorable Lipinski Rule of 5 profile[[2]]([Link])
p-tolyl azetidine derivatives GPR119 (Metabolic Diseases)Receptor AgonismHigh target selectivity

Synthetic Methodologies & Experimental Protocols

To access these valuable scaffolds, advanced synthetic methodologies such as stereospecific C–H arylation have been developed. Below is a self-validating protocol for the stereospecific C(sp³)–H arylation of azetidines to install the p-tolyl group.

Workflow Overview:

Synthetic_Workflow Start Azetidine-2-carboxylic acid (Chiral Pool) Protect N-Boc Protection & 8-AQ Coupling Start->Protect Step 1 CH_Arylation Pd-Catalyzed C-H Arylation (p-Tolyl Iodide, AgOAc) Protect->CH_Arylation Step 2 Epimerize In situ Epimerization (Optional) CH_Arylation->Epimerize Step 3a Deprotect Auxiliary Removal (Hydrolysis) CH_Arylation->Deprotect Step 3b (cis) Epimerize->Deprotect Step 3c (trans) Product cis/trans p-Tolyl Azetidines (DOS Library) Deprotect->Product Step 4

Step-by-step synthetic workflow for the stereospecific C-H arylation of azetidines.
Step-by-Step Protocol: Stereospecific C(sp³)–H Arylation of Azetidines

Objective: Synthesize cis-3-(p-tolyl)azetidine-2-carboxylic acid derivatives from chiral azetidine-2-carboxylic acid .

  • Directing Group Installation:

    • Action: Couple N-Boc-protected azetidine-2-carboxylic acid with 8-aminoquinoline (8-AQ) using standard amide coupling reagents (e.g., HATU, DIPEA).

    • Causality: The 8-aminoquinoline acts as a bidentate directing group. It strongly coordinates to the palladium catalyst, bringing the metal center into exact proximity with the unactivated C3–H bond, overriding inherent steric hindrances.

  • C–H Arylation Reaction:

    • Action: In a sealed tube, combine the azetidine substrate (1.0 equiv), p-tolyl iodide (3.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv), and pivalic acid (0.2 equiv) in cyclopentyl methyl ether (CPME) or toluene. Heat to 110 °C for 16 hours .

    • Causality: Pd(OAc)₂ initiates the catalytic cycle. AgOAc serves as the terminal oxidant to regenerate the active Pd(II) species and acts as an iodide scavenger. Pivalic acid is the critical proton shuttle; it facilitates the Concerted Metalation-Deprotonation (CMD) step, significantly lowering the activation energy for C–H bond cleavage.

  • Self-Validation & In-Process Control:

    • Action: Monitor the reaction via TLC (hexane:ethyl acetate, 1:1).

    • Validation: The disappearance of the starting material and the emergence of a new UV-active spot confirms the coupling. Quench with saturated NH₄Cl and extract with EtOAc.

  • Stereochemical Verification:

    • Action: Purify via flash chromatography and analyze the product via ¹H-NMR.

    • Validation: Confirm the cis stereochemistry by analyzing the coupling constant (

      
      ) between the C2 and C3 protons. The rigid ring structure ensures distinct dihedral angles for cis vs. trans isomers, validating the stereospecificity of the transformation.
      
  • Auxiliary Removal (Deprotection):

    • Action: Hydrolyze the 8-aminoquinoline group using NaOH in EtOH at elevated temperatures to yield the free cis-3-(p-tolyl)azetidine-2-carboxylic acid.

Mechanistic Insights & Structure-Activity Relationship (SAR)

SAR_Antibacterial Core Azetidine Core (Conformational Restriction) Target Gram-Positive Pathogens (S. aureus, E. faecalis) Core->Target Scaffold Delivery pTolyl p-Tolyl Substitution (Hydrophobic Binding) pTolyl->Target Target Affinity Nitro 3-Nitro Group (Electronic Modulation) Nitro->Target Redox/Binding Chlorobenzyl 1-(4-Chlorobenzyl) (Enhanced Permeability) Chlorobenzyl->Target Cell Wall Penetration Outcome Bacterial Cell Death (MIC: 1-2 μg/mL) Target->Outcome

SAR and mechanistic pathway of 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine against bacteria.

Conclusion

The incorporation of a p-tolyl group onto the highly modular, Fsp³-rich azetidine scaffold provides a powerful vector for drug discovery. Whether exploiting the hydrophobic bulk to disrupt bacterial cell walls, utilizing the rigid stereocenters to navigate phenotypic cell-painting space, or modulating metabolic G-protein coupled receptors, p-tolyl substituted azetidines represent a versatile and highly translatable chemotype in modern pharmacology.

References

  • Petrillo, G. et al. "Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials." Molecules (2021).[Link]

  • Wawer, M.J. et al. "Synergistic Effects of Stereochemistry and Appendages on the Performance Diversity of a Collection of Synthetic Compounds." Journal of the American Chemical Society (2018).[Link]

  • "Azetidine compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders.
  • Zhang, S.-J. et al. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules (2020).[Link]

  • Gomez Angel, A. R. "Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry." White Rose eTheses Online (2020). [Link]

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Exploratory

3-(4-methylphenyl)azetidine hydrochloride PubChem CID

An In-depth Technical Guide to 3-(4-methylphenyl)azetidine Hydrochloride An In-depth Technical Guide to 3-(4-methylphenyl)azetidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery For Resea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-methylphenyl)azetidine Hydrochloride

An In-depth Technical Guide to 3-(4-methylphenyl)azetidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural and physicochemical properties, including conformational rigidity and a high degree of sp³ character, make them attractive scaffolds for the development of novel therapeutics. The incorporation of an azetidine moiety can enhance metabolic stability, improve receptor selectivity, and fine-tune the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive technical overview of 3-(4-methylphenyl)azetidine hydrochloride, a versatile building block in drug discovery. While a specific PubChem CID for the hydrochloride salt is not available, the free base, 3-(4-methylphenyl)azetidine, is registered under PubChem CID 23624. This document will focus on the synthesis, characterization, and potential applications of this compound, drawing on data for the free base and closely related analogues.

Chemical Identity and Properties

PropertyValueSource
PubChem CID (Free Base) 23624[1]
Molecular Formula (Free Base) C₁₀H₁₃N[1]
Molecular Weight (Free Base) 147.22 g/mol [1]
IUPAC Name (Free Base) 3-(4-methylphenyl)azetidine[1]
SMILES (Free Base) CC1=CC=C(C=C1)C2CNC2[1]
InChI (Free Base) InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3[1]
Molecular Formula (HCl Salt) C₁₀H₁₄ClNN/A
Molecular Weight (HCl Salt) 183.68 g/mol N/A

Synthesis and Characterization

The synthesis of 3-aryl azetidines can be challenging due to the inherent ring strain of the four-membered ring. However, several synthetic strategies have been developed.

Synthetic Approach: Modular Synthesis of 3,3-Disubstituted Azetidines

A modular approach to the synthesis of 3,3-disubstituted azetidines has been reported, which can be adapted for the synthesis of 3-(4-methylphenyl)azetidine derivatives. This method involves the use of "azetidinylation reagents" and allows for the introduction of diverse substituents onto the azetidine ring. While a specific protocol for the title compound is not detailed, the general procedure provides a valuable starting point for its synthesis.

General Procedure Outline:

A general procedure involves the reaction of an appropriate precursor with an azetidinylation reagent. For instance, the synthesis of a related compound, tert-butyl 3-(phenylamino)-3-(p-tolyl)azetidine-1-carboxylate, was achieved by following a general procedure and purified by flash column chromatography.[2]

Diagram: General Synthetic Strategy

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Intermediate Product cluster_deprotection Final Step cluster_final Final Product N-protected azetidine precursor N-protected azetidine precursor Palladium-catalyzed cross-coupling Palladium-catalyzed cross-coupling N-protected azetidine precursor->Palladium-catalyzed cross-coupling Arylating agent (e.g., p-tolyl boronic acid) Arylating agent (e.g., p-tolyl boronic acid) Arylating agent (e.g., p-tolyl boronic acid)->Palladium-catalyzed cross-coupling N-protected 3-(p-tolyl)azetidine N-protected 3-(p-tolyl)azetidine Palladium-catalyzed cross-coupling->N-protected 3-(p-tolyl)azetidine Formation of C-C bond Deprotection Deprotection N-protected 3-(p-tolyl)azetidine->Deprotection 3-(p-tolyl)azetidine 3-(p-tolyl)azetidine Deprotection->3-(p-tolyl)azetidine Removal of protecting group G Start Identify Biological Target Library_Screening High-Throughput Screening (HTS) Start->Library_Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification Lead_Generation Lead Generation (e.g., using 3-(4-methylphenyl)azetidine HCl) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials FDA_Approval Approved Drug Clinical_Trials->FDA_Approval

Caption: A simplified workflow illustrating the role of novel scaffolds in drug discovery.

Safety and Handling

Safety data for azetidine hydrochloride indicates that it can cause skin and serious eye irritation. [3][4]It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. [5]

Applications in Research and Drug Development

3-(4-Methylphenyl)azetidine hydrochloride is a valuable building block for the synthesis of more complex molecules in drug discovery and chemical biology. Its utility lies in the ability to introduce a conformationally constrained phenyl group, which can be important for molecular recognition at biological targets.

The 3-aryl azetidine motif can serve as a bioisostere for other cyclic and acyclic structures, allowing for the fine-tuning of physicochemical and pharmacokinetic properties of lead compounds. [6]

Conclusion

3-(4-methylphenyl)azetidine hydrochloride represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring specialized methods, provides access to a unique chemical space. The known biological activities of related azetidine derivatives highlight the potential of this compound in various therapeutic areas, particularly in CNS disorders and infectious diseases. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this versatile building block.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Azetidine, 3-p-tolyl-. PubChem. Available at: [Link]

  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Benchchem.
  • Asymmetric Synthesis of 3-Pyrrole Substituted β-Lactams Through p-Toluene Sulphonic Acid-catalyzed Reaction of Azetidine-2,3-diones with Hydroxyprolines.
  • 2 - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. National Center for Biotechnology Information. Available at: [Link]

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Foundational

The Subtle Distinction with Significant Impact: A Comparative Analysis of 3-(p-Tolyl)azetidine and 3-phenylazetidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered saturated heterocycle containing n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing nitrogen, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and optimize receptor binding when incorporated into drug candidates.[1][2] Unlike more flexible aliphatic chains or larger rings, the azetidine moiety presents substituents in well-defined spatial vectors, making it an invaluable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][4]

This guide focuses on two closely related analogs that are foundational building blocks in drug discovery: 3-phenylazetidine and 3-(p-tolyl)azetidine. While differing by only a single methyl group, this seemingly minor structural change introduces profound differences in their physicochemical properties, metabolic fate, and potential for biological interactions. Understanding these distinctions is critical for rational drug design and lead optimization.

Part 1: Structural and Physicochemical Comparison

The core structural difference lies in the substituent on the phenyl ring. 3-(p-Tolyl)azetidine possesses a methyl group at the para-position, which is absent in 3-phenylazetidine.

Caption: Core chemical structures of 3-phenylazetidine and 3-(p-tolyl)azetidine.

This methyl group imparts key differences:

  • Electronic Effects : The methyl group is weakly electron-donating through induction and hyperconjugation. This slightly increases the electron density of the aromatic ring in the tolyl derivative compared to the unsubstituted phenyl ring. While subtle, this can influence cation-π or other non-covalent interactions with biological targets.

  • Lipophilicity : The addition of a hydrocarbon fragment (the methyl group) increases the molecule's nonpolar surface area. This results in higher lipophilicity (hydrophobicity) for 3-(p-tolyl)azetidine, which is reflected in its predicted LogP value. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Profile : The methyl group introduces minor steric bulk at the para-position. This can be a crucial factor in molecular recognition, either by promoting favorable interactions within a hydrophobic pocket of a target protein or by causing a steric clash that prevents binding.

Comparative Data Table

The following table summarizes the key computed physicochemical properties of the two molecules.

Property3-phenylazetidine3-(p-Tolyl)azetidineRationale for Difference
Molecular Formula C₉H₁₁N[5]C₁₀H₁₃N[6]Addition of one carbon and two hydrogen atoms.
Molecular Weight 133.19 g/mol [5]147.22 g/mol [7]Mass of the additional CH₂ group.
Predicted XLogP3 1.3[5]1.7[6]The methyl group increases lipophilicity.
Topological Polar Surface Area (TPSA) 12.03 Ų12.03 ŲThe N-H group is the sole contributor; unchanged between molecules.
Hydrogen Bond Donor Count 1[5]1The azetidine N-H is the donor in both.
Hydrogen Bond Acceptor Count 11The azetidine nitrogen is the acceptor in both.

Part 2: Synthesis Strategies

The synthesis of 3-aryl azetidines typically involves the construction of the four-membered ring via intramolecular cyclization or the functionalization of a pre-existing azetidine core.[8][9] A common and versatile approach starts from N-protected 3-azetidinone.

General Synthetic Workflow

A modular synthesis allows for the introduction of various aryl groups, making it adaptable for both 3-phenylazetidine and 3-(p-tolyl)azetidine. The key difference in synthesis is the choice of the organometallic reagent (e.g., Grignard or organolithium reagent) in the first step.

Caption: Generalized workflow for the synthesis of 3-aryl-azetidines.

Exemplary Experimental Protocol: Synthesis of N-Boc-3-Aryl-3-Hydroxyazetidine

This protocol describes the first key step in the synthesis—the nucleophilic addition of an aryl group to the azetidinone core.

  • Preparation : To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF) (0.5 M).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Slowly add a solution of the appropriate Grignard reagent, either phenylmagnesium bromide (1.2 eq) or p-tolylmagnesium bromide (1.2 eq), dropwise via a syringe while maintaining the internal temperature below -70 °C.

  • Reaction : Stir the reaction mixture at -78 °C for 2 hours.

  • Monitoring : Monitor the reaction for the consumption of the starting material using Thin-Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Work-up : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-Boc-3-aryl-3-hydroxyazetidine, is then purified by flash column chromatography on silica gel.

Causality Note : The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial. It deactivates the nitrogen's nucleophilicity, preventing it from reacting with the Grignard reagent or participating in unwanted side reactions. The deprotection step using a strong acid like trifluoroacetic acid (TFA) is effective because the resulting tert-butyl cation is stabilized and forms a volatile gas (isobutylene).[10]

Part 3: Implications in Drug Development

The single methyl group distinguishing the two molecules is a critical handle for medicinal chemists to modulate a compound's ADME and pharmacodynamic properties.

Metabolic Stability and Pathways

This is arguably the most significant point of differentiation from a drug development perspective.

  • 3-phenylazetidine : The unsubstituted phenyl ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the para-position, to form a phenol. This phenolic metabolite can then be rapidly conjugated (e.g., glucuronidation or sulfation) and eliminated.

  • 3-(p-Tolyl)azetidine : The para-position is blocked by a methyl group. While this prevents para-hydroxylation, it introduces a new, often highly labile, metabolic soft spot: the benzylic methyl group itself. This group can be readily oxidized by CYP enzymes to form a primary alcohol (hydroxymethyl metabolite), which can be further oxidized to a carboxylic acid.

G cluster_phenyl Metabolism of 3-phenylazetidine cluster_tolyl Metabolism of 3-(p-Tolyl)azetidine p1 3-phenylazetidine p2 para-Hydroxylation (CYP-mediated) p1->p2 p3 Phenolic Metabolite p2->p3 p4 Conjugation & Excretion p3->p4 t1 3-(p-Tolyl)azetidine t2 Benzylic Oxidation (CYP-mediated) t1->t2 t3 Alcohol/Carboxylic Acid Metabolite t2->t3 t4 Excretion t3->t4

Caption: Potential primary metabolic pathways for the two azetidine derivatives.

This difference allows chemists to "steer" metabolism. If rapid clearance via para-hydroxylation is problematic, the tolyl analog might offer improved metabolic stability. Conversely, if the benzylic oxidation of the tolyl group is too rapid, the phenyl analog may be preferred.

Structure-Activity Relationships (SAR) and Target Binding

In the context of SAR, the choice between a phenyl and a tolyl group is a classic exploratory step.

  • Hydrophobic Interactions : Many protein binding pockets feature hydrophobic sub-pockets. The methyl group of the tolyl derivative can fit into such a pocket, forming favorable van der Waals interactions and displacing water molecules, which can significantly increase binding affinity and potency.

  • Steric Hindrance : If the binding pocket is sterically constrained, the additional bulk of the methyl group may prevent the molecule from achieving an optimal binding pose, leading to a decrease in activity.

Therefore, synthesizing and testing both analogs is a fundamental strategy to probe the topology of a target's active site. The 3-aryl-azetidine scaffold has been successfully explored for targets such as the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), where the aryl group's orientation is critical for inhibitory activity.[11][12]

Protocol: Biological Evaluation via GABA Transporter (GAT-1) Inhibition Assay

This protocol provides a framework for comparing the biological activity of the two compounds on a relevant CNS target.

  • Cell Culture : Culture HEK-293 cells stably expressing the human GAT-1 transporter in appropriate media.

  • Compound Preparation : Prepare stock solutions of 3-phenylazetidine and 3-(p-tolyl)azetidine hydrochloride salts in water or DMSO. Create a series of dilutions to cover a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Execution :

    • Plate the GAT-1 expressing cells in a 96-well plate.

    • Pre-incubate the cells with the various concentrations of the test compounds or a vehicle control for 15-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture containing [³H]GABA (radiolabeled GABA) and non-radiolabeled GABA.

    • Allow the uptake to proceed for a defined period (e.g., 10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Data Collection : Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of GABA uptake is inhibited).

Caption: Workflow for a GAT-1 radioligand uptake inhibition assay.

Conclusion

The distinction between 3-(p-tolyl)azetidine and 3-phenylazetidine is a quintessential example of how minor structural modifications can have major consequences in drug discovery. The addition of a single para-methyl group alters the molecule's electronic profile, lipophilicity, and steric bulk. These changes directly translate into different metabolic vulnerabilities and create opportunities for tailored interactions with biological targets. For drug development professionals, these two molecules are not interchangeable but rather represent two distinct and strategic starting points for probing structure-activity relationships and optimizing the ADME properties of a new chemical entity. The choice between them is a data-driven decision fundamental to the process of rational drug design.

References

  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28901586, 3-Phenylazetidine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22249, 3-Methyl-3-phenylazetidine. Available from: [Link]

  • PubChemLite. Azetidine, 3-p-tolyl- (C10H13N). Available from: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Kröger, L., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Singh, G. S., et al. (2017). Biologically active azetidines. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(p-Tolyl)azetidine Hydrochloride via Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale Azetidines, particularly 3-arylazetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Azetidines, particularly 3-arylazetidines, have emerged as highly valuable structural motifs in modern drug discovery. They serve as metabolically stable, sp³-rich bioisosteres for phenyl rings and secondary amines, significantly improving the pharmacokinetic profiles and aqueous solubility of lead compounds[1].

Traditionally, the synthesis of 3-arylazetidines via standard Palladium-catalyzed Suzuki-Miyaura coupling of secondary alkyl halides is plagued by competitive β-hydride elimination and sluggish oxidative addition. To circumvent this, Nickel catalysis is employed. Nickel operates via a single-electron transfer (SET) radical pathway, which readily activates secondary sp³ carbons like N-Boc-3-iodoazetidine without the risk of β-hydride elimination. Furthermore, utilizing microwave irradiation accelerates the reaction kinetics, allowing for rapid access to the desired 3-arylazetidine scaffold[1].

Mechanistic Insights: The Ni(I)/Ni(III) Radical Pathway

Understanding the catalytic cycle is critical for troubleshooting and optimizing the reaction. Unlike Palladium, which typically cycles between Pd(0) and Pd(II), the cross-coupling of unactivated secondary alkyl halides via Nickel relies on a Ni(I)/Ni(III) cycle .

  • Transmetalation: The active Ni(I) species undergoes transmetalation with p-tolylboronic acid. The base-to-boronic acid ratio is a crucial parameter here, as it modulates the formation of dinuclear resting states and tunes the overall catalytic activity[2].

  • Halogen Atom Transfer (XAT): The Ar-Ni(I) complex reacts with N-Boc-3-iodoazetidine via XAT, generating a carbon-centered alkyl radical. Iodine is chosen over bromine or chlorine because its weaker C-X bond facilitates a highly efficient XAT process[3].

  • Radical Capture & Elimination: The alkyl radical recombines with the Ni center to form a transient Ar-Ni(III)-alkyl complex, which rapidly undergoes reductive elimination to yield the cross-coupled product and regenerate the Ni(I) catalyst.

Ni_Catalytic_Cycle Ni1_X Ni(I)-X Species Ni1_Ar Ar-Ni(I) Species Ni1_X->Ni1_Ar Transmetalation (p-Tolylboronic acid) Radical Alkyl Radical Generation (XAT) Ni1_Ar->Radical N-Boc-3-iodoazetidine Addition Ni3 Ar-Ni(III)-Alkyl Complex Radical->Ni3 Radical Capture Ni3->Ni1_X Catalyst Regeneration Product Cross-Coupled Product Ni3->Product Reductive Elimination

Figure 1: Ni(I)/Ni(III) radical catalytic cycle for the sp3 Suzuki-Miyaura cross-coupling.

Quantitative Data & Reaction Parameters

The following tables summarize the optimized stoichiometry for a 1.0 mmol scale synthesis.

Table 1: Cross-Coupling Parameters (Step 1)
ReagentRoleEquivalentsAmount
N-Boc-3-iodoazetidineElectrophile1.0283.1 mg
p-Tolylboronic acidNucleophile1.5204.0 mg
NiCl₂·glymePre-catalyst0.122.0 mg
dtbbpyLigand0.126.8 mg
K₃PO₄ (anhydrous)Base3.0636.8 mg
Isopropanol (anhydrous)SolventN/A4.0 mL
Table 2: Deprotection Parameters (Step 2)
ReagentRoleEquivalentsAmount
N-Boc-3-(p-tolyl)azetidineSubstrate1.0~247 mg (Theoretical)
4M HCl in 1,4-dioxaneAcid / Deprotecting Agent10.02.5 mL
Dichloromethane (DCM)Co-solventN/A2.0 mL
Diethyl EtherPrecipitation Anti-solventN/A15.0 mL

Experimental Workflow & Protocols

Workflow Step1 Reagent Prep: Iodoazetidine + Boronic Acid Step2 Catalyst Addition: Ni(II) + Ligand + Base Step1->Step2 Step3 Microwave Irradiation (120°C, 30 min) Step2->Step3 Step4 Workup & Purification Step3->Step4 Step5 Boc Deprotection (4M HCl/Dioxane) Step4->Step5 Step6 Final Product: HCl Salt Step5->Step6

Figure 2: Step-by-step experimental workflow from reagent preparation to final isolation.

Part A: Synthesis of N-Boc-3-(p-tolyl)azetidine

Causality Note: The Boc protecting group is essential here. It is stable under the basic Suzuki conditions and prevents the free azetidine amine from coordinating to and poisoning the Nickel catalyst.

  • Preparation: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, charge N-Boc-3-iodoazetidine (283.1 mg, 1.0 mmol) and p-tolylboronic acid (204.0 mg, 1.5 mmol).

  • Catalyst & Base Addition: Add NiCl₂·glyme (22.0 mg, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (26.8 mg, 10 mol%), and finely ground anhydrous K₃PO₄ (636.8 mg, 3.0 mmol).

    • Self-Validation: The initial mixture will appear pale green/blue. A color shift upon heating indicates the reduction of Ni(II) to the active Ni(I) species.

  • Degassing: Suspend the mixture in 4.0 mL of anhydrous Isopropanol. Seal the vial with a septum cap and purge the solution by bubbling Argon gas through it for 5–10 minutes.

    • Causality Note: Strict deoxygenation is mandatory. Oxygen rapidly quenches the intermediate alkyl radical, leading to hydrodehalogenation (reduction) side-products.

  • Microwave Irradiation: Place the sealed vial in a microwave synthesizer. Irradiate at 120 °C for 30 minutes.

  • Reaction Monitoring: Cool the vial to room temperature. Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Look for the disappearance of the starting material mass and the appearance of the product mass ([M+H-tBu]⁺ = 192 m/z or[M+H]⁺ = 248 m/z).

  • Workup & Purification: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield N-Boc-3-(p-tolyl)azetidine as a clear oil/white solid.

Part B: Deprotection to 3-(p-Tolyl)azetidine Hydrochloride

Causality Note: 4M HCl in dioxane is preferred over TFA for deprotection because it directly yields the highly crystalline, pharmaceutically acceptable hydrochloride salt, avoiding the need for a subsequent salt-exchange step.

  • Solvation: Dissolve the purified N-Boc-3-(p-tolyl)azetidine (approx. 247 mg, 1.0 mmol) in 2.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4.0 M HCl in 1,4-dioxane (2.5 mL, 10.0 equiv) dropwise.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation: The cleavage of the Boc group produces isobutylene gas and CO₂. You will observe active effervescence. The visible cessation of this bubbling serves as an internal physical marker that the deprotection is nearing completion.

  • Precipitation & Isolation: Once TLC confirms the complete consumption of the starting material, slowly add 15.0 mL of cold Diethyl Ether to the flask while stirring vigorously. The 3-(p-Tolyl)azetidine hydrochloride will crash out as a white precipitate.

  • Filtration: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold Diethyl Ether (2 × 5 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum for 4–6 hours to afford pure 3-(p-Tolyl)azetidine hydrochloride.

References

  • Dequirez, G., Bourotte, M., Porras de Francisco, E., Remuiñan Blanco, M. J., Déprez, B., & Willand, N. (2017). Microwave-Assisted Suzuki-Miyaura Cross Coupling using Nickel as Catalyst to Rapidly Access to 3-Arylazetidine. ChemistrySelect, 2(28), 8841-8846.[URL: https://doi.org/10.1002/slct.201702101]
  • Payard, P.-A., Perego, L. A., Ciofini, I., & Grimaud, L. (2018). Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetalation. ACS Catalysis, 8(7), 6413-6425.[URL: https://doi.org/10.
  • BenchChem Technical Support Team. (2026). 3-Iodoazetidine - Physicochemical Specifications & Synthesis. BenchChem. [URL: https://www.benchchem.com/]

Sources

Application

reductive amination protocols using 3-(p-Tolyl)azetidine

Application Note: High-Yield Reductive Amination Protocols Utilizing 3-(p-Tolyl)azetidine in Drug Discovery Strategic Rationale & Mechanistic Causality In contemporary medicinal chemistry, azetidines have emerged as priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Amination Protocols Utilizing 3-(p-Tolyl)azetidine in Drug Discovery

Strategic Rationale & Mechanistic Causality

In contemporary medicinal chemistry, azetidines have emerged as privileged, sp3-rich scaffolds. Compared to traditional pyrrolidines and piperidines, azetidines offer superior pharmacokinetic (PK) profiles, enhanced lung and tissue retention, and reduced lipophilicity while enforcing structural rigidity[1]. Specifically, 3-(p-Tolyl)azetidine is a highly valuable secondary amine building block used to introduce the lipophilic p-tolyl pharmacophore into a target molecule without inflating the overall molecular weight.

The functionalization of 3-(p-Tolyl)azetidine via reductive amination is a critical C–N bond-forming reaction. Because it is a secondary amine, the reaction with an aldehyde or ketone yields a tertiary amine. The fundamental challenge in this transformation is driving the thermodynamic equilibrium toward the intermediate iminium ion prior to reduction, while avoiding azetidine ring-opening or over-reduction of the starting carbonyl.

Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the gold-standard reductant for azetidine functionalization[1]. The electron-withdrawing acetate ligands dampen the nucleophilicity of the borohydride core. This ensures that STAB selectively reduces the highly electrophilic iminium ion rather than the unreacted aldehyde or ketone. For sterically hindered ketones, Sodium cyanoborohydride (NaCNBH3) is deployed as an alternative[1], though it requires more polar solvent systems (like Methanol) and carries a higher toxicity burden.

Pathway & Workflow Visualizations

Mechanism A 3-(p-Tolyl)azetidine + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Reactive Transition) B->C -H2O (AcOH Catalyzed) D Tertiary Amine Target Product C->D Hydride Transfer (STAB / NaCNBH3)

Mechanistic pathway of 3-(p-Tolyl)azetidine reductive amination.

Workflow Step1 1. Reagent Mixing Amine + Carbonyl in Anhydrous DCM Step2 2. Acidification Add 2.0 eq. Glacial Acetic Acid Step1->Step2 Step3 3. Iminium Condensation Stir 30 min at 25°C (LC-MS Check) Step2->Step3 Step4 4. Selective Reduction Add 3.0-4.0 eq. STAB, Stir Overnight Step3->Step4 Step5 5. Aqueous Quench Sat. NaHCO3 Wash (pH Check > 7.5) Step4->Step5 Step6 6. Isolation Phase Separation & Chromatography Step5->Step6

Step-by-step experimental workflow for STAB-mediated reductive amination.

Quantitative Protocol Parameters

To ensure reproducibility across different substrates, the following table summarizes the validated stoichiometric and environmental parameters for 3-(p-Tolyl)azetidine reductive aminations[1],[2].

ParameterMethod A (Aldehydes)Method B (Ketones)
Reductant NaBH(OAc)3 (STAB)NaCNBH3
Equivalents (Reductant) 3.0 – 4.0 eq.1.5 eq.
Amine : Carbonyl Ratio 1.0 : 1.0 to 1.2 : 1.01.0 : 1.0
Solvent System Anhydrous DCM (0.2 M)MeOH or DCM (0.1 – 0.2 M)
Acid Catalyst Acetic Acid (2.0 eq.)Acetic Acid (0.2 eq.)
Incubation Time 30 min (pre-reduction)Concurrent addition
Reaction Temperature Room Temperature (20-25°C)Room Temperature to 50°C
Typical Yields 80% – 95%60% – 85%

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Built-in analytical checkpoints ensure that causality is maintained and troubleshooting can occur in real-time before committing to workup.

Protocol A: Standard Reductive Amination with Aldehydes (STAB Method)

Optimized for unhindered and moderately hindered aldehydes[1].

Step 1: Condensation Setup

  • In an oven-dried round-bottom flask purged with N2, dissolve 3-(p-Tolyl)azetidine (1.0 – 1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Add the target aldehyde (1.0 equiv) to the stirring solution.

  • Add glacial Acetic Acid (AcOH, 2.0 equiv) dropwise. Mechanistic Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the azetidine nitrogen.

Step 2: In-Process Validation (The Iminium Check)

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Validation Checkpoint: Extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You must observe the disappearance of the free azetidine mass (m/z 148.1[M+H]+) and the appearance of the iminium/hemiaminal intermediate. Do not proceed to reduction until conversion is >90%.

Step 3: Reduction & Quenching

  • Once iminium formation is confirmed, add Sodium triacetoxyborohydride (STAB, 3.0 – 4.0 equiv) in a single portion[1].

  • Stir the suspension at room temperature overnight (12-16 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3 until gas evolution ceases.

  • Validation Checkpoint: Test the pH of the aqueous layer. It must be ≥ 7.5. If the pH is acidic, the tertiary amine product will remain protonated and partition into the aqueous layer, destroying your yield. Add more NaHCO3 if necessary.

Step 4: Extraction and Purification

  • Separate the phases and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter, concentrate in vacuo, and purify via flash column chromatography (typically using a gradient of EtOAc/Hexanes or DCM/MeOH depending on the polarity of the aldehyde appendage)[2].

Protocol B: Reductive Amination with Ketones (NaCNBH3 Method)

Required for sterically demanding ketones where STAB reduction is impractically slow[1].

  • Dissolve 3-(p-Tolyl)azetidine (1.0 equiv) and the target ketone (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Add Acetic Acid (0.2 equiv) and Sodium cyanoborohydride (NaCNBH3, 1.5 equiv) sequentially. Caution: NaCNBH3 is highly toxic; handle exclusively in a fume hood.

  • Stir the reaction mixture overnight at room temperature. If LC-MS indicates stalled conversion after 12 hours, elevate the temperature to 50°C for an additional 4 hours.

  • Dilute with DCM and wash with an aqueous saturated solution of K2CO3 to quench residual borane species and free-base the product[1].

  • Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase or normal-phase chromatography.

References

  • [1] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. PMC - National Institutes of Health. Available at:[Link]

Sources

Method

Application Note: Strategic Nitrogen Functionalization of 3-(4-Methylphenyl)azetidine in Medicinal Chemistry

Introduction & Mechanistic Rationale Azetidines have firmly established themselves as privileged bioisosteric replacements for morpholines, pyrrolidines, and piperidines in modern drug discovery[1]. The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidines have firmly established themselves as privileged bioisosteric replacements for morpholines, pyrrolidines, and piperidines in modern drug discovery[1]. The incorporation of this four-membered nitrogen heterocycle predictably improves metabolic stability, enhances aqueous solubility, and lowers overall lipophilicity (LogP) compared to larger cyclic counterparts[1][2].

Within this chemical space, 3-(4-methylphenyl)azetidine is a highly sought-after scaffold. The rigid presentation of the p-tolyl group at the 3-position provides a defined, stable vector for hydrophobic interactions within target protein binding pockets. However, the true pharmacological potential of this building block is unlocked through the strategic functionalization of its secondary amine nitrogen[3][4].

Causality in Azetidine Reactivity

The intrinsic reactivity of the azetidine nitrogen is governed by its unique geometry. The internal C–N–C bond angle of the azetidine ring is compressed to approximately 90°, resulting in significant ring strain (~26 kcal/mol)[2]. To compensate for this compression, the exocyclic bonds—including the nitrogen lone pair—possess increased s-character.

Mechanistically, this renders the azetidine nitrogen slightly less basic (pKa ~ 10.4) than an unstrained secondary amine, yet remarkably nucleophilic due to the unhindered spatial environment around the nitrogen atom[4]. Consequently, 3-(4-methylphenyl)azetidine is an excellent, highly reactive substrate for both transition-metal-catalyzed cross-couplings and classical electrophilic trapping, provided the reaction conditions are carefully controlled to prevent strain-induced ring-opening[5].

Divergent N-Functionalization Workflows

To systematically explore the structure-activity relationship (SAR) of 3-(4-methylphenyl)azetidine derivatives, researchers employ a divergent functionalization strategy.

G Start 3-(4-Methylphenyl)azetidine (Core Scaffold) Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation Pd Catalyst, Ar-X Alkylation N-Alkylation (Reductive Amination) Start->Alkylation Aldehyde, NaBH(OAc)3 Acylation N-Acylation (Electrophilic Trapping) Start->Acylation Acyl Chloride, Base NSF5 N-SF5 Functionalization (Photoredox Catalysis) Start->NSF5 SF5 Reagent, 395 nm

Figure 1: Divergent N-functionalization pathways for 3-(4-methylphenyl)azetidine.

Validated Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield while preserving the integrity of the strained four-membered ring.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is the premier method for installing aryl and heteroaryl groups onto the azetidine nitrogen[3].

Mechanistic Causality : Azetidines can be sensitive to harsh basic conditions at elevated temperatures, which can trigger off-target ring-opening[5]. RuPhos is specifically selected as the dialkylbiaryl phosphine ligand because its electron-rich nature accelerates the initial oxidative addition, while its massive steric bulk forces the difficult reductive elimination step to occur rapidly, thereby outcompeting degradation pathways[3].

Step-by-Step Methodology :

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol)[3].

  • Evacuate and backfill the tube with argon three times to establish a strictly inert atmosphere.

  • Add 3-(4-methylphenyl)azetidine (1.0 mmol), the desired aryl bromide (1.2 mmol), and anhydrous toluene (5 mL) via a syringe[3].

  • Stir the reaction mixture at 100 °C for 12–24 hours. Monitor progression via LC-MS to confirm the disappearance of the starting amine.

  • Upon completion, cool the vessel to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove precipitated palladium black[3].

  • Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield the highly pure N-aryl-3-(4-methylphenyl)azetidine[3].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + Aryl Halide (Ar-X) AmineBind Azetidine Binding & Deprotonation OxAdd->AmineBind + Azetidine Scaffold RedElim Reductive Elimination Complex AmineBind->RedElim + Base (NaOtBu) - HX RedElim->Pd0 Catalyst Regeneration Product N-Aryl-3-(4-methylphenyl)azetidine RedElim->Product Product Release

Figure 2: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation of azetidines.

Protocol B: N-Alkylation via Reductive Amination

Reductive amination allows for the robust installation of sp³-hybridized appendages without the risk of over-alkylation typically seen with direct alkyl halide substitution.

Mechanistic Causality : Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as the reducing agent. Its steric bulk and electron-withdrawing acetate groups make it mild enough to tolerate the strained azetidine ring, selectively reducing the transiently formed iminium ion without prematurely reducing the starting aldehyde[6].

Step-by-Step Methodology :

  • Dissolve 3-(4-methylphenyl)azetidine (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Stir the mixture at room temperature for 1 hour to drive the equilibrium toward iminium ion formation[3].

  • Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm[3].

  • Stir for an additional 4–6 hours at room temperature, monitoring by TLC.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ (10 mL) to neutralize the remaining hydride[3].

  • Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product[3].

Protocol C: Late-Stage N-SF₅ Functionalization (Photoredox Catalysis)

The pentafluorosulfanyl (SF₅) group is a cutting-edge bioisostere for CF₃ and t-butyl groups, offering superior lipophilicity and metabolic stability[7].

Mechanistic Causality : Direct nucleophilic substitution with an SF₅ group is chemically impossible due to the hypervalent nature of sulfur. Instead, a photoredox-catalyzed radical transfer approach is required. Generating an ambiphilic F₅S• radical under mild visible light irradiation allows for highly selective radical addition to the azetidine nitrogen without decomposing the ring[7].

Step-by-Step Methodology :

  • In a clear glass photoreactor vial, combine 3-(4-methylphenyl)azetidine (1.0 mmol), a bench-stable SF₅-transfer reagent (1.2 mmol), and 2,7-dibromo-9H-thioxanthen-9-one (2,7-Br₂-TXT) photocatalyst (3 mol%)[7].

  • Dissolve the reagents in degassed acetonitrile (5 mL) and seal the vial under argon.

  • Irradiate the mixture with 395 nm LEDs at room temperature for exactly 1 hour[7].

  • Remove the solvent under reduced pressure and purify the crude mixture directly via automated flash chromatography to afford the novel N-SF₅ azetidine derivative[7].

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes and reaction parameters for the functionalization of 3-(4-methylphenyl)azetidine based on the protocols outlined above.

Functionalization TypeReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Advantage
N-Arylation Ar-Br, Pd₂(dba)₃, RuPhos, NaOtBu10012–2475–90Access to rigid biaryl-like vectors[3][5]
N-Alkylation Aldehyde, NaBH(OAc)₃, DCERT4–680–95Mild conditions, high functional group tolerance[3][6]
N-Acylation Acyl Chloride, DMAP, DCMRT6–1285–98Rapid access to highly stable amide linkages[3]
N-SF₅ Transfer SF₅ Reagent, 2,7-Br₂-TXT, 395 nmRT160–86Installs highly lipophilic, stable bioisostere[7]

References

  • BenchChem.
  • ChemRxiv.
  • National Institutes of Health (NIH).
  • ResearchGate. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • National Institutes of Health (NIH). Modular Access to N-SF5 azetidines.
  • ACS Publications.
  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
  • LMU München.

Sources

Application

Application Note: 3-(p-Tolyl)azetidine as a Strategic Building Block in Organic Synthesis

Strategic Rationale: The Azetidine Renaissance in Drug Discovery As modern drug discovery programs increasingly prioritize high sp³ character to improve clinical success rates, the azetidine ring has emerged as a premier...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Azetidine Renaissance in Drug Discovery

As modern drug discovery programs increasingly prioritize high sp³ character to improve clinical success rates, the azetidine ring has emerged as a premier structural motif[1]. The lack of molecular rigidity intrinsic to many small organic molecules is a serious obstacle in fragment-based drug design; however, the azetidine ring provides a conformationally restricted framework that minimizes the entropic penalty of target binding[2].

Furthermore, azetidines exhibit remarkable metabolic stability. Unlike many traditional heterocycles that tend to oxidize under physiological conditions, azetidines are metabolically robust, which helps improve safety profiles and reduce off-target effects[3].

The specific use of 3-(p-Tolyl)azetidine offers a unique geometric advantage. The p-tolyl moiety acts as a rigid, lipophilic anchor—ideal for engaging deep hydrophobic pockets in target proteins—while the secondary amine of the four-membered ring serves as a highly versatile handle for late-stage functionalization[4].

Mechanistic Reactivity and Synthetic Pathways

The secondary amine of 3-(p-Tolyl)azetidine is highly nucleophilic but sterically encumbered by the adjacent sp³ carbons of the strained four-membered ring. This steric bulk necessitates careful selection of coupling reagents and catalysts to prevent ring-opening or low conversion rates.

  • N-Arylation (Buchwald-Hartwig): Requires bulky biaryl phosphine ligands (e.g., RuPhos) to facilitate rapid reductive elimination and prevent β-hydride elimination.

  • Amide Coupling: Standard carbodiimides (EDC/DCC) often fail due to the steric hindrance of the azetidine. Uronium-based coupling reagents like HATU are required to form the highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction forward.

  • Reductive Amination: The inherent ring strain of azetidine makes it sensitive to harsh reductive conditions. Mild reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)₃) in slightly acidic media are optimal.

SyntheticPathways Core 3-(p-Tolyl)azetidine (Rigid sp³ Scaffold) Amide Amide Coupling (HATU / DIPEA) Core->Amide R-COOH Amine Buchwald-Hartwig (Pd / RuPhos) Core->Amine Ar-X Alkyl Reductive Amination (NaBH(OAc)₃) Core->Alkyl R-CHO

Core synthetic pathways for functionalizing the 3-(p-Tolyl)azetidine scaffold.

Quantitative Data: Optimization of N-Arylation

To demonstrate the causality behind catalyst selection, the following table summarizes the optimization data for the cross-coupling of 3-(p-Tolyl)azetidine with 4-bromobenzonitrile. The data illustrates why RuPhos is the definitive ligand for this transformation.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045Significant hydrodehalogenation; slow reductive elimination.
Pd₂(dba)₃ / XPhosNaOtBuDioxane10072Moderate conversion; XPhos is slightly too bulky for the azetidine approach trajectory.
Pd₂(dba)₃ / RuPhos NaOtBu Toluene 100 91 Clean conversion; RuPhos perfectly accommodates the secondary amine bulk.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure researchers can verify the success of each step before proceeding.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-aryl-3-(p-Tolyl)azetidine derivatives.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-(p-Tolyl)azetidine (1.0 equiv, 1.0 mmol), the aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base that efficiently deprotonates the amine upon coordination to the Pd-complex, without attacking the aryl halide.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the tube and remove it from the glovebox.

  • Reaction Execution: Heat the mixture to 100 °C in an oil bath for 12 hours.

  • In-Process Control (Self-Validation): After 12 hours, cool to room temperature. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the aryl bromide peak is absent and the product mass (M+H)⁺ is the dominant signal. If starting material remains, spike with an additional 1 mol% Pd catalyst and heat for 2 hours.

  • Quench and Workup: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium black. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: HATU-Mediated Amide Coupling

Objective: Synthesize N-acyl-3-(p-Tolyl)azetidine derivatives.

  • Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) and stir at room temperature for 15 minutes.

    • Causality: The 15-minute pre-activation ensures complete conversion of the acid to the highly reactive OAt ester, which is crucial for overcoming the steric hindrance of the incoming azetidine.

  • Coupling: Add 3-(p-Tolyl)azetidine (1.0 equiv, 1.0 mmol) to the activated mixture. Stir at room temperature for 4 hours.

  • In-Process Control (Self-Validation): Perform TLC (Eluent: 5% MeOH in DCM).

    • Validation Check: The azetidine spot (visualized with Ninhydrin stain) should be completely consumed.

  • Workup: Dilute the reaction with EtOAc (30 mL). Wash extensively with 5% aqueous LiCl solution (3 x 15 mL) to completely remove the DMF solvent. Wash with saturated NaHCO₃ (15 mL) and brine (15 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

ProtocolWorkflow S1 1. Inert Setup (Glovebox/N₂) S2 2. Catalysis (Pd + RuPhos) S1->S2 S3 3. Coupling (100°C, 12h) S2->S3 S4 4. IPC (LC-MS Check) S3->S4 S5 5. Workup (EtOAc/H₂O) S4->S5

Step-by-step workflow and in-process controls for Pd-catalyzed N-arylation.

References

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry | Organic Letters - ACS Public
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. lifechemicals.com.
  • Azetidines - Enamine. enamine.net.
  • Chemists synthesize an improved building block for medicines - EurekAlert!. eurekalert.org.

Sources

Method

Preparation of 3-(p-Tolyl)azetidine Free Base from its Hydrochloride Salt: An Application Note and Protocol

Abstract This technical guide provides a detailed protocol for the preparation of the free base form of 3-(p-Tolyl)azetidine from its corresponding hydrochloride (HCl) salt. The conversion from the salt form to the free...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the preparation of the free base form of 3-(p-Tolyl)azetidine from its corresponding hydrochloride (HCl) salt. The conversion from the salt form to the free base is a critical step in many synthetic and medicinal chemistry applications, as the free base is often required for subsequent reactions or for biological assays where the amine's nucleophilicity and lipophilicity are paramount. This document outlines the principles of acid-base extraction, provides a step-by-step experimental procedure, details necessary safety precautions, and describes analytical methods for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that are valuable building blocks in medicinal chemistry.[1] Their unique strained ring system imparts specific conformational constraints that can be exploited in drug design to enhance binding affinity and metabolic stability. 3-(p-Tolyl)azetidine, in particular, is a precursor for a variety of more complex molecules.

In many instances, azetidine derivatives are synthesized and stored as their hydrochloride salts to improve stability and ease of handling.[2] The salt form is generally a crystalline solid with enhanced water solubility compared to the free base.[2] However, for many synthetic transformations, such as N-alkylation, acylation, or use in coupling reactions, the free, unprotonated amine is required. Therefore, an efficient and reliable method for the preparation of the free base from its hydrochloride salt is essential.

The fundamental principle behind this conversion is a liquid-liquid acid-base extraction.[3][4] The hydrochloride salt is dissolved in an aqueous medium and treated with a base. This deprotonates the azetidinium ion, generating the neutral free base. The free base, being less polar and more soluble in organic solvents, can then be extracted into an immiscible organic layer. Subsequent washing, drying, and solvent evaporation yield the purified 3-(p-tolyl)azetidine free base.

Safety Precautions

General Handling:

  • Always work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Avoid inhalation of dust, fumes, and vapors.[5]

  • Wash hands thoroughly after handling chemicals.[6]

Chemical-Specific Hazards:

  • 3-(p-Tolyl)azetidine Hydrochloride: May cause skin, eye, and respiratory irritation.[5][6][7][8]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): Suspected of causing cancer.[9] Toxic if swallowed, in contact with skin, or if inhaled.[9] Use in a well-ventilated fume hood and avoid contact.

  • Anhydrous Sodium Sulfate (Na₂SO₄): Hygroscopic. Keep container tightly closed.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[5][6][8][9]

Materials and Reagents

Material/ReagentGradeSupplier
3-(p-Tolyl)azetidine hydrochloride≥98%Commercially available
Sodium hydroxide (NaOH)Reagent gradeCommercially available
Dichloromethane (DCM)HPLC gradeCommercially available
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially available
Deionized waterIn-house
Saturated aqueous sodium chloride (brine)Prepared in-house

Equipment:

  • Separatory funnel (appropriate size for the scale of the reaction)

  • Erlenmeyer flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

This protocol is designed for the conversion of approximately 1 gram of 3-(p-tolyl)azetidine hydrochloride. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and glassware.

Preparation of the Aqueous Basic Solution
  • In a beaker, dissolve approximately 1.0 g of sodium hydroxide in 20 mL of deionized water.

  • Allow the solution to cool to room temperature. Note: The dissolution of NaOH is exothermic.

Liberation and Extraction of the Free Base
  • Dissolve 1.0 g of 3-(p-tolyl)azetidine hydrochloride in 20 mL of deionized water in an Erlenmeyer flask.

  • Transfer the aqueous solution of the hydrochloride salt to a separatory funnel.

  • Slowly add the prepared sodium hydroxide solution to the separatory funnel. Swirl gently after each addition.

  • Check the pH of the aqueous layer using pH paper or a pH meter to ensure it is strongly basic (pH > 12). Add more NaOH solution if necessary.

  • Add 30 mL of dichloromethane (DCM) to the separatory funnel.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[10]

  • Allow the layers to separate completely. The organic (DCM) layer will be the bottom layer.

  • Drain the lower organic layer into a clean, dry Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with two additional 15 mL portions of DCM. Combine all organic extracts.

Washing and Drying the Organic Layer
  • Return the combined organic extracts to the separatory funnel.

  • Add 20 mL of saturated aqueous sodium chloride (brine) to the separatory funnel. Shake gently and allow the layers to separate.

  • Drain the lower organic layer into a clean, dry Erlenmeyer flask, leaving behind any residual aqueous layer.

  • Add a sufficient amount of anhydrous sodium sulfate to the organic extract to absorb any remaining water. Swirl the flask; the drying agent should move freely and not clump together. Let it stand for 10-15 minutes.

Isolation of the Free Base
  • Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane using a rotary evaporator. Be mindful of the bath temperature to avoid excessive heating of the product.

  • Once the solvent is removed, a solid or oily residue of 3-(p-tolyl)azetidine free base will remain.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • Determine the mass of the isolated free base and calculate the yield.

G cluster_start Starting Material cluster_extraction Liberation & Extraction cluster_workup Work-up cluster_isolation Isolation start 3-(p-Tolyl)azetidine HCl in Water add_base Add aq. NaOH (pH > 12) start->add_base Dissolution extract_dcm Extract with Dichloromethane (3x) add_base->extract_dcm Deprotonation wash_brine Wash with Brine extract_dcm->wash_brine Combine Organic Layers dry_na2so4 Dry with Na2SO4 wash_brine->dry_na2so4 Remove Water-Soluble Impurities evaporate Solvent Evaporation dry_na2so4->evaporate Remove Residual Water product 3-(p-Tolyl)azetidine Free Base evaporate->product Isolation

Figure 1. Experimental workflow for the preparation of 3-(p-tolyl)azetidine free base.

Characterization and Quality Control

The identity and purity of the isolated 3-(p-tolyl)azetidine free base should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the free base. The spectra should be compared with literature data or the spectrum of the starting material, noting the characteristic shifts of the protons and carbons in the azetidine ring and the p-tolyl group.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (C₁₀H₁₃N, MW: 147.22 g/mol ).[13]

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to ensure the complete removal of the starting hydrochloride salt. The free base should have a different Rf value than the salt.

Discussion

The choice of base is critical for the efficient deprotonation of the azetidinium ion. Strong bases such as sodium hydroxide or potassium hydroxide are commonly used to ensure complete conversion to the free base. The use of a weaker base, such as sodium bicarbonate, may not be sufficient to deprotonate the azetidinium ion completely, leading to lower yields.[3]

Dichloromethane is a common choice for the extraction of organic amines due to its ability to dissolve a wide range of organic compounds and its immiscibility with water. Other chlorinated solvents or ethers like diethyl ether or methyl tert-butyl ether could also be used. The choice of solvent may depend on the specific properties of the azetidine derivative and downstream applications.

The brine wash is an important step to remove the bulk of the dissolved water from the organic layer before the final drying with a solid drying agent.[14] This minimizes the amount of drying agent required and improves the efficiency of the drying process.

Conclusion

This application note provides a reliable and straightforward protocol for the preparation of 3-(p-tolyl)azetidine free base from its hydrochloride salt. The described acid-base extraction method is a fundamental and widely applicable technique in organic synthesis. By following this protocol and adhering to the safety precautions, researchers can efficiently obtain the free base in high purity, ready for use in subsequent synthetic steps or biological evaluations.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Tikrit Journal of Pure Science. Retrieved from [Link]

  • University of California, Irvine. Acid-Base Extraction. Retrieved from [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • Organic Syntheses. azetidine. Retrieved from [Link]

  • Truman State University. Investigative Acid-Base-Neutral Extraction. Retrieved from [Link]

  • PubChemLite. Azetidine, 3-p-tolyl- (C10H13N). Retrieved from [Link]

  • Google Patents. US4870189A - Process for synthesis of azetidine and novel intermediates therefor.
  • National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Google Patents. PH26047A - Process for synthesis of azetidine and novel intermediates therefor.
  • ResearchGate. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Retrieved from [Link]

  • University of Colorado Boulder. Liquid/liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for the Synthesis of 3-Arylazetidines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative methodologies for C(sp3)–C(sp2) bond formation. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative methodologies for C(sp3)–C(sp2) bond formation.

Introduction: The sp³-Enrichment Imperative

In modern drug discovery, azetidines are highly prized as metabolically stable, high-Fsp³ bioisosteres for morpholines, piperidines, and aromatic rings. Incorporating a 3-arylazetidine motif can drastically improve a drug candidate's lipophilicity (logP), aqueous solubility, and target binding affinity.

However, the direct functionalization of the azetidine C3 position via transition-metal-catalyzed cross-coupling is notoriously challenging. The inherent ring strain (~26 kcal/mol) and the sp³-hybridized nature of the C3 carbon make traditional palladium-catalyzed approaches prone to sluggish oxidative addition, rapid β-hydride elimination, and undesired ring-opening side reactions. This guide delineates field-proven methodologies to overcome these barriers through precise catalytic control.

Mechanistic Causality & Strategic Solutions

To successfully couple an aryl group to the azetidine core, the catalytic system must either accelerate transmetalation/reductive elimination to outpace β-hydride elimination or bypass two-electron oxidative addition entirely.

  • Palladium-Catalyzed Hiyama Coupling: Utilizing arylsilanes with a Pd(OAc)₂/dppf catalyst system provides a fluoride-activated, highly controlled transmetalation step. The bulky dppf ligand promotes rapid reductive elimination, effectively outcompeting β-hydride elimination. Zou and co-workers demonstrated that this method yields 3-arylazetidines in up to 88% yield under mild conditions .

  • Nickel-Catalyzed Suzuki-Miyaura Coupling: Nickel is inherently less electronegative than palladium, leading to a less polarized C–M bond and significantly slower β-hydride elimination rates. Microwave-assisted Ni-catalyzed Suzuki couplings have proven highly effective for rapidly accessing 3-arylazetidines from 3-iodoazetidines .

  • Photoredox/Nickel Dual Catalysis: By leveraging single-electron transfer (SET), photoredox catalysis generates a transient C3-azetidinyl radical from precursors like azetidine-3-carboxylic acids. This radical is rapidly intercepted by a nickel catalytic cycle, completely bypassing the thermodynamically demanding two-electron oxidative addition into a C(sp³)–X bond [[1]]([Link]).

Visualizing the Catalytic Workflows

G Start 3-Substituted Azetidine Precursor (e.g., 3-Iodo or 3-COOH) Sub1 Pd-Catalyzed Hiyama Coupling Start->Sub1 Organosilanes Sub2 Ni-Catalyzed Suzuki Coupling Start->Sub2 Boronic Acids Sub3 Photoredox/Ni Dual Catalysis Start->Sub3 Radical Precursors Step1A Pd(OAc)2 / dppf Arylsilane + TBAF Sub1->Step1A Step2A NiCl2 / Ligand Arylboronic Acid + Base Sub2->Step2A Step3A Ir or Ru Photocatalyst + Ni Aryl Bromide + Blue Light Sub3->Step3A Product 3-Arylazetidine Derivatives (High sp3 fraction, Bioisosteres) Step1A->Product C(sp3)-C(sp2) Bond Step2A->Product C(sp3)-C(sp2) Bond Step3A->Product C(sp3)-C(sp2) Bond

Fig 1. Divergent cross-coupling pathways for 3-arylazetidine synthesis.

Quantitative Data Presentation

Table 1: Comparative Analysis of Cross-Coupling Strategies for 3-Arylazetidines

ParameterPalladium-Catalyzed Hiyama Nickel-Catalyzed Suzuki Photoredox/Ni Dual Catalysis
Azetidine Precursor 1-Boc-3-iodoazetidine1-Boc-3-iodoazetidineAzetidine-3-carboxylic acid
Coupling Partner AryltriethoxysilanesArylboronic acidsAryl bromides
Catalyst System Pd(OAc)₂ / dppfNiCl₂·glyme / dtbbpyIr[dF(CF₃)ppy]₂ / NiCl₂·dtbbpy
Key Activator TBAF (Fluoride source)KHMDS or K₃PO₄Visible Light (440 nm Blue LED)
Reported Yields 30% – 88%45% – 85%40% – 90%
Primary Advantage High functional group tolerance, mild thermal conditionsRapid reaction times (microwave-assisted)Bypasses traditional oxidative addition via SET

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: Palladium-Catalyzed Hiyama Cross-Coupling of 3-Iodoazetidine

Designed for high functional group tolerance using organosilanes.

Step 1: Catalyst Pre-activation

  • Combine Pd(OAc)₂ (5 mol%) and dppf (10 mol%) in anhydrous dioxane (0.2 M) under an argon atmosphere. Stir at room temperature for 15 minutes.

  • Causality & Validation: Pre-mixing ensures complete bidentate ligand coordination, preventing the formation of inactive Pd-black. The solution must transition from a pale yellow to a deep orange/red, visually confirming the formation of the active Pd-dppf complex.

Step 2: Substrate Assembly

  • Add 1-Boc-3-iodoazetidine (1.0 equiv) and the desired aryltriethoxysilane (1.5 equiv) to the active catalyst solution.

Step 3: Fluoride Activation

  • Slowly add TBAF (1.0 M in THF, 2.0 equiv) dropwise.

  • Causality: TBAF attacks the silicon center to form a hypervalent pentacoordinate silicate intermediate. This drastically increases the nucleophilicity of the aryl group, facilitating rapid transmetalation to the Pd(II) center before β-hydride elimination can occur.

Step 4: Thermal Coupling & Monitoring

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Validation: Monitor via LC-MS. Look for the complete disappearance of the 3-iodoazetidine mass peak. A persistent starting material peak indicates insufficient fluoride activation or moisture quenching the silicate intermediate.

Step 5: Workup

  • Quench with deionized water, extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Visible-Light Photoredox/Ni Dual Catalysis (Decarboxylative Arylation)

Designed for coupling unactivated azetidine carboxylic acids with aryl bromides.

Step 1: Ni-Ligand Complexation

  • In a flame-dried vial, stir NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%) in anhydrous DMF for 15 minutes.

  • Validation: A distinct color change to pale green/blue confirms the formation of the active Ni(II) pre-catalyst.

Step 2: Reagent Assembly

  • Add the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), 1-Boc-azetidine-3-carboxylic acid (1.5 equiv), aryl bromide (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

Step 3: Strict Deoxygenation

  • Perform standard Freeze-Pump-Thaw (3 cycles) or sparge the solution vigorously with Argon for 20 minutes.

  • Causality: Molecular oxygen is a potent triplet-state quencher and radical scavenger. Failure to strictly deoxygenate will result in near-zero yields and rapid bleaching of the Ir-photocatalyst.

Step 4: Photochemical Irradiation

  • Irradiate the vial with 440 nm blue LEDs at room temperature for 24 hours. Ensure a cooling fan is used to maintain ambient temperature.

  • Validation: The reaction mixture should maintain a vibrant, dark color (often orange/brown) throughout the irradiation. A shift to black indicates Ni precipitation and catalyst death.

Step 5: Workup

  • Dilute the mixture with water, extract with Et₂O (3x) to remove DMF, dry over Na₂SO₄, concentrate, and purify via automated silica gel chromatography.

References[2] Title: Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines

Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2] Title: Microwave-Assisted Suzuki-Miyaura Cross Coupling using Nickel as Catalyst to Rapidly Access to 3-Arylazetidine Source: ChemistrySelect (Chemistry Europe) URL: [Link][1] Title: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Solvent Selection and Dissolution Protocols for 3-(p-Tolyl)azetidine Hydrochloride

Executive Summary 3-(p-Tolyl)azetidine hydrochloride is a functionalized, nitrogen-containing four-membered heterocyclic compound frequently utilized as a building block in drug discovery and chemical synthesis. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(p-Tolyl)azetidine hydrochloride is a functionalized, nitrogen-containing four-membered heterocyclic compound frequently utilized as a building block in drug discovery and chemical synthesis. Because it is supplied as a hydrochloride salt, its physicochemical behavior differs drastically from its free base counterpart. Proper solvent selection is critical to maintaining compound integrity, preventing unexpected precipitation, and ensuring reproducibility in downstream applications. This guide details the solvation mechanics, strategic solvent selection, and self-validating protocols for handling 3-(p-Tolyl)azetidine HCl.

Physicochemical Profiling & Solvation Mechanics

The dissolution of 3-(p-Tolyl)azetidine hydrochloride relies on overcoming the strong ionic lattice energy shared between the protonated azetidinium ring and the chloride counterion. Solvents must possess high dielectric constants (


) or strong hydrogen-bond accepting/donating capacities to stabilize the dissociated ions.
  • Aqueous Solvation: Water (

    
    ) readily hydrates both the azetidinium cation and chloride anion. The conversion of azetidine and related amine derivatives to their hydrochloride salt forms typically yields a >10-fold increase in aqueous solubility compared to the free base [6].
    
  • Aprotic Solvation: Dimethyl sulfoxide (DMSO,

    
    ) is a polar aprotic solvent that effectively solvates the cation through its highly polarized sulfinyl group, making it the gold standard for long-term in vitro master stocks [1], [2].
    
  • Protic Organic Solvation: Methanol (

    
    ) serves as a polar protic alternative, frequently utilized when the compound is applied as a synthetic intermediate or requires lyophilization [4].
    

Conversely, non-polar solvents (e.g., hexane, toluene) cannot disrupt the ionic lattice, resulting in negligible solubility.

Table 1: Solvent Compatibility and Solvation Metrics

Quantitative limits are extrapolated from structurally analogous azetidine hydrochloride salts to guide experimental design [1], [4], [6].

SolventClassificationDielectric Constant (

)
Estimated Solubility LimitPrimary Application Suitability
Water / Saline Polar Protic80.1> 50 mg/mLIn vivo dosing, aqueous assay buffers
DMSO Polar Aprotic46.7> 100 mg/mLIn vitro master stocks, HTS libraries
Methanol Polar Protic32.7> 50 mg/mLChemical synthesis, LC-MS preparation
Hexane Non-Polar1.89< 1 mg/mLNot recommended (Anti-solvent)

Critical Handling Insight: The Hygroscopicity Challenge

A primary failure point in handling amine hydrochlorides in DMSO is the solvent's hygroscopic nature. When exposed to ambient air, anhydrous DMSO rapidly absorbs atmospheric moisture. The introduction of water into the aprotic DMSO environment alters the ionic interactions and the solvation shell of the 3-(p-Tolyl)azetidine hydrochloride [5].

During freeze-thaw cycles, this localized water accumulation leads to supersaturation and subsequent precipitation of the compound [5]. To mitigate degradation and moisture absorption, the solid compound and all DMSO stocks must be stored under an inert gas atmosphere (argon or nitrogen) [3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

Causality: Using strictly anhydrous DMSO prevents moisture-induced precipitation. Aliquoting prevents freeze-thaw degradation, ensuring the stock remains functionally active for long-term in vitro assays.

  • Equilibration: Remove the vial of solid 3-(p-Tolyl)azetidine HCl from cold storage and equilibrate to room temperature inside a desiccator for 30 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder [3].

  • Weighing: Weigh the required mass using a calibrated microbalance (e.g., 1.84 mg for 1 mL of 10 mM stock, assuming an approximate MW of 183.68 g/mol ).

  • Solvation: Add the calculated volume of high-purity, anhydrous DMSO (

    
    99.9% purity, stored over molecular sieves).
    
  • Agitation: Vortex gently for 60 seconds.

  • Validation Check 1 (Optical): Hold the vial against a light source. The solution must be completely optically clear with no particulate matter. If micro-crystals remain, sonicate in a room-temperature water bath for 3–5 minutes.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50

    
    L per vial) to avoid repeated freeze-thaw cycles [5].
    
  • Inert Sealing: Purge the headspace of each vial with dry argon or nitrogen gas before sealing [3]. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solutions for Cellular Assays

Causality: Direct injection of high-concentration DMSO stocks into aqueous media can cause transient localized precipitation ("crashing out"). A step-wise dilution ensures the compound remains stabilized via the "parachute effect" [6].

  • Thawing: Thaw a single 50

    
    L DMSO aliquot (from Protocol A) at room temperature.
    
  • Pre-warming: Pre-warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C. Reasoning: Higher temperatures increase the thermodynamic solubility limit during the critical mixing phase.

  • Dilution: Pipette the DMSO stock directly into the vortex of the rapidly mixing aqueous buffer. Do not add the buffer to the DMSO.

  • Validation Check 2 (Solubility Limit): Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Monitor the solution via dynamic light scattering (DLS) or simple microscopy to confirm the absence of colloidal aggregates.

Workflow Visualization

SolventSelection Compound 3-(p-Tolyl)azetidine HCl (Solid Powder) App Determine Downstream Application Compound->App InVitro In Vitro Assays App->InVitro InVivo In Vivo Dosing App->InVivo Chem Chemical Synthesis App->Chem DMSO Dissolve in Anhydrous DMSO (Master Stock) InVitro->DMSO Water Dissolve in Sterile Water/Saline (Working Solution) InVivo->Water MeOH Dissolve in Methanol/Ethanol (Reaction Solvent) Chem->MeOH Dilution Dilute in Aqueous Buffer (Keep DMSO < 0.1%) DMSO->Dilution Precip Monitor for Precipitation (Hygroscopic Effect) Dilution->Precip

Workflow for solvent selection and dissolution of 3-(p-Tolyl)azetidine HCl based on application.

References

  • Thermo Scientific Alfa Aesar. "3-Hydroxyazetidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar". Available at:[Link]

  • Google Patents. "WO2018187400A1 - Crystalline salt forms of boc-d-arg-dmt-lys-(boc)-phe-nh2".
  • NIH PubMed Central. "Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH". Available at:[Link]

Application

High-Speed Access to Strained Heterocycles: Microwave-Assisted Synthesis and Functionalization of Azetidines

Executive Summary Azetidines—saturated four-membered nitrogen heterocycles—are increasingly pivotal in medicinal chemistry as surrogates for gem-dimethyl groups, morpholines, or to alter the metabolic stability and lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly pivotal in medicinal chemistry as surrogates for gem-dimethyl groups, morpholines, or to alter the metabolic stability and lipophilicity (LogD) of drug candidates. However, their installation is historically plagued by slow reaction kinetics and low yields due to the high ring strain (~26 kcal/mol) and unfavorable entropy of activation for 4-membered ring formation.

This Application Note details a robust, microwave-assisted workflow for the synthesis of azetidine derivatives. By leveraging the rapid dielectric heating of microwave irradiation, we overcome the thermodynamic and kinetic barriers of the 4-exo-tet cyclization, reducing reaction times from days to minutes while suppressing thermal decomposition pathways common in conventional heating.

Strategic Workflow & Mechanistic Logic

The synthesis of functionalized azetidines generally follows two distinct logical paths in a drug discovery setting: De Novo Cyclization (building the ring) and Late-Stage Functionalization (modifying the ring).

The "4-Exo-Tet" Challenge

According to Baldwin’s rules, 4-exo-tet cyclizations are favored, but the geometric constraints of the transition state make them slower than 5- or 6-membered ring formations. Conventional heating often requires high temperatures that lead to polymerization or elimination (formation of allylamines). Microwave irradiation provides a rapid "energy jump" that populates the specific vibrational modes required to cross the transition state barrier before competing decomposition pathways can dominate.

Workflow Visualization

AzetidineWorkflow Precursor Gamma-Haloamine Precursor MW_Activation Microwave Activation (Dielectric Heating) Precursor->MW_Activation Solvent Absorption TS_Barrier Transition State (4-exo-tet) MW_Activation->TS_Barrier Rapid Kinetics Cyclization Ring Closure (S_N2 Mechanism) TS_Barrier->Cyclization Overcomes Strain Elimination Elimination (Allylamine) TS_Barrier->Elimination Thermal (Slow Heating) Polymer Polymerization TS_Barrier->Polymer Prolonged Heat Product Azetidine Core Cyclization->Product Func Pd-Catalyzed Functionalization Product->Func 3-Iodo/Bromo subst. Final Drug Candidate Scaffold Func->Final

Figure 1: Strategic workflow contrasting the microwave-assisted pathway (solid lines) against thermal decomposition modes (dashed lines).

Experimental Protocols

Protocol A: De Novo Synthesis via Cyclization of -Haloamines

This is the "workhorse" method for generating the azetidine core. The precursor is typically a


-chloroamine or 

-bromoamine (often generated in situ or protected).

Target: N-Benzylazetidine (Model Compound) Reaction Class: Intramolecular Nucleophilic Substitution (


)
Materials
  • Substrate: N-Benzyl-3-chloropropan-1-amine (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) - Chosen for high microwave absorptivity (tan

    
    ).
    
  • Vessel: 10 mL Borosilicate Microwave Vial with crimp cap (PTFE/Silicone septum).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, suspend N-benzyl-3-chloropropan-1-amine (183 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol) in Acetonitrile (4 mL).
    
  • Sealing: Add a magnetic stir bar. Crimp the vial immediately to ensure a pressure-tight seal.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 120 °C.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 150W (system will modulate).

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm).

  • Execution: Insert vial into the microwave cavity. The system should ramp to 120 °C within ~45-60 seconds.

  • Workup:

    • Cool to room temperature using compressed air (built-in feature of most MW reactors).

    • Filter the mixture through a Celite pad to remove inorganic salts (

      
      /KCl).
      
    • Wash the pad with

      
       (10 mL).
      
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Flash chromatography (Silica gel; 0-10% MeOH in DCM).

Self-Validating Check:

  • LCMS: Monitor for M+1 peak (148.1 m/z). Disappearance of starting material (M+1 184.1/186.1) should be >98%.

  • NMR: Look for the characteristic azetidine ring protons (

    
     3.2 ppm, t) and absence of olefinic protons (5.0-6.0 ppm) which would indicate elimination.
    
Protocol B: Rapid Functionalization (Suzuki Coupling)

Functionalizing the azetidine ring (e.g., at the 3-position) is challenging thermally because Lewis acidic metals and high heat can trigger ring opening. Microwave irradiation allows for "flash" coupling.

Target: 1-Boc-3-phenylazetidine Substrate: 1-Boc-3-iodoazetidine

Materials
  • Substrate: 1-Boc-3-iodoazetidine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Assembly: In a 2-5 mL microwave vial, combine the iodoazetidine (283 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and catalyst (41 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (3 mL) and 2M

    
     (1 mL).
    
  • Inerting: Sparge with nitrogen for 60 seconds, then cap immediately.

  • Microwave Parameters:

    • Temperature: 100 °C.

    • Hold Time: 5 minutes.

    • Power: High absorption setting (due to aqueous component).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[1]
    
  • Purification: Column chromatography (Hexanes/EtOAc).

Data Summary: Thermal vs. Microwave Comparison

The following data illustrates the efficiency gains when switching from conventional oil bath heating to microwave irradiation for the cyclization of


-chloroamines.
ParameterConventional Thermal MethodMicrowave-Assisted ProtocolImprovement Factor
Reaction Time 18 - 24 Hours10 Minutes~100x Faster
Temperature Reflux (82 °C in MeCN)120 °C (Superheated)Higher Activation Energy Access
Yield (Isolated) 45 - 60%85 - 92%+30-40% Yield
Purity (Crude) Low (Side products: Allylamines)High (Cleaner profile)Reduced Purification Cost
Solvent Usage High (due to long reflux)Low (sealed vessel)Green Chemistry Metric

Data aggregated from internal optimization studies and literature precedents [1, 2].

Safety & Equipment Considerations

Pressure Management

Azetidine synthesis often uses volatile solvents (MeCN, DCM) or generates gases (if using specific reagents).

  • Rule: Always use certified microwave vials (e.g., Pyrex/Borosilicate) rated for at least 20 bar (300 psi).

  • Fill Volume: Never fill vials >75% capacity to allow headspace for pressure expansion.

Ring Strain Hazards

While azetidines are generally stable, 3-substituted azetidines can be prone to rapid polymerization if initiated by strong acids.

  • Storage: Store isolated azetidines at -20 °C, preferably as HCl or oxalate salts if the free base is unstable.

References

  • Microwave-Assisted Synthesis of N-Heterocycles. Source: Journal of Heterocyclic Chemistry. Context: General review of kinetics and superheating effects in ring closure.

  • Microwave-Assisted Synthesis of Azetidines in Aqueous Media. Source: ResearchGate / Vertex AI Search Result 1.2. Context: Protocols for green synthesis of azetidines using water as a solvent and sulfate intermediates.

  • Microwave-assisted palladium-catalyzed cross-coupling reactions. Source: Catalysts (MDPI), 2020. Context: Detailed review of Pd-catalyzed coupling under MW conditions, relevant for Protocol B.

  • Synthesis of Azetidines from Haloamines. Source: ResearchGate / Vertex AI Search Result 1.7. Context: Foundational chemistry regarding the cyclization of gamma-haloamines.

Sources

Method

scale-up synthesis of 3-(4-methylphenyl)azetidine hydrochloride

An Application Note for the Scale-Up Synthesis of 3-(4-methylphenyl)azetidine Hydrochloride Abstract The 3-arylazetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to confer impr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 3-(4-methylphenyl)azetidine Hydrochloride

Abstract

The 3-arylazetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to confer improved physicochemical properties such as solubility and metabolic stability while providing a three-dimensional exit vector for molecular elaboration.[1][2] This application note provides a detailed, three-step protocol for the scalable synthesis of 3-(4-methylphenyl)azetidine hydrochloride, a key building block for drug discovery programs. The described route begins with the commercially available N-Boc-3-oxoazetidine and proceeds through a robust Grignard addition and a subsequent reductive dehydroxylation. The final steps involve acidic deprotection of the N-Boc group and isolation of the target compound as a stable hydrochloride salt. This guide is intended for researchers, chemists, and drug development professionals, offering insights into process optimization, safety considerations, and in-process controls (IPCs) essential for successful scale-up.

Introduction and Synthetic Strategy

The synthesis of functionalized azetidines presents a significant challenge due to the inherent ring strain of the four-membered heterocycle, which can lead to undesired ring-opening reactions.[3][4] Consequently, developing robust and scalable synthetic routes is of paramount importance. The strategy outlined herein was selected for its reliability, use of readily available starting materials, and avoidance of problematic reagents or purification methods, such as large-scale column chromatography.

The chosen three-step sequence is as follows:

  • Grignard Reaction: Nucleophilic addition of a p-tolyl Grignard reagent to N-Boc-3-oxoazetidine to form the corresponding tertiary alcohol.

  • Reductive Dehydroxylation: Ionic reduction of the tertiary alcohol using a silane-based reducing agent under acidic conditions.

  • Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt.

This approach offers a convergent and efficient pathway to the target molecule, with intermediates that are often crystalline, facilitating purification by recrystallization at scale.

Synthetic_Scheme SM N-Boc-3-oxoazetidine INT1 N-Boc-3-hydroxy- 3-(4-methylphenyl)azetidine SM->INT1 Step 1: Grignard Reaction p-Tolyl-MgBr, THF INT2 N-Boc-3-(4-methylphenyl)azetidine INT1->INT2 Step 2: Reduction Et3SiH, TFA, DCM FP 3-(4-methylphenyl)azetidine hydrochloride INT2->FP Step 3: Deprotection/Salt Formation HCl in Dioxane

Caption: High-level overview of the synthetic route.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Azetidine and its derivatives should be handled with care.[5][6]

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(4-methylphenyl)azetidine-1-carboxylate

This step involves the formation of the key C-C bond via a Grignard reaction. The Grignard reagent is prepared in situ from 4-bromotoluene and magnesium turnings.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )QuantityMolesEq.
Magnesium Turnings24.3114.6 g0.601.2
Iodine253.81~50 mg-Cat.
4-Bromotoluene171.0494.1 g0.551.1
Tetrahydrofuran (THF), Anhydrous72.11600 mL--
N-Boc-3-oxoazetidine[7][8]171.1985.6 g0.501.0
Saturated NH₄Cl (aq)-500 mL--
Ethyl Acetate88.111000 mL--

Protocol:

  • Grignard Reagent Preparation:

    • Flame-dry a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.

    • Add magnesium turnings (14.6 g) and a single crystal of iodine to the flask.

    • Add 50 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of 4-bromotoluene (94.1 g) in 350 mL of anhydrous THF.

    • Add ~10% of the 4-bromotoluene solution to the magnesium. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the dark grey mixture at room temperature for an additional 1-2 hours until most of the magnesium is consumed.[9]

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

    • In a separate flask, dissolve N-Boc-3-oxoazetidine (85.6 g) in 200 mL of anhydrous THF.

    • Add the N-Boc-3-oxoazetidine solution dropwise to the stirred Grignard reagent at 0 °C over 1 hour, maintaining the internal temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 3-5 hours.

  • In-Process Control (IPC) & Work-up:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (500 mL). This process is exothermic and may release flammable gases.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.

  • Purification:

    • The crude product can often be solidified by trituration with a mixture of hexanes and ethyl acetate.

    • For scale-up, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) is the preferred method to obtain the pure tertiary alcohol, typically as a white solid.

Step 2: Synthesis of tert-Butyl 3-(4-methylphenyl)azetidine-1-carboxylate

This step achieves the dehydroxylation of the tertiary alcohol via an ionic reduction mechanism. Triethylsilane acts as the hydride donor, and trifluoroacetic acid (TFA) promotes the formation of a stabilized carbocation intermediate.[10]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )QuantityMolesEq.
tert-Butyl 3-hydroxy-3-(4-methylphenyl)azetidine-1-carboxylate263.34131.7 g0.501.0
Dichloromethane (DCM)84.931000 mL--
Triethylsilane (Et₃SiH)116.28174.4 g1.503.0
Trifluoroacetic Acid (TFA)114.02171.0 g1.503.0
Saturated NaHCO₃ (aq)-1500 mL--

Protocol:

  • Reaction Setup:

    • Dissolve the alcohol intermediate (131.7 g) in dichloromethane (1000 mL) in a 3 L flask equipped with a mechanical stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add triethylsilane (174.4 g) to the solution.

  • Acid Addition:

    • Add trifluoroacetic acid (171.0 g) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature remains below 10 °C. Gas evolution (isobutylene) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • IPC & Work-up:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

    • Upon completion, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, portion-wise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically an oil. It can be purified by recrystallization from a non-polar solvent like heptane or by filtration through a plug of silica gel if minor impurities persist.

Step 3: Deprotection and Synthesis of 3-(4-methylphenyl)azetidine hydrochloride

The final step involves the acid-mediated cleavage of the N-Boc protecting group and the precipitation of the final product as its hydrochloride salt.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )QuantityMolesEq.
tert-Butyl 3-(4-methylphenyl)azetidine-1-carboxylate247.35123.7 g0.501.0
1,4-Dioxane88.11500 mL--
HCl (4M in Dioxane)36.46375 mL1.503.0
Methyl tert-butyl ether (MTBE)88.151000 mL--

Protocol:

  • Reaction Setup:

    • Dissolve the N-Boc protected azetidine (123.7 g) in 1,4-dioxane (500 mL) in a 2 L flask.

    • Cool the solution to 0 °C in an ice-water bath.

  • Deprotection:

    • Slowly add the 4M HCl solution in 1,4-dioxane (375 mL) to the stirred solution.

    • After addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours. A precipitate will typically form during this time.

    • Various methods for N-Boc deprotection exist, including using oxalyl chloride in methanol or p-toluenesulfonic acid, which can be advantageous in specific contexts.[11][12][13]

  • IPC & Isolation:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, add MTBE (1000 mL) to the slurry to further precipitate the product and facilitate filtration.

    • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with additional MTBE (2 x 200 mL).

    • Dry the white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The hydrochloride salt form improves the compound's stability for storage and transport.[14]

Process Optimization and Scale-Up Considerations

  • Exotherm Control: The Grignard formation and quenching steps are highly exothermic. For large-scale synthesis, a jacketed reactor with efficient cooling is essential. Slow, controlled addition of reagents is critical for safety.

  • Solvent Selection: While THF is standard for Grignard reactions, 2-Methyl-THF can be a safer alternative at scale due to its higher boiling point and lower peroxide-forming tendency.

  • Purification Strategy: The primary goal on scale-up is to replace chromatographic purification with crystallization. Careful solvent screening for the intermediates is crucial. The final hydrochloride salt is typically crystalline and can be purified by recrystallization or a re-slurry in a suitable solvent if necessary.

  • Deprotection Reagent: While HCl in dioxane is effective, at very large scales, generating anhydrous HCl in situ (e.g., from acetyl chloride and methanol) or using aqueous HCl followed by solvent swaps can be more economical.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisSpecification
Appearance White to off-white crystalline solid[15]
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI+) [M+H]⁺ = 148.1121 (Calculated: 148.1126)
Purity (HPLC) ≥ 98.0%
Solubility Soluble in water and polar organic solvents[15]

Detailed Synthesis Workflow

Workflow decision decision qc qc process process start Start p1 Step 1: Grignard Formation start->p1 Prepare p-Tolyl-MgBr end End p2 Step 1: Grignard Addition p1->p2 Add N-Boc-3-oxoazetidine (T < 10°C) qc1 IPC 1 (TLC/LC-MS) p2->qc1 Reaction Monitoring d1 Ketone Consumed? qc1->d1 d1->p2 Incomplete p3 Step 1: Work-up d1->p3 Complete p4 Step 1: Purification p3->p4 Quench (NH4Cl) & Extract p5 QC Check: Intermediate 1 p4->p5 Crystallize Intermediate 1 qc2 NMR, MS p5->qc2 Characterize p6 Step 2: Setup Reduction qc2->p6 Dissolve in DCM Add Et3SiH p7 Step 2: Ionic Reduction p6->p7 Add TFA (T < 10°C) qc3 IPC 2 (TLC/LC-MS) p7->qc3 Reaction Monitoring d2 Alcohol Consumed? qc3->d2 d2->p7 Incomplete p8 Step 2: Work-up d2->p8 Complete p9 Step 2: Purification p8->p9 Quench (NaHCO3) & Extract p10 QC Check: Intermediate 2 p9->p10 Purify Intermediate 2 (Crystallize/Silica Plug) qc4 NMR, MS p10->qc4 Characterize p11 Step 3: Deprotection qc4->p11 Dissolve in Dioxane Add HCl/Dioxane qc5 IPC 3 (TLC/LC-MS) p11->qc5 Reaction Monitoring d3 Boc-group Removed? qc5->d3 d3->p11 Incomplete p12 Step 3: Isolation d3->p12 Complete p13 Final Product Drying p12->p13 Precipitate with MTBE Filter & Dry qc6 NMR, MS, HPLC Purity p13->qc6 Final QC Analysis qc6->end

Caption: Detailed workflow for the synthesis of 3-(4-methylphenyl)azetidine HCl.

Conclusion

This application note details a robust and scalable three-step synthesis for 3-(4-methylphenyl)azetidine hydrochloride from commercially available N-Boc-3-oxoazetidine. The protocol emphasizes procedures and considerations relevant to process scale-up, including exotherm management and non-chromatographic purification methods. By following this guide, chemistry professionals can reliably produce multi-gram to kilogram quantities of this valuable building block for pharmaceutical research and development.

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). Journal of Organic Chemistry. [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society. [Link]

  • Nitta, Y., & Kanamori, Y. (1986). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent No. 4,870,189.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). Arkivoc. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. [Link]

  • Singh, M. S., & Singh, S. (Eds.). (2021). Azetidine Synthesis. ScienceDirect. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • General synthetic route for accessing azetidines via intermolecular aza Paternò–Büchi reaction. (n.d.). ResearchGate. [Link]

  • Anderson, A. G., & Lok, R. (1986). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent No. 4,966,979.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). ACS Chemical Neuroscience. [Link]

  • N-Boc-3-oxoazetidine. (n.d.). Oakwood Chemical. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). SciSpace. [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). ResearchGate. [Link]

  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. (2018). Heterocycles. [Link]

  • Oakwood N-Boc-3-Oxoazetidine 98% Purity, 25g. (n.d.). Neta Scientific. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
  • Grignard Reaction. (n.d.). Cambridge University Press. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

  • Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2007). Organic & Biomolecular Chemistry. [Link]

  • Process for making azetidine-3-carboxylic acid. (2004).
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. (2011). The Journal of Organic Chemistry. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). Molecules. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2019). RSC Advances. [Link]

  • New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. (2009). Tetrahedron. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(p-Tolyl)azetidine Hydrochloride

Executive Summary: The "Deceptive" Salt As a researcher working with 3-(p-Tolyl)azetidine hydrochloride , you are likely encountering a common paradox in medicinal chemistry: a hydrochloride salt that should be water-sol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptive" Salt

As a researcher working with 3-(p-Tolyl)azetidine hydrochloride , you are likely encountering a common paradox in medicinal chemistry: a hydrochloride salt that should be water-soluble but precipitates or "oils out" under physiological conditions.

This molecule possesses a "Janus-faced" nature:

  • The Head: The azetidine ring is a strong base (pKa

    
     10–11), creating a highly polar cationic center when protonated.
    
  • The Tail: The p-tolyl group is lipophilic and planar, driving hydrophobic aggregation.

This guide addresses the specific physicochemical traps of this molecule—specifically the Common Ion Effect in saline buffers and pH-dependent deprotonation .

Part 1: Diagnostic FAQ (Troubleshooting)

Q1: I dissolved the powder in PBS (pH 7.4), and it immediately turned cloudy. Why?

Diagnosis: You are likely a victim of the Common Ion Effect . The Science: Phosphate Buffered Saline (PBS) contains


137 mM Sodium Chloride (NaCl). Your compound is a hydrochloride salt (

).[1] According to the solubility product principle (

), the equilibrium is defined as:

By introducing your drug into a high-chloride environment (PBS), you artificially inflate the

term. To maintain

, the concentration of dissolved drug

must decrease, forcing the excess solid out of solution [1].

The Fix: Dissolve the compound in pure water first (where


 is low), then dilute with a concentrated buffer, or switch to a non-chloride buffer (see Protocol A).
Q2: The solution was clear in water, but when I adjusted the pH to 7.4 with NaOH, it oiled out.

Diagnosis: You reached the Intrinsic Solubility Limit (


) .
The Science:  While the azetidine nitrogen is basic, the lipophilic p-tolyl group makes the neutral free base poorly soluble. As you add NaOH, you deprotonate the ammonium species:


Even though the pKa is high (>9.5), localized regions of high pH (where the NaOH drop hits) cause transient formation of the free base. Because the p-tolyl group promotes hydrophobic stacking, the free base may form an oil droplet rather than a crystal, a phenomenon known as "oiling out" which is kinetically difficult to reverse [2].
Q3: Can I just use DMSO?

Diagnosis: Yes, but with caution for biological readouts. The Science: DMSO is an excellent solvent for the p-tolyl moiety. However, injecting a high-concentration DMSO stock into an aqueous buffer often results in "kinetic precipitation." The drug crashes out faster than it can mix, forming micro-precipitates that can cause false positives in assays or embolisms in animal models.

Part 2: Visualizing the Solubility Landscape

The following decision tree helps you select the correct formulation strategy based on your target concentration and application.

SolubilityLogic Start Start: Dissolving 3-(p-Tolyl)azetidine HCl TargetConc Target Concentration? Start->TargetConc LowConc < 1 mg/mL (In Vitro) TargetConc->LowConc HighConc > 5 mg/mL (In Vivo / Stock) TargetConc->HighConc MediaCheck Media Type? LowConc->MediaCheck Action2 Protocol B: Cosolvent System (10% DMSO / 40% PEG) HighConc->Action2 Acute Dosing Action3 Protocol C: Cyclodextrin Complex (20% HP-β-CD) HighConc->Action3 Chronic/Stable Saline PBS / Saline MediaCheck->Saline Risk of Precip. Water Pure Water / D5W MediaCheck->Water Preferred Action1 Protocol A: Pre-dissolve in Water Dilute into Buffer Saline->Action1 Careful Mixing Water->Action1

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration and media requirements.

Part 3: Step-by-Step Optimization Protocols

Protocol A: The "Water-First" Method (For In Vitro Assays)

Use this to avoid the Common Ion Effect in standard buffers.

Reagents:

  • Milli-Q Water (pH ~5.5-6.0)

  • 10x PBS (Phosphate Buffered Saline)

Procedure:

  • Weigh the target amount of 3-(p-Tolyl)azetidine HCl.

  • Dissolve fully in pure water at 90% of the final volume.

    • Why: The absence of excess chloride ions allows the salt to dissociate freely.

    • Checkpoint: Solution must be perfectly clear.

  • Add the remaining 10% volume using 10x PBS .

    • Why: This introduces the buffering capacity after the drug is already solvated. The hydration shell around the drug molecules delays precipitation.

  • Immediate Use: Use within 2-4 hours. Over time, thermodynamic equilibrium may still force precipitation if the concentration exceeds the solubility product (

    
    ) in saline.
    
Protocol B: The "Golden Ratio" Cosolvent System (For In Vivo IP/PO)

Use this for animal studies requiring concentrations >5 mg/mL.

Formulation: 5% DMSO / 40% PEG400 / 55% Water Rationale: PEG400 acts as an interfacial tension modifier, preventing the lipophilic p-tolyl tail from aggregating [3].

Procedure:

  • Dissolve compound in 100% DMSO (Volume = 5% of total).

    • Note: Vortex until clear.

  • Add PEG400 (Volume = 40% of total). Vortex thoroughly.

    • Critical Step: The solution will warm up (exothermic). Allow to cool to RT.

  • Slowly add Water (Volume = 55% of total) while vortexing.

    • Warning: Do not add PBS/Saline here. If isotonicity is needed, use 5% Dextrose in Water (D5W) instead of water.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Use this for maximum stability and bioavailability.

Reagents: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Mechanism: The lipophilic p-tolyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. This masks the hydrophobic tail from the solvent [4].

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or saline.

  • Add 3-(p-Tolyl)azetidine HCl to the vehicle.

  • Sonication: Sonicate for 20–30 minutes at ambient temperature.

    • Checkpoint: The solution should be clear and viscous.

  • Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility.

Part 4: Data Reference Tables

Table 1: Solvent Compatibility Guide
SolventSolubility RatingBiological Limit (IV/IP)Recommendation
Water High (as HCl salt)100%Best for low conc. (<1 mg/mL)
PBS (Saline) Moderate/Low100%Risk: Common Ion Effect
DMSO Very High<5-10%Use only for stock solutions
Ethanol High<10%Good cosolvent, but volatile
PEG 400 High<50%Excellent stabilizer for p-tolyl group
Table 2: Buffer Recommendations
Buffer SystemChloride ContentRisk LevelNotes
PBS High (~140 mM)High Avoid for stock prep
Saline (0.9%) High (~154 mM)High Avoid for stock prep
Phosphate Buffer (PB) NoneLow Na₂HPO₄/NaH₂PO₄ (No NaCl)
Acetate Buffer NoneLow Good for pH 4.0–5.5 stability
D5W (5% Dextrose) NoneLowest Isotonic alternative to saline

References

  • Common Ion Effect on Solubility . Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Cosolvent Systems in Drug Discovery. ScienceDirect / Journal of Pharmaceutical Sciences. Strategies for solubilizing lipophilic amine salts.
  • Cyclodextrin Inclusion Complexation and Pharmaceutical Applications . ScienceAsia, 46(2020), 1-10. Retrieved March 7, 2026, from [Link]

Sources

Optimization

preventing ring opening of azetidines under acidic conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to provide in-depth, practical solutions to a common and critical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in the synthesis and handling of azetidine-containing molecules: preventing ring opening under acidic conditions. Our goal is to move beyond simple instructions, offering a clear rationale for experimental choices to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected byproducts and loss of my starting material. Why does the azetidine ring open so readily under acidic conditions?

A1: The propensity of the azetidine ring to open is fundamentally due to its inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain makes the four-membered ring thermodynamically less stable than larger, less-strained systems.[2][3] Under acidic conditions, this inherent instability is exacerbated through two primary mechanisms:

  • Brønsted Acid Catalysis: Protic acids (e.g., HCl, TFA) protonate the basic nitrogen atom of the azetidine ring.[4][5] This protonation forms a positively charged azetidinium ion, which dramatically increases the ring strain and transforms the nitrogen into a good leaving group. The ring becomes highly activated and susceptible to nucleophilic attack by even weak nucleophiles, such as solvent molecules.[5][6]

  • Lewis Acid Catalysis: Lewis acids (e.g., BF₃·OEt₂, Cu(OTf)₂) coordinate to the lone pair of electrons on the azetidine nitrogen.[1][7] This coordination polarizes the C-N bonds and increases the electrophilicity of the ring's carbon atoms, making them prime targets for nucleophilic attack, often proceeding through an SN2-type mechanism.[1]

Both pathways lead to the cleavage of a C-N bond, resulting in ring-opened products that can complicate your reaction and purification processes.

Mechanism: Acid-Catalyzed Azetidine Ring Opening

Azetidine Ring Opening cluster_0 Brønsted Acid Pathway cluster_1 Lewis Acid Pathway Azetidine_B Azetidine Azetidinium Azetidinium Ion (Activated) Azetidine_B->Azetidinium Protonation Proton H+ Product_B Ring-Opened Product Azetidinium->Product_B Nucleophilic Attack Nucleophile_B Nu:⁻ Azetidine_L Azetidine LA_Complex Lewis Acid Complex (Activated) Azetidine_L->LA_Complex Coordination LewisAcid LA Product_L Ring-Opened Product LA_Complex->Product_L Nucleophilic Attack Nucleophile_L Nu:⁻

Caption: Acid-catalyzed pathways for azetidine ring activation.

Q2: My azetidine derivative is decomposing even with mild acids. What specific factors influence its stability?

A2: Several interconnected factors dictate the stability of a specific azetidine derivative. Understanding these can help you preemptively design more robust experimental plans.

  • Acid Strength and Type: Strong Brønsted acids like trifluoroacetic acid (TFA) and Lewis acids are the most common triggers for ring-opening.[1] The pH of the medium is a critical parameter; decomposition rates increase significantly at lower pH values.[2][4]

  • N-Substituents (Protecting Groups): The group attached to the azetidine nitrogen has a profound effect. Electron-withdrawing groups, such as sulfonyl (e.g., Tosyl) or carbamate (e.g., Boc, Cbz) groups, decrease the basicity of the nitrogen.[4][8] This makes it less susceptible to protonation, thereby increasing stability against Brønsted acids. However, these same groups can activate the ring toward nucleophilic attack under certain conditions.[1]

  • Pendant Nucleophiles: The molecular structure itself can be a source of instability. If your molecule contains a nearby nucleophilic group (like a pendant amide), it can attack the activated azetidine ring in an intramolecular fashion, leading to complex rearrangements and decomposition.[2][9][10]

  • Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier for ring cleavage.[1] If you observe decomposition, reducing the temperature is one of the most effective first steps.

  • Solvent: The choice of solvent can play a role, especially if it is nucleophilic (e.g., methanol) or can facilitate proton transfer.[11]

Q3: How do I choose the most appropriate N-protecting group to prevent ring-opening during my synthetic sequence?

A3: The selection of the N-protecting group is a critical strategic decision. There is no single "best" group; the optimal choice is orthogonal to the other reaction conditions you plan to use.

N-Protecting GroupStability in AcidStability in BaseCommon Removal ConditionsKey Considerations & Insights
Boc (tert-Butoxycarbonyl)Labile. Highly sensitive to strong acids (e.g., TFA, HCl).[1]Generally StableStrong Acid (TFA, HCl)Use Case: Excellent for general synthesis but must be avoided if subsequent steps require strong acids. Can sometimes be cleaved by Lewis acids. A poor choice for ensuring ring integrity in acidic peptide synthesis deprotection steps.[12]
Cbz (Carboxybenzyl)More Stable than Boc. Withstands mildly acidic conditions.Generally StableHydrogenolysis (H₂, Pd/C)Use Case: A superior choice over Boc when moderate acid stability is needed. Its removal under neutral conditions (hydrogenolysis) provides excellent orthogonality with acid- and base-labile groups.[1][12]
Sulfonyl (e.g., Tosyl, Nosyl)Generally Stable. The electron-withdrawing nature reduces nitrogen basicity.[1]Generally StableHarsh Reductive Conditions (e.g., Na/NH₃, Mg/MeOH)Use Case: Provides high stability across a wide pH range. However, the strong electron-withdrawing nature can activate the ring carbons to nucleophilic attack.[1] Removal can be challenging and may not be compatible with sensitive functional groups.
TFA (Trifluoroacetyl)Stable. LabileMild Base (e.g., K₂CO₃ in MeOH)Use Case: Offers an inverse orthogonality to Boc. Useful when you need to perform reactions under acidic conditions and deprotect later with base.
Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides direct, actionable solutions.

Issue 1: My azetidine is decomposing during N-acylation with an acyl chloride.
  • Underlying Cause: You are likely observing Lewis acid-catalyzed ring opening. Acyl chlorides, or the HCl byproduct generated during the reaction, can act as acids, protonating or coordinating to the azetidine nitrogen and triggering decomposition.[1]

  • Troubleshooting Strategy:

    • Lower the Temperature: Perform the reaction at 0 °C, or even as low as -78 °C. This dramatically reduces the rate of the ring-opening side reaction.[1]

    • Control Reagent Addition: Dissolve the azetidine and a non-nucleophilic base (e.g., triethylamine, DIPEA) in an anhydrous solvent (e.g., DCM). Add the acyl chloride solution dropwise to this mixture at low temperature. The base will neutralize the HCl byproduct as it forms.

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction. As soon as the starting material is consumed, proceed immediately to workup to avoid prolonged exposure to potentially acidic conditions.[1]

Protocol 1: General Procedure for Low-Temperature N-Acylation of Azetidines
  • Dissolve the N-H azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled azetidine solution over 15-30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC every 20 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Warm the mixture to room temperature, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Issue 2: I'm losing my compound during silica gel column chromatography.
  • Underlying Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause the degradation of acid-sensitive compounds, including many azetidines.[8]

  • Troubleshooting Strategy:

    • Use Deactivated Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent containing 1-2% triethylamine, then packing the column with this slurry.[8]

    • Consider Alternative Stationary Phases: If your compound is still unstable, consider using a more basic stationary phase like basic alumina or Florisil.[8]

    • Minimize Contact Time: Use flash chromatography with slightly more polar solvent systems to expedite elution and reduce the time the compound spends on the column.

Protocol 2: Purification of Acid-Sensitive Azetidines using Deactivated Silica Gel
  • In a beaker, add the required amount of silica gel for your column.

  • Prepare your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and add 1.5% (v/v) triethylamine to it.

  • Add the triethylamine-containing eluent to the silica gel to create a uniform slurry.

  • Pack your chromatography column with the prepared slurry.

  • Equilibrate the column by running 2-3 column volumes of the triethylamine-containing eluent through it.

  • Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Perform flash chromatography as usual, ensuring that any gradient eluents also contain 1.5% triethylamine.

  • Combine the product-containing fractions and concentrate under reduced pressure. Note: Triethylamine is volatile and will be removed during this step.

Troubleshooting Workflow

When faced with unexpected azetidine ring opening, a systematic approach can quickly identify the root cause and solution.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 3-Arylazetidine Alkylation

Welcome to the Technical Support Center for 3-arylazetidine functionalization. Azetidines are highly valued in medicinal chemistry as metabolically stable bioisosteres for morpholines and piperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-arylazetidine functionalization. Azetidines are highly valued in medicinal chemistry as metabolically stable bioisosteres for morpholines and piperidines. However, the inherent ring strain of the four-membered heterocycle (~26 kcal/mol) introduces significant synthetic hurdles[1]. When performing N-alkylation, researchers frequently encounter stalled conversions, unexpected ring-opened byproducts, and quaternization-induced degradation[2][3].

This guide provides field-proven, causality-driven solutions to optimize your alkylation workflows, specifically tailored for drug development professionals and synthetic chemists.

Part 1: Core Principles & The "Strained Spring" Paradox

Azetidines are potent nucleophiles, but their high ring strain makes the C–N bonds highly susceptible to cleavage. When the nitrogen is alkylated, the resulting intermediate can either stabilize as the desired tertiary amine or, if over-alkylated to an azetidinium ion, undergo rapid nucleophilic ring-opening[2]. Furthermore, the 3-aryl substituent introduces steric hindrance that can kinetically slow down the desired N-alkylation, allowing competing degradation pathways to dominate if the reaction conditions (temperature, base, solvent) are not precisely tuned.

Part 2: Troubleshooting FAQs

Q1: My N-alkylation conversion stalls at 40-50%, and I recover a lot of unreacted 3-arylazetidine. Why is this happening? A1: This is a classic symptom of poor acid scavenging. Direct alkylation with alkyl halides (R–X) generates stoichiometric equivalents of hydrohalic acid (HX). If the chosen base does not efficiently neutralize the acid, the unreacted 3-arylazetidine (which is relatively basic) becomes protonated, forming an unreactive azetidinium salt. Causality & Solution: You must use a base that is strong enough to scavenge HX but non-nucleophilic enough to avoid reacting with your electrophile. Mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates (Cs2CO3, K2CO3) are optimal[3]. Avoid strong nucleophiles like NaOH or primary/secondary amines.

Table 1: Quantitative Comparison of Base Screening for 3-Arylazetidine Alkylation

Base (2.0 eq)SolventTemp (°C)Conversion (%)Byproducts (%)Recommendation
Triethylamine (TEA)DMF60455Poor HX scavenging over time.
K2CO3MeCN60728Good standard choice.
Cs2CO3DMF6089<2Optimal. High solubility, excellent kinetics.
NaHTHF0 to 252045Avoid. Causes rapid ring-opening/degradation.

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to the addition of the electrophile plus the nucleophile/solvent (e.g., +H2O or +Halide). What is this? A2: You are observing nucleophilic ring-opening. This occurs when the azetidine is over-alkylated to form a quaternary azetidinium salt[2]. The positive charge on the nitrogen further weakens the already strained C–N bonds. Any nucleophile in the system (even the counter-halide ion, water from damp solvent, or the base itself) will attack the adjacent carbon, popping the ring open to form an acyclic amine. Causality & Solution: To prevent quaternization, strictly control the stoichiometry of the electrophile (1.0 - 1.05 eq) and avoid high temperatures. Never exceed 80°C during azetidine functionalization[1].

Mechanism Azetidine 3-Arylazetidine + Electrophile (R-X) Intermediate N-Alkylated Product (Desired) Azetidine->Intermediate Base, Mild Temp RingOpen Ring-Opened Amine (Degradation) Azetidine->RingOpen Strong Acid/Heat Quat Quaternized Azetidinium (Over-alkylation) Intermediate->Quat Excess R-X Quat->RingOpen Nucleophilic Attack (e.g., X⁻, Heat)

Reaction pathways: Desired N-alkylation vs. quaternization-induced ring-opening.

Q3: My electrophile is prone to elimination (e.g., forming an alkene) under basic alkylation conditions. How can I functionalize the azetidine? A3: If direct SN2 alkylation is failing due to electrophile instability or severe steric hindrance at the 3-position, pivot to Reductive Amination . This is often the preferred method because it utilizes a mild reducing agent (like NaBH(OAc)3) that is selective for the iminium intermediate, bypassing the harsh basic conditions and high temperatures that trigger azetidine side reactions[1].

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Direct N-Alkylation (Cs2CO3 Method)

Use this protocol when the alkyl halide is stable and non-hindered.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the 3-arylazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration). Self-validation check: Ensure DMF is strictly anhydrous to prevent water-induced ring-opening.

  • Base Addition: Add finely powdered, anhydrous Cs2CO3 (2.0 eq). Stir at room temperature for 10 minutes to ensure uniform suspension.

  • Electrophile Addition: Add the alkyl halide (1.05 eq) dropwise. Do not use a large excess to avoid quaternization.

  • Heating: Heat the reaction mixture to 50–60°C. Critical: Do not exceed 80°C to prevent thermal degradation[1].

  • Monitoring: Monitor by LC-MS. The reaction should reach >90% conversion within 4-6 hours.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove all traces of DMF.

Protocol B: Reductive Amination (The Mild Alternative)

Use this protocol for sensitive substrates or when direct alkylation yields <50%.

  • Imine Formation: Dissolve the 3-arylazetidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Dichloroethane (DCE) or THF (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. This reagent is preferred as it selectively reduces the iminium intermediate over the carbonyl[1].

  • Completion: Stir at room temperature for 12 hours. Self-validation check: The absence of starting material mass in LC-MS confirms complete reduction without ring-opening.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and boron salts, then extract with DCM.

Part 4: Diagnostic Workflow

Use the following logical workflow to rapidly diagnose and resolve low yields in your azetidine alkylation experiments.

Troubleshooting Start Low Yield in 3-Arylazetidine Alkylation CheckMass Analyze Crude by LC-MS Start->CheckMass Unreacted High Unreacted Starting Material? CheckMass->Unreacted RingOpen Ring-Opened Byproducts? CheckMass->RingOpen OverAlk Dialkylated/ Quaternized? CheckMass->OverAlk Sol1 Change Base to Cs2CO3 or DIPEA Unreacted->Sol1 Sol2 Lower Temp (<60°C) Avoid Nucleophiles RingOpen->Sol2 Sol3 Strict Stoichiometry or Reductive Amination OverAlk->Sol3

Logical troubleshooting workflow for azetidine alkylation.

References

  • Semantic Scholar. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via a-alkylation of N-borane complexes". Semantic Scholar.[Link]

Sources

Optimization

Technical Support Center: Storage Stability &amp; Handling of Hygroscopic Azetidine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling highly moisture-sensitive azetidine hydrochloride derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling highly moisture-sensitive azetidine hydrochloride derivatives.

Overview & Causality of Hygroscopicity

Azetidine hydrochloride derivatives (e.g., 3-hydroxyazetidine hydrochloride) are critical nitrogen-containing heterocyclic intermediates in pharmaceutical synthesis, frequently utilized in the development of complex therapies like JAK inhibitors (1)[1]. However, the hydrochloride salt form imparts severe hygroscopicity to the molecule.

The Mechanistic Cause: In the solid state, the highly electronegative chloride counterion acts as a strong hydrogen bond acceptor, thermodynamically driving interactions with atmospheric moisture (2)[2]. Once a critical relative humidity (RH) is reached, surface moisture adsorption leads to capillary condensation, dissolving the salt into a saturated solution layer—a process known as deliquescence (3)[3]. This localized aqueous environment lowers the activation energy for hydrolysis and can induce salt disproportionation, where the salt physically reverts to its less stable free base form (4)[4].

Mechanism A Azetidine HCl (Solid) B Exposure to Ambient RH (H-bonding via Cl⁻) A->B C Surface Moisture Adsorption & Capillary Condensation B->C D Deliquescence (Saturated Aqueous Layer) C->D E Salt Disproportionation (Reversion to Free Base) D->E pH shift F Chemical Degradation (Hydrolysis / Oxidation) D->F Reactivity

Logical pathway of moisture-induced degradation in azetidine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the absolute baseline storage requirements for azetidine hydrochloride salts? A1: To maintain chemical and physical integrity, azetidine hydrochloride must be stored in tightly sealed containers under an inert atmosphere, such as Argon or Nitrogen (5)[5]. For long-term storage of stock solutions or bulk powder, temperatures of -20°C to -80°C are strictly recommended, away from moisture and oxidizing agents (6)[6]. Secondary packaging should include moisture-suppression bags containing desiccants to prevent ambient humidity ingress (7)[7].

Q2: Why does my batch show inconsistent assay results over time despite being kept in a desiccator? A2: Desiccators are often insufficient if the container is repeatedly opened in ambient air. Absorbed moisture acts as a reaction medium. Even invisible surface moisture can induce localized pH shifts, driving the disproportionation of the hydrochloride salt back to the volatile azetidine free base, leading to assay drift and chemical degradation (8)[8].

Troubleshooting Guide

Issue 1: Powder caking and clumping during weighing or transfer.

  • Root Cause: Exposure to ambient humidity exceeding the deliquescence point of the salt causes liquid bridges to form between particles, which then solidify into hard cakes (3)[3].

  • Solution:

    • Never handle the bulk material in open ambient air.

    • Transfer the material strictly within a controlled humidity environment (e.g., a glovebox purged with dry Nitrogen, RH < 5%).

    • Allow containers retrieved from cold storage (-20°C) to fully equilibrate to room temperature before breaking the seal to prevent condensation on the cold powder (6)[6].

Issue 2: Unexplained chemical degradation or side-products in downstream reactions.

  • Root Cause: Water content exceeding 0.5% w/w can hydrolyze sensitive functional groups or interfere with organometallic reagents used in subsequent synthetic steps.

  • Solution: Implement Dynamic Vapor Sorption (DVS) to establish the exact hygroscopic point and test the batch via Karl Fischer (KF) titration before use (9)[9]. If water is high but the compound is intact, apply gentle vacuum drying if thermally stable.

Quantitative Data: Hygroscopicity & Stability Profiling

To standardize handling, researchers must classify the salt based on DVS data. The following table summarizes typical moisture uptake thresholds and their physical consequences for hygroscopic hydrochloride salts (9)[9].

Relative Humidity (RH)Moisture Uptake (% w/w)Physical StateChemical Stability Impact
< 15% < 0.2%Free-flowing powderStable; intact salt lattice
30% - 50% 0.5% - 2.0%Slight clumpingMinor surface dissolution
60% - 75% 2.0% - 8.0%Severe caking / StickyHigh risk of disproportionation
> 80% > 15.0%Deliquescence (Liquid)Rapid hydrolysis / degradation

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling for Azetidine HCl

Purpose: To determine the critical relative humidity (CRH) at which the salt undergoes deliquescence. Methodology:

  • Sample Preparation: Quickly weigh 10–20 mg of anhydrous azetidine hydrochloride into a tared quartz DVS sample pan inside a dry nitrogen-purged glovebox.

  • Instrument Setup: Load the pan into the DVS analyzer. Set the carrier gas to dry nitrogen (0% RH).

  • Equilibration: Hold the sample at 25°C and 0% RH until the rate of change in mass ( dm/dt ) is less than 0.002% per minute for at least 10 minutes to establish a dry baseline.

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH. Hold at each step until dm/dt < 0.002%/min.

  • Desorption Cycle: Decrease RH in 10% increments back to 0% RH to check for hysteresis (indicating hydrate formation or irreversible structural changes).

  • Data Analysis: Plot the equilibrium mass change versus RH. The inflection point where mass increases exponentially represents the CRH.

Protocol 2: Moisture-Free Dispensing and Storage Workflow

Purpose: To safely aliquot bulk hygroscopic azetidine HCl without compromising the batch. Methodology:

  • Temperature Equilibration: Remove the sealed secondary container from -20°C storage. Leave it in a desiccator at room temperature for 2 hours. Do not break the seal.

  • Atmosphere Control: Transfer the sealed container into a glovebox. Purge the glovebox with Argon until O₂ < 1 ppm and H₂O < 1 ppm.

  • Dispensing: Open the container. Use an anti-static scoop to weigh the required mass into pre-dried, amber glass vials.

  • Sealing: Cap the vials with PTFE-lined septa. Crimp seal if necessary.

  • Secondary Packaging: Place the primary vials into aluminized moisture-barrier bags containing silica gel desiccant packets. Heat-seal the bags.

  • Return to Storage: Immediately return the sealed bags to -20°C.

Workflow Step1 Cold Storage (-20°C) Step2 Equilibrate to RT (Closed Container) Step1->Step2 Step3 Transfer to Glovebox (Argon Purge) Step2->Step3 Step4 Aliquot into Pre-dried Vials Step3->Step4 Step5 Seal in Alu-Bags with Desiccant Step4->Step5 Step5->Step1 Return

Step-by-step controlled environment workflow for dispensing hygroscopic salts.

References

1.1. Title: 3-Hydroxyazetidine hydrochloride | 18621-18-6 Source: ChemicalBook URL:

1.2. Title: Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Globe Thesis URL:

1.3. Title: Stability of pharmaceutical salts in solid oral dosage forms Source: Academia.edu URL:

1.4. Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharma Excipients URL:

1.5. Title: Azetidine Hydrochloride Source: Spectrum Chemical URL:

1.6. Title: Azetidine hydrochloride Source: MedChemExpress URL:

1.10. Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL:

1.13. Title: Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods Source: NIH URL:

1.14. Title: Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview Source: PharmaInfo URL:

Sources

Troubleshooting

Technical Support Center: Purification of 3-(p-Tolyl)azetidine Derivatives

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(p-Tolyl)azetidine derivatives. This document provides in-depth troubleshooting guides an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(p-Tolyl)azetidine derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of nitrogen-containing heterocycles.

The unique structural features of 3-(p-Tolyl)azetidine derivatives, namely the basic nitrogen atom within a strained four-membered ring, can present significant purification challenges.[1][2] This guide will equip you with the necessary knowledge to overcome these obstacles and obtain your target compounds with high purity.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 3-(p-Tolyl)azetidine derivatives in a practical question-and-answer format.

Question 1: My 3-(p-Tolyl)azetidine derivative is streaking or tailing badly on my silica gel TLC plate and column. What is causing this and how can I fix it?

Answer:

This is the most frequent issue when purifying azetidine derivatives on silica gel.

  • Probable Cause: The primary reason for this phenomenon is the strong interaction between the basic nitrogen of the azetidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][3] This acidic-basic interaction leads to a portion of your compound being reversibly protonated and strongly adsorbed, resulting in poor peak shape (tailing or streaking) and sometimes even irreversible binding to the stationary phase.[3]

  • Solutions:

    • Mobile Phase Modification (The Primary Solution): The most effective way to counteract this is to "deactivate" the acidic silanol groups by adding a basic modifier to your mobile phase.[3][4] This modifier will compete with your azetidine derivative for binding to the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate).[1][3] TEA is a volatile, non-nucleophilic base that effectively masks the silanol groups.

      • Ammonia: For more polar derivatives, a solution of 1-2% concentrated ammonium hydroxide in methanol, which is then used as a polar component in your eluent (e.g., dichloromethane/methanol), can be very effective.[3]

    • Column Conditioning: Before loading your sample, ensure the column is thoroughly equilibrated with the base-modified mobile phase. This involves flushing the packed column with at least 2-3 column volumes of the initial eluent.

    • Reduced Sample Loading: Overloading the column can exacerbate any existing peak shape issues.[3] If you continue to see streaking, try reducing the amount of crude material loaded onto the column.

Question 2: I am having difficulty separating my 3-(p-Tolyl)azetidine product from a non-polar impurity with a very similar Rf value. How can I improve the resolution?

Answer:

Co-elution of impurities is a common challenge, especially with byproducts from coupling reactions.

  • Probable Cause: In syntheses such as Suzuki couplings to form the 3-(p-Tolyl) moiety, non-polar impurities like homocoupling products of the boronic acid can have similar retention factors to the desired product.[1]

  • Solutions:

    • Optimize the Solvent System:

      • Fine-tune Polarity: Systematically test different ratios of your non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, dichloromethane) solvents. Even small adjustments can significantly impact resolution.

      • Change Solvent Selectivity: If adjusting the ratio is ineffective, try changing one of the solvents. For example, switching from ethyl acetate to diethyl ether or from hexanes to toluene can alter the interactions between your compounds and the stationary phase, potentially improving separation.

    • Employ Gradient Elution: Start with a low polarity mobile phase to allow the non-polar impurity to elute first. Then, gradually increase the polarity to elute your more polar 3-(p-Tolyl)azetidine derivative. This is often more effective than isocratic elution for separating compounds with close Rf values.

    • Consider an Alternative Stationary Phase: If normal-phase silica gel fails to provide adequate separation, consider other options:

      • Alumina (basic or neutral): For basic compounds, basic or neutral alumina can sometimes offer better peak shapes and different selectivity compared to silica.

      • Reversed-Phase (C18) Chromatography: This is an excellent alternative for polar compounds. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and your non-polar impurity would likely elute much later than your product.[4]

Question 3: My recovery from the column is very low, and I suspect my compound is decomposing on the silica gel. Is this possible?

Answer:

Yes, decomposition on silica gel can occur with strained ring systems like azetidines.

  • Probable Cause: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol).[1][2] The acidic environment of a standard silica gel column can be sufficient to catalyze ring-opening or other decomposition pathways, leading to loss of product.[1]

  • Solutions:

    • Deactivate the Silica: As with preventing streaking, pre-treating your silica gel and using a base-modified eluent is crucial. Neutralizing the acidic sites minimizes the potential for acid-catalyzed degradation.[1]

    • Minimize Contact Time: Purify your compound as quickly as possible. Flash chromatography is preferred over gravity chromatography for this reason. Avoid letting your sample sit on the column for extended periods.

    • Use a Milder Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Alternative Purification Methods: If decomposition remains a significant issue, avoid chromatography altogether.

      • Recrystallization: If your product is a solid, recrystallization is an excellent, non-destructive purification method.

      • Acid-Base Extraction: A carefully performed series of extractions can often remove many impurities. Dissolve the crude mixture in an organic solvent, wash with a dilute acid to extract your basic product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer and extract your purified product back into an organic solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a 3-(p-Tolyl)azetidine Derivative

This protocol is designed for the purification of a moderately polar, basic 3-(p-Tolyl)azetidine derivative that is prone to tailing on silica gel.

Materials:

  • Crude 3-(p-Tolyl)azetidine derivative

  • Silica gel (for flash chromatography)

  • Triethylamine (TEA)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column, flasks, and other standard glassware

Procedure:

  • Prepare the Eluent: Create your desired mobile phase (e.g., a mixture of hexanes and ethyl acetate). To this mixture, add triethylamine to a final concentration of 1% (v/v). For example, to prepare 1 L of eluent, add 10 mL of TEA to 990 mL of the solvent mixture.[3]

  • Pack the Column:

    • Prepare a slurry of silica gel in your base-modified eluent.

    • Pour the slurry into your column and use gentle air pressure to pack it uniformly, ensuring there are no cracks or air bubbles.

  • Equilibrate the Column: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure the entire stationary phase is neutralized and equilibrated.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with your initial mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor them by TLC (remember to use a base-modified TLC eluent as well).

  • Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure. The residual triethylamine will also be removed during this process due to its volatility.

Protocol 2: Recrystallization of a Solid 3-(p-Tolyl)azetidine Derivative

This protocol is suitable if your target compound is a solid at room temperature.[5][6]

Materials:

  • Crude solid 3-(p-Tolyl)azetidine derivative

  • A suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve your compound when hot but not when cold, while impurities remain soluble or insoluble at both temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 3-(p-Tolyl)azetidine derivatives? The main difficulty arises from the basicity of the azetidine nitrogen. This basicity causes strong interactions with the acidic surface of standard silica gel, leading to issues like peak tailing, poor separation, and potential product degradation.[1][3]

Q2: How do I choose between purification by chromatography and recrystallization? The choice depends on the physical state and purity of your crude material. Recrystallization is ideal for solid compounds and can be very effective for removing minor impurities.[4] Chromatography is more versatile and can be used for oils and for separating complex mixtures of compounds with similar polarities.[4][7]

Q3: During my aqueous work-up, I have low recovery of my product in the organic layer. What can I do? This is common for polar amines. To improve extraction efficiency:

  • Basify the Aqueous Layer: Ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or K2CO3 before extraction. This ensures the azetidine is in its free base form, which is more soluble in organic solvents.[1]

  • "Salting Out": Saturate the aqueous layer with NaCl. This increases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.[1]

  • Use a More Effective Extraction Solvent: Dichloromethane or a 9:1 mixture of chloroform/isopropanol can be more effective than ethyl acetate for extracting polar amines.[1]

Q4: Can I use an acidic modifier in my mobile phase for chromatography? While counterintuitive, acidic modifiers are sometimes used in chromatography. However, for basic compounds like azetidines, adding a base is the standard and far more effective practice.[3] An acidic mobile phase would protonate the azetidine, which could alter its retention but is unlikely to solve the streaking issue and may even worsen it or cause decomposition.

Q5: How should I store my purified 3-(p-Tolyl)azetidine derivative? While compound-dependent, a general guideline for basic amines is to store them in a cool, dark place. To prevent degradation, especially if the compound is an oil, storing under an inert atmosphere (like nitrogen or argon) in a tightly sealed vial is recommended.[1]

Visualization of Workflow

Below is a generalized workflow for the purification of 3-(p-Tolyl)azetidine derivatives.

PurificationWorkflow cluster_start Start: Crude Product cluster_workup Aqueous Work-up cluster_analysis Analysis & Method Selection cluster_cryst Recrystallization Path cluster_chrom Chromatography Path cluster_end Finish: Pure Product Start Crude Reaction Mixture Quench Quench Reaction Start->Quench Basify Basify Aqueous Layer (pH > 12) Quench->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract Dry Dry & Concentrate Extract->Dry Analyze Analyze Crude (TLC, LC-MS) Dry->Analyze Decision Is the product solid? Analyze->Decision Recrystallize Recrystallize from suitable solvent Decision->Recrystallize Yes Chromatography Flash Chromatography (Silica Gel + 1% TEA) Decision->Chromatography No / Impure Solid FilterDry Filter and Dry Crystals Recrystallize->FilterDry End Pure 3-(p-Tolyl)azetidine Derivative FilterDry->End Combine Combine Pure Fractions & Concentrate Chromatography->Combine Combine->End

Caption: A decision workflow for the purification of 3-(p-Tolyl)azetidine derivatives.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Benchchem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

Sources

Optimization

Technical Support Center: Removing Boc Protecting Groups from 3-(p-Tolyl)azetidine Precursors

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) from 3-(p-tolyl)azetidine and related precursors. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) from 3-(p-tolyl)azetidine and related precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve optimal results.

The removal of a Boc group from a nitrogen atom is a cornerstone reaction in organic synthesis. However, when that nitrogen is part of a strained, four-membered azetidine ring, the reaction is not always straightforward. The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to undesired ring-opening reactions under the very conditions required for Boc deprotection.[1][2] This guide provides in-depth, field-proven insights to help you successfully deprotect your 3-(p-tolyl)azetidine precursors while preserving the integrity of the valuable azetidine core.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of Boc-3-(p-tolyl)azetidine.

Issue 1: Incomplete or Sluggish Deprotection

Question: I'm seeing significant amounts of starting material remaining even after extended reaction times. What's going wrong?

Answer: Incomplete deprotection is a common hurdle and can often be traced back to several key factors:

  • Insufficient Acid: The primary cause is often an inadequate amount of acid.[3] If your 3-(p-tolyl)azetidine precursor contains other basic functional groups, they will consume the acid, necessitating a larger excess. The reaction kinetics can also be highly dependent on the acid concentration.[3]

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can diminish the effective acidity of your reaction medium, leading to a slower reaction.[3] Similarly, solutions of HCl in dioxane can degrade over time.

  • Reaction Conditions: While many Boc deprotections are rapid at room temperature, some substrates, particularly those with steric hindrance around the Boc group, may require longer reaction times or gentle heating.[3]

  • Monitoring: Relying solely on a predetermined reaction time is risky. The best practice is to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For TLC, staining with ninhydrin is highly effective as it produces a distinct color with the newly formed secondary amine.[3]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_acid Verify Acid Stoichiometry & Quality start->check_acid increase_acid Increase Acid Equivalents (e.g., from 5 to 10 eq. TFA or use 4M HCl/Dioxane) check_acid->increase_acid Stoichiometry Low? check_reagent Use Fresh/Anhydrous Reagents check_acid->check_reagent Quality Suspect? monitor Monitor Reaction by TLC/LC-MS increase_acid->monitor check_reagent->monitor extend_time Extend Reaction Time monitor->extend_time Reaction Stalled? increase_temp Gently Increase Temperature (e.g., to 40°C) monitor->increase_temp Still Stalled? success Reaction Complete monitor->success Starting Material Consumed failure Still Incomplete monitor->failure No Progress extend_time->monitor increase_temp->monitor

Caption: Troubleshooting Decision Tree for Incomplete Deprotection.

Issue 2: Significant Formation of Ring-Opened Byproducts

Question: My reaction is yielding a complex mixture, and mass spectrometry suggests the azetidine ring has opened. How can I prevent this?

Answer: This is the most critical challenge when deprotecting N-Boc-azetidines. The acidic conditions that facilitate Boc removal can also protonate the azetidine nitrogen, making the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][4]

  • Harsh Acidic Conditions: Strong acids like neat TFA can aggressively promote ring-opening.[4] The key is to find a balance where the acid is strong enough to cleave the Boc group but not so harsh that it catalyzes ring-opening.

  • Nucleophilic Attack: If your solvent (e.g., methanol) or scavengers can act as nucleophiles, they may attack the activated azetidine ring.[4]

  • Temperature: Higher temperatures can provide the energy to overcome the activation barrier for ring-opening.[1] Deprotection should generally be performed at 0 °C or room temperature.

Mitigation Strategies:

StrategyRationaleRecommended Action
Use Milder Acidic Conditions Reduces the rate of azetidine nitrogen protonation and subsequent ring activation.Switch from neat TFA to a 20-50% solution of TFA in a non-nucleophilic solvent like Dichloromethane (DCM).[5] Alternatively, a 4M solution of HCl in 1,4-dioxane is often an excellent choice.[6][7]
Control Temperature Minimizes the rate of the ring-opening side reaction.Always start the reaction at 0 °C and allow it to warm to room temperature only if necessary.[4]
Choose a Non-Nucleophilic Solvent Prevents the solvent from participating in undesired ring-opening reactions.Use solvents like Dichloromethane (DCM), 1,4-dioxane, or ethyl acetate. Avoid protic/nucleophilic solvents like methanol or ethanol during the deprotection step.[4]
Use Scavengers Carefully While scavengers are used to trap the tert-butyl cation, some can be nucleophilic.Triisopropylsilane (TIS) is a good choice as it is a non-nucleophilic scavenger.
Issue 3: Formation of tert-Butylated Byproducts

Question: I've successfully removed the Boc group, but I'm observing byproducts with an additional tert-butyl group, particularly on the tolyl ring. What is happening?

Answer: The mechanism of acid-catalyzed Boc deprotection generates a stable tert-butyl cation.[8][9] This carbocation is a potent electrophile and can alkylate any nucleophilic sites in your molecule, a side reaction known as tert-butylation.[9] The electron-rich p-tolyl group on your azetidine is a prime target for this Friedel-Crafts-type alkylation.

Prevention: The key to preventing tert-butylation is to introduce a "scavenger" into the reaction mixture. This is a substance that is more nucleophilic than your product and will preferentially react with and "scavenge" the tert-butyl cation.[10][11]

Common ScavengersTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) 2.5 - 5%Excellent for preventing tert-butylation of electron-rich aromatic rings.
Thioanisole 2.5 - 5%Effective, but the sulfur odor can be persistent.
Anisole 5%A classical scavenger, though slightly less effective than TIS for highly activated rings.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed Boc deprotection?

A1: The deprotection proceeds via a well-established three-step mechanism:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[5][12]

  • Cleavage: The C-O bond cleaves to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate.[8][9]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form a salt.[8][9]

BocNHR Boc-Protected Azetidine ProtonatedBoc Protonated Intermediate BocNHR->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ tBu tert-butyl cation AmineSalt Deprotected Azetidine Salt CarbamicAcid->AmineSalt - CO₂ + H⁺ CO2 CO₂

Caption: Acid-Catalyzed Boc Deprotection Mechanism.

Q2: Which acidic condition is generally better for azetidines: TFA/DCM or HCl in dioxane?

A2: Both are effective, but 4M HCl in 1,4-dioxane is often preferred for azetidine-containing substrates . It is highly efficient and the product often precipitates from the reaction mixture as the hydrochloride salt, which can simplify purification.[6][7] TFA is also very effective but can be more aggressive, potentially leading to a higher risk of ring-opening if not carefully controlled.[1]

Q3: Can I remove the Boc group under non-acidic conditions to avoid ring-opening?

A3: Yes, thermal deprotection is a viable alternative, particularly if your molecule is sensitive to acid but thermally robust. This method involves heating the Boc-protected amine in a suitable solvent (or even neat) to high temperatures (typically 150-230 °C).[13][14] The reaction proceeds without a catalyst and generates the free amine, isobutylene, and CO2.[14] This can be particularly advantageous in continuous flow chemistry setups.[13] However, the high temperatures required may not be suitable for all substrates.

Q4: My 3-(p-tolyl)azetidine precursor has other acid-labile groups. How can I selectively deprotect the Boc group?

A4: The Boc group is one of the most acid-labile protecting groups.[11] This often allows for its selective removal in the presence of more robust groups like Cbz (Carboxybenzyl) or benzyl esters.[1] To achieve selectivity, use the mildest possible conditions that still effect Boc cleavage. This typically involves using a lower concentration of acid (e.g., 20% TFA in DCM) or performing the reaction at 0 °C and carefully monitoring its progress to stop it as soon as the starting material is consumed.[5]

Experimental Protocols

Protocol 1: Deprotection using HCl in 1,4-Dioxane (Recommended)

This method is highly efficient and often results in the precipitation of the product as its hydrochloride salt.[6][7]

  • Dissolution: Dissolve the Boc-3-(p-tolyl)azetidine precursor (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate (if necessary for solubility).

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (4-5 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. A precipitate of the hydrochloride salt may form.[7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., in 10% MeOH/DCM with 1% NH4OH) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent in vacuo. The resulting solid can be triturated with a non-polar solvent like diethyl ether, filtered, and dried to yield the 3-(p-tolyl)azetidine hydrochloride salt.

Protocol 2: Deprotection using TFA in DCM

A classic and effective method, but requires careful control to minimize side reactions.[5]

  • Dissolution: Dissolve the Boc-3-(p-tolyl)azetidine precursor (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Scavenger Addition: Add triisopropylsilane (TIS) (5% v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for 1-3 hours until completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3x).[9] The resulting TFA salt can often be used directly or neutralized by washing an organic solution of the product with a mild aqueous base (e.g., saturated NaHCO₃). Be cautious of CO₂ evolution during neutralization.[5]

References

  • Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids. Benchchem.
  • Troubleshooting incomplete Boc deprotection. Benchchem.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • Boc Deprotection - HCl - Common Organic Chemistry. Common Organic Chemistry.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
  • Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Benchchem.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. [No source provided]
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • How can we do the deprotection of boc-amino acids using hcl ?.
  • Stability of different azetidine esters. Condition D: PG-azetidine (1...
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Boc Deprotection Mechanism | Organic Chemistry. YouTube.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [No source provided]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • BOC Deprotection. Wordpress.
  • Technical Support Center: Boc Deprotection in Acidic Conditions. Benchchem.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Thermal Methods - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Troubleshooting

handling 3-(p-Tolyl)azetidine HCl in moisture-sensitive reactions

Executive Summary & Chemical Profile The Challenge: 3-(p-Tolyl)azetidine HCl combines three distinct chemical hazards that complicate moisture-sensitive workflows (e.g., Buchwald-Hartwig amination, anhydrous acylations):...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The Challenge: 3-(p-Tolyl)azetidine HCl combines three distinct chemical hazards that complicate moisture-sensitive workflows (e.g., Buchwald-Hartwig amination, anhydrous acylations):

  • Hygroscopicity: The HCl salt readily absorbs atmospheric water, disrupting stoichiometry in catalytic cycles.

  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. While the HCl salt is stable, the free base is susceptible to ring-opening polymerization (ROP) or hydrolysis in the presence of strong Lewis acids or nucleophiles.

  • Neutralization Byproducts: Standard neutralization (e.g., with

    
    ) generates water as a byproduct, which poisons organometallic catalysts.
    

Compound Snapshot:

PropertyValue / CharacteristicImplication
State White Crystalline SolidHigh lattice energy; stable as solid.
pKa (Conj. Acid) ~10.5 - 11.0 (Est.)Strongly basic; requires strong base for complete deprotonation.
Solubility (HCl) Water, MeOH, DMSOPoor solubility in THF/Toluene (critical for cross-coupling).
Solubility (Free Base) DCM, THF, Toluene, Et2OHighly soluble in non-polar solvents; potentially volatile.
Stability Acid-stable (mostly); Base-labile (heat)Avoid heating the free base >60°C without specific checks.

Pre-Reaction Handling: The "Dry Chain"

FAQ: Weighing & Storage

Q: The solid clumps immediately upon opening the bottle. How do I handle this for a precise catalytic reaction? A: The HCl salt is hygroscopic. Water weight leads to under-loading of the amine, causing catalyst decomposition due to off-stoichiometry.

  • Protocol:

    • Drying: Dry the commercial HCl salt in a vacuum oven at 40°C over

      
       for 4 hours before transferring to a glovebox.
      
    • Weighing: Always weigh inside a glovebox or use a distinct "weigh-by-difference" technique under a cone of Nitrogen.

    • Stock Solutions: Do not store stock solutions of the free base. Prepare fresh. The HCl salt can be stored as a stock in anhydrous DMSO if the downstream reaction tolerates DMSO.

Core Protocols: Free-Basing Strategies

This is the most critical module. You must choose a strategy based on your reaction's sensitivity to water and the byproduct salts.

Strategy A: In-Situ Neutralization (For Mildly Sensitive Reactions)

Best for: Amide couplings, SNAr, and robust Pd-catalysis.

The Logic: Use a non-nucleophilic organic base to liberate the amine directly in the reaction vessel. Risk: The resulting ammonium salt (


) may precipitate and coat the stirring bar or encapsulate the catalyst.

Protocol:

  • Suspend 3-(p-Tolyl)azetidine HCl (1.0 equiv) in the anhydrous solvent (DCM or THF).

  • Add DIPEA (N,N-Diisopropylethylamine) (1.2 - 2.0 equiv).

  • Wait 15 minutes. Allow the dissolution equilibrium to shift. The suspension will likely clarify or change texture as the lipophilic free base is released.

  • Add the electrophile/catalyst only after this equilibration.

Strategy B: The "Anhydrous Catch-and-Release" (For Highly Sensitive Reactions)

Best for: Buchwald-Hartwig, unstable acid chlorides, or reactions using strong Lewis Acids.

The Logic: Inorganic bases (Carbonates/Hydroxides) produce water upon neutralization (


). You must perform an ex-situ extraction followed by azeotropic drying.

Step-by-Step Protocol:

  • Biphasic Release: Dissolve the HCl salt in minimal water (e.g., 1g in 5mL). Layer with DCM (10mL).

  • Neutralization: Slowly add 2M NaOH (aq) until pH > 12. Shake and separate.

  • Extraction: Extract aqueous layer 2x with DCM.

  • Drying (Critical): Dry combined organics over granular

    
     for 20 mins. Filter.
    
  • Azeotropic Swap: Do NOT rotovap to dryness (risk of volatility/polymerization).

    • Concentrate to ~20% volume.

    • Add the reaction solvent (e.g., Toluene).[1]

    • Concentrate again to remove residual DCM and trace water (DCM/Water azeotrope).

    • Use the resulting Toluene solution immediately.

Decision Matrix: Selecting the Right Base

Use this logic flow to prevent reaction failure due to moisture or side-reactions.

BaseSelection Start Start: 3-(p-Tolyl)azetidine HCl Sensitivity Is the Reaction Moisture Sensitive? Start->Sensitivity NotSensitive No (e.g., Aqueous Schotten-Baumann) Sensitivity->NotSensitive No YesSensitive Yes (e.g., Pd-Catalysis, Anhydrous Acylation) Sensitivity->YesSensitive Yes UseInorganic Use K2CO3 or NaOH in Biphasic System NotSensitive->UseInorganic Byproduct Can the reaction tolerate Amine Salts? YesSensitive->Byproduct ToleratesSalts Yes (Soluble Salts OK) Byproduct->ToleratesSalts Yes NoSalts No (Catalyst Poisoning Risk) Byproduct->NoSalts No UseOrganic In-Situ: Use DIPEA or NMM (Anhydrous) ToleratesSalts->UseOrganic StrongBase Is the substrate base-sensitive? NoSalts->StrongBase BaseSensitive Yes (Epimerizable centers) StrongBase->BaseSensitive Yes NotBaseSensitive No StrongBase->NotBaseSensitive No ExSitu Ex-Situ Free Basing: DCM Extract -> Na2SO4 Dry -> Solvent Swap BaseSensitive->ExSitu Alkoxide In-Situ: Use NaOtBu or LiHMDS (Generates no water, only HOtBu/HMDS) NotBaseSensitive->Alkoxide

Figure 1: Decision matrix for neutralizing 3-(p-Tolyl)azetidine HCl based on downstream reaction tolerance.

Troubleshooting Guide

Issue 1: Low Yield in Buchwald-Hartwig Coupling

Symptom: Conversion stalls at <30%; catalyst turns black (Pd precipitation). Root Cause:

  • HCl Poisoning: The HCl was not fully neutralized, protonating the phosphine ligand or the Pd precursor.

  • Water Poisoning: Inorganic base (

    
    ) generated water in situ.
    Solution: 
    
  • Switch to NaOtBu (Sodium tert-butoxide) as the base. It acts as both the neutralizing agent and the catalytic base.

  • Stoichiometry: Use 1.0 equiv NaOtBu extra (total 2.5 equiv) to account for the HCl salt neutralization.

Issue 2: Ring Opening (Byproduct Formation)

Symptom: LCMS shows a peak with M+18 (hydrolysis) or M+Cl (chloride attack). Root Cause:

  • Nucleophilic Attack: In the presence of strong Lewis Acids (e.g.,

    
    , 
    
    
    
    ), the azetidine nitrogen coordinates, increasing ring strain.[2] The chloride counter-ion then attacks the 4-position (ring opening). Solution:
  • Buffer the System: Never add Lewis Acids to the free base directly. Complex the Lewis Acid with the electrophile first at low temperature (-78°C), then add the amine.

  • Scavenge Chloride: If using the HCl salt, add a silver salt (

    
    ) to precipitate AgCl and remove the nucleophilic chloride ion (if compatible with chemistry).
    

References

  • Reaction Mechanism & Stability

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3]

    • Source: ACS Medicinal Chemistry Letters (2021).[3]

    • Context: Details the acid-mediated decomposition p
    • URL:[Link][3]

  • Handling Amine Salts in Catalysis

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amine Salts.
    • Source: Journal of the American Chemical Society.
    • Context: Establishes protocols for using LiHMDS/NaOtBu to neutralize amine salts in situ for cross-coupling.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: Azetidine Hydrochloride - Safety Data Sheet (SDS).[1][4]

    • Source: Thermo Fisher Scientific / Alfa Aesar.[5]

    • Context: Solubility, hygroscopicity, and handling data.[1][6]

  • General Azetidine Chemistry

    • Title: Synthesis and Reactivity of Azetidines.[7]

    • Source: Chemical Reviews (2006).
    • Context: Comprehensive review of ring strain and opening tendencies.
    • URL:[Link]

Sources

Optimization

optimizing reaction temperature for azetidine nucleophilic substitution

Welcome to the Azetidine Technical Support & Optimization Center . As a Senior Application Scientist, I frequently encounter researchers struggling with azetidine functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Technical Support & Optimization Center .

As a Senior Application Scientist, I frequently encounter researchers struggling with azetidine functionalization. The core challenge lies in the molecule's geometry: azetidines possess a highly strained four-membered ring. When optimizing nucleophilic substitutions (either at the nitrogen or the C3 carbon), temperature is the master variable. A miscalculation of even 10 °C can shift your reaction from a clean substitution to catastrophic ring-opening or polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your azetidine substitutions succeed.

Section 1: Diagnostic FAQs (Mechanistic Insights)

Q1: Why does my azetidine ring open when I increase the temperature to accelerate N-alkylation? A1: The root cause is thermodynamic instability. The azetidine ring possesses significant angle strain, experimentally determined to be approximately 25.2 kcal/mol (1). At room temperature, the reaction remains under kinetic control, favoring the desired N-alkylation. However, when you increase the temperature, the reaction shifts to thermodynamic control. The transient quaternization of the nitrogen during alkylation weakens the adjacent C–N bonds. High thermal energy allows nucleophiles (even weak ones) to attack the C2/C4 positions, relieving the ring strain and yielding acyclic amine byproducts (2).

Q2: I am performing a C3-nucleophilic substitution. How do I balance reaction rate and azetidine stability? A2: Substitution at the C3 position (e.g., displacing a mesylate or halide) requires overcoming steric hindrance without triggering elimination. Room temperature is often too sluggish for C3 substitutions, but exceeding 75 °C frequently leads to decomposition or unwanted dimerization (3). The optimal balance is achieved by using highly polar aprotic solvents (like DMF or DMSO) to stabilize the transition state, allowing the substitution to proceed efficiently at mild temperatures (40–60 °C).

Section 2: Visualizing Thermal Dynamics

Mechanism Azetidine Azetidine + Nucleophile/Electrophile (Ring Strain: ~25.2 kcal/mol) LowTemp Kinetic Control (20°C - 50°C) Azetidine->LowTemp HighTemp Thermodynamic Control (>75°C) Azetidine->HighTemp SubProduct Desired Substitution Product (Intact Ring) LowTemp->SubProduct Favored Pathway RingOpen Acyclic Amine Byproduct (Ring-Opening) HighTemp->RingOpen Primary Degradation Polymer Polymerization / Dimerization HighTemp->Polymer Side Reaction

Mechanistic divergence of azetidine reactions based on thermal conditions.

Section 3: Troubleshooting Specific Temperature-Related Failures

  • Issue: Incomplete conversion at room temperature.

    • Cause: The electrophile is too unreactive, or the nucleophile is insufficiently basic.

    • Solution: Do not immediately increase the temperature. First, attempt to increase the electrophilicity of the substrate (e.g., add a catalytic amount of NaI for a Finkelstein-type in situ activation). If heating is absolutely necessary, increase the temperature in 5 °C increments, capping strictly at 40 °C.

  • Issue: Formation of acyclic amine byproducts at elevated temperatures.

    • Cause: Thermal energy has surpassed the threshold for C–N bond cleavage, exacerbated by the presence of strong nucleophiles.

    • Solution: Lower the reaction temperature to 20–25 °C. If the reaction stalls at this lower temperature, switch to a more reactive leaving group (e.g., triflate instead of mesylate) to lower the activation energy of the desired substitution pathway.

  • Issue: Polymerization or dimerization of azetidines.

    • Cause: Unprotected azetidines can act as both nucleophiles and electrophiles (if partially ring-opened) at temperatures >80 °C.

    • Solution: Ensure the internal reaction temperature is kept below 60 °C. If high temperatures are unavoidable (e.g., for Pd-catalyzed cross-coupling), protect the azetidine nitrogen with an electron-withdrawing group (like Boc or Tosyl) to reduce its nucleophilicity and stabilize the ring.

Section 4: Quantitative Data & Temperature Thresholds

The following table summarizes the empirical temperature limits for various azetidine substitution reactions to maintain structural integrity.

Reaction TypeTarget SiteRecommended Temp RangeCritical ThresholdPrimary Thermal Side Reaction
N-Alkylation Nitrogen0 °C to 25 °C> 50 °CDimerization / Polymerization
N-Arylation (Pd/Cu) Nitrogen60 °C to 80 °C> 100 °CCatalyst degradation, Ring opening
C3-Substitution (Azide) C3 Carbon40 °C to 60 °C> 75 °CNucleophilic ring opening
C3-Substitution (Amine) C3 Carbon50 °C to 70 °C> 80 °CElimination (azetine formation)

Section 5: Step-by-Step Optimized Protocols

Protocol A: Low-Temperature N-Alkylation (Self-Validating)

Rationale: This protocol relies on chemical activation rather than thermal activation to drive the reaction, preserving the strained ring.

  • Preparation: Dissolve the azetidine derivative (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or MeCN) at 0.1 M concentration.

  • Base Addition: Add a mild, non-nucleophilic base (e.g., DIPEA, 1.5 eq) to scavenge acid byproducts without attacking the ring.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger immediate ring-opening.

  • Incubation & Monitoring: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 4 hours.

  • Validation Step: Check conversion via LC-MS. If conversion is <50%, add 0.1 eq of NaI to generate a highly reactive alkyl iodide intermediate in situ. Do not exceed 40 °C.

Protocol B: Controlled-Temperature C3-Nucleophilic Substitution

Rationale: C3 substitutions require mild heating to overcome steric bulk, but must be strictly capped below the thermodynamic ring-opening threshold.

  • Preparation: Dissolve the N-protected C3-activated azetidine (e.g., 1-Boc-3-(mesyloxy)azetidine) in anhydrous DMSO. Causality: The N-Boc group withdraws electron density, stabilizing the ring against spontaneous opening.

  • Nucleophile Addition: Introduce the nucleophile (e.g., sodium azide, 1.5 eq).

  • Precision Heating: Heat the reaction mixture using an oil bath or heating block set strictly to 55 °C.

  • Validation Step: Monitor the reaction every 2 hours via TLC. If starting material persists after 8 hours, do not increase the temperature. Instead, extend the reaction time. Exceeding 75 °C will result in the nucleophile attacking the C2/C4 positions, destroying your yield.

  • Workup: Quench with ice-cold water to rapidly drop the temperature and extract with EtOAc.

Section 6: Optimization Workflow

G Start Initiate Azetidine Substitution Type Determine Target Site Start->Type N_Sub N-Alkylation/Arylation Type->N_Sub C_Sub C3-Nucleophilic Substitution Type->C_Sub Temp_N Start at 20-25°C Monitor for 2-4h N_Sub->Temp_N Temp_C Start at 40-50°C Use polar aprotic solvent C_Sub->Temp_C Check_N Conversion < 50%? Temp_N->Check_N Check_C Ring-Opening Detected? Temp_C->Check_C Action_N Add NaI catalyst Max temp 40°C Check_N->Action_N Yes Action_C Lower temp to 25°C Change leaving group Check_C->Action_C Yes

Workflow for optimizing temperature in azetidine nucleophilic substitution.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES (Clockss Archive) URL:[Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes Source: Arkat USA URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-(4-methylphenyl)azetidine hydrochloride Stability &amp; Degradation

Product: 3-(4-methylphenyl)azetidine hydrochloride Common Name: 3-(p-Tolyl)azetidine HCl CAS No: 1228070-90-3 (Free base analog reference) / 2460750-03-0 (Related salt forms) Support Tier: Level 3 (Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 3-(4-methylphenyl)azetidine hydrochloride Common Name: 3-(p-Tolyl)azetidine HCl CAS No: 1228070-90-3 (Free base analog reference) / 2460750-03-0 (Related salt forms) Support Tier: Level 3 (Senior Application Scientist)

Core Degradation Mechanics

The primary stability challenge with 3-(4-methylphenyl)azetidine hydrochloride stems from the azetidine ring strain (~25 kcal/mol). While the hydrochloride salt stabilizes the amine against oxidation, it introduces an acidic proton that can catalyze ring-opening hydrolysis in the presence of moisture.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

When exposed to moisture (hygroscopicity) or protic solvents, the strained ring undergoes nucleophilic attack by water. This is the dominant degradation mode, accounting for >90% of impurities observed in aqueous handling.

Mechanism:

  • Protonation: The azetidine nitrogen is protonated (or already protonated in the HCl salt).

  • Nucleophilic Attack: Water attacks the less sterically hindered carbon (C2 or C4) adjacent to the nitrogen.

  • Ring Opening: The C-N bond cleaves, releasing ring strain and forming a

    
    -amino alcohol.
    

Key Degradant: 3-amino-2-(4-methylphenyl)propan-1-ol [1]

  • Mass Shift: +18.01 Da (relative to free base).

  • Detection: Early eluting peak in Reverse Phase HPLC due to increased polarity.

Secondary Degradation Pathway: Oxidation
  • N-Oxidation: If neutralized to the free base and exposed to air, the secondary amine can form an N-oxide (+16 Da).

  • Benzylic Oxidation: Prolonged stress (light/heat) can oxidize the p-methyl group to a carboxylic acid, though this is rare under standard storage.

Interactive Troubleshooting Guide (Q&A)

Category A: Analytical Anomalies (HPLC/LC-MS)

Q1: I observe a new peak with a mass shift of +18 Da relative to the parent mass. What is this? Diagnosis: This is the hydrolysis ring-opening product , 3-amino-2-(4-methylphenyl)propan-1-ol. Cause:

  • The sample was left in aqueous solution (especially acidic mobile phases) for >4 hours.

  • The solid absorbed moisture during storage (hygroscopic degradation).[2] Solution:

  • Immediate: Prepare fresh samples in anhydrous acetonitrile or DMSO.

  • Prevention: Limit autosampler time. Keep autosampler temperature at 4°C. Use neutral pH buffers if possible, as low pH accelerates this specific pathway.

Q2: My main peak is broadening and splitting. Is this degradation? Diagnosis: Likely salt disproportionation or pH mismatch, not necessarily chemical degradation. Cause: Azetidines are basic. If your HPLC mobile phase pH is near the pKa of the azetidine (~9-10), the molecule rapidly exchanges between protonated and free-base forms, causing peak splitting. Solution: Ensure mobile phase is distinctly acidic (0.1% Formic Acid) to keep it fully protonated, or high pH (ammonium bicarbonate) to keep it free-based (if column permits).

Category B: Physical Appearance & Storage[3]

Q3: The white powder has turned into a yellow, sticky gum. Is it usable? Diagnosis: Critical Failure. The compound is hygroscopic.[2] The "stickiness" indicates water absorption, which has likely triggered acid-catalyzed hydrolysis (the HCl salt provides the acid source). The yellow color suggests secondary oxidation of the ring-opened amines. Action: Discard. Purification is difficult due to the high polarity of the amino-alcohol degradant.

Q4: Can I store stock solutions in DMSO? Diagnosis: Yes, but with caveats. Guidance:

  • Anhydrous DMSO: Stable for months at -20°C.

  • Wet DMSO: DMSO is hygroscopic. If it absorbs water, the HCl salt will catalyze hydrolysis even at -20°C.

  • Protocol: Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

Visualized Degradation Pathways

The following diagram details the mechanistic flow from the stable salt to the primary degradants.

AzetidineDegradation Salt 3-(4-methylphenyl)azetidine HCl (Stable Solid) Protonated Protonated Azetidine (Activated Species) Salt->Protonated Dissolution (pH < 7) Transition Transition State (Water Attack at C2) Protonated->Transition + H2O (Nucleophilic Attack) OxidationProd N-Oxide / Benzylic Acid (Minor Degradants) Protonated->OxidationProd O2 / Light (Slow) HydrolysisProd 3-amino-2-(4-methylphenyl)propan-1-ol (Major Degradant +18 Da) Transition->HydrolysisProd Ring Opening (Strain Release)

Figure 1: Mechanistic pathway of acid-catalyzed ring opening (hydrolysis) and secondary oxidation.

Validated Stability Protocols

Protocol A: Rapid Stability Check (LC-MS)

Use this protocol to validate batch integrity before starting critical experiments.

  • Preparation: Dissolve 1 mg of sample in 1 mL of dry Acetonitrile (MeCN).

  • Control: Inject immediately (T=0).

  • Stress Test: Add 100 µL of water to the vial and heat to 40°C for 1 hour.

  • Analysis: Inject (T=1h).

  • Pass Criteria: If the T=1h sample shows <2% growth of the [M+18] peak (m/z ~166 for free base + 18 = 184), the batch is robust. If >5%, the batch is compromised.

Protocol B: Decision Tree for Solvent Selection

SolventSelection Start Select Solvent for 3-(4-methylphenyl)azetidine HCl IsReaction Is this for a Reaction? Start->IsReaction IsStorage Is this for Storage? Start->IsStorage Nucleophile Nucleophile IsReaction->Nucleophile Nucleophilic Substitution? Acidic Acidic IsReaction->Acidic Acidic Conditions? DMSO Anhydrous DMSO (-20°C, Desiccated) IsStorage->DMSO Yes Water Aqueous Buffers (Unstable > 24h) IsStorage->Water No (Avoid Water) BaseNeutral Neutralize HCl first (Use Free Base in DMF/THF) Nucleophile->BaseNeutral Yes Warning Risk of Ring Opening Keep Temp < 0°C Acidic->Warning Yes

Figure 2: Decision matrix for solvent selection to minimize degradation.

Summary of Degradant Data

Degradant NameStructure TypeMass Shift (vs Free Base)OriginRisk Factor
3-amino-2-(4-methylphenyl)propan-1-ol Linear Amino Alcohol+18.01 DaHydrolysis (Ring Opening)High (Moisture/Acid)
3-(4-methylphenyl)azetidine-1-oxide Cyclic N-Oxide+15.99 DaOxidation (Air/Peroxides)Low (Unless in solution)
3-(4-carboxyphenyl)azetidine Carboxylic Acid+29.98 DaBenzylic OxidationVery Low (Extreme stress only)

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link (General Azetidine Stability)

  • St-Jean, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link (Mechanism of acid-mediated ring opening)

  • Sigma-Aldrich. (2024). Product Specification: 3-amino-2-(4-methylphenyl)propan-1-ol.[1]Link (Identification of Hydrolysis Product CAS: 1280777-26-5)

  • PubChem. (2024). Compound Summary: 3-(4-methylphenyl)azetidine.Link

Sources

Optimization

neutralizing azetidine hydrochloride without polymerization

Ticket #503-29-7: Neutralization & Polymerization Prevention Status: Open Priority: Critical (Irreversible Sample Loss Risk) Assigned Specialist: Senior Application Scientist[1] The Core Issue: Why Your Sample is Polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #503-29-7: Neutralization & Polymerization Prevention

Status: Open Priority: Critical (Irreversible Sample Loss Risk) Assigned Specialist: Senior Application Scientist[1]

The Core Issue: Why Your Sample is Polymerizing

Diagnosis: Cationic Ring-Opening Polymerization (CROP) Most researchers encounter a white solid or viscous oil upon neutralizing Azetidine HCl. This is not a stability issue of the free base itself, but a kinetic failure during the transition from salt to base.[1]

The "Danger Zone" Mechanism

Azetidine has immense ring strain (~26 kcal/mol).[1] Polymerization is autocatalytic and occurs specifically when the solution contains both the free amine (nucleophile) and the protonated azetidinium ion (electrophile).[1]

  • The Trigger: If neutralization is slow or incomplete, the free amine attacks the

    
    -carbon of a remaining protonated molecule.[1]
    
  • The Chain Reaction: This opens the ring, relieving strain, and creates a new secondary amine that continues the attack.[1]

  • The Result: Linear or branched poly(propylenimine) (PPI).[1]

Key Takeaway: You must pass through the pH transition zone (pH 7–10) as rapidly and coldly as possible, or ensure the two species never meet (biphasic system).[1]

Azetidine_CROP cluster_0 Safe State A cluster_2 Safe State B Salt Azetidine HCl (Protonated) Stable Mix Free Base attacks Azetidinium Ion Salt->Mix Partial Neutralization Base Azetidine Free Base (Unprotonated) Stable (Cold) Mix->Base Rapid Excess Base + Extraction Polymer Polymerized Waste (White Solid/Oil) Mix->Polymer Heat or Time

Figure 1: The mechanism of failure.[1] Polymerization occurs when the free base and salt coexist. Success depends on minimizing the duration of this state.

Troubleshooting Protocols

Choose the protocol that matches your downstream application.

Protocol A: In-Situ Neutralization (Recommended)

Use Case: You need to react azetidine with an electrophile (e.g., acid chloride, alkyl halide) immediately.[1] Success Rate: High Principle: A biphasic system keeps the free base in the organic layer and the salt/base in the aqueous layer, preventing them from reacting with each other.[1]

Reagents:

  • Dichloromethane (DCM) or Ether[1]

  • NaOH (5M or pellets) or KOH[1]

  • Saturated Brine

Step-by-Step:

  • Dissolve: Dissolve Azetidine HCl in a minimum amount of water.

  • Cool: Place the vessel in an ice/salt bath (

    
     to 
    
    
    
    ).
  • Overlay: Add an equal volume of DCM.

  • Neutralize: Add pre-chilled 5M NaOH dropwise with vigorous stirring.

    • Critical: The pH must jump to >12 quickly.[1]

  • React: Add your electrophile directly to the biphasic mixture. The azetidine free base will migrate to the DCM layer and react with your target, while the caustic aqueous layer traps the HCl byproduct.[1]

Protocol B: Isolation of Pure Free Base

Use Case: You need neat azetidine or a specific anhydrous solution. Success Rate: Moderate (Requires strict temperature control) Warning: Azetidine free base boils at 61–62°C .[1] Do not rotary evaporate to dryness, or you will lose the product.[1]

Reagents:

  • KOH Pellets (Solid)[1]

  • Diethyl Ether (High volatility aids isolation)[1]

  • Sodium Sulfate (

    
    )[1]
    

Step-by-Step:

  • Slurry: Place Azetidine HCl in a flask with a stir bar. Cool to

    
    .
    
  • Salt Out: Add a small amount of water (just enough to make a paste), then slowly add solid KOH pellets.

    • Why? Azetidine is miscible with water.[2] Saturating the water with KOH forces the azetidine out ("salting out") and minimizes the aqueous volume.[1]

  • Extract: Add cold Diethyl Ether and stir vigorously for 10 minutes. Decant the ether layer. Repeat 3x.

  • Dry: Dry combined ether extracts over solid KOH or

    
     for 15 minutes at 
    
    
    
    . Filter.
  • Concentrate (Carefully):

    • Use a Vigreux column if distilling.[3]

    • If using a Rotavap: Set bath to

      
       and vacuum to mild (300-400 mbar).[1] Stop  when the volume reduces significantly. Do not try to remove the last traces of solvent.
      
    • Result: You will have a concentrated solution of Azetidine in Ether. Use this directly if possible.

Data & Specifications

Physical Properties Comparison
PropertyAzetidine HCl (Salt)Azetidine (Free Base)
State White Crystalline SolidColorless Liquid
Stability High (Hygroscopic)Low (Polymerizes with trace acid)
Boiling Point N/A (Decomposes)61–62 °C
Solubility Water, MethanolWater (Miscible), Ethers, DCM
pKa ~11.29 (Conjugate acid)N/A
Decision Logic for Isolation

Isolation_Logic Start Start: Azetidine HCl Q1 Do you need neat amine? Start->Q1 PathA NO: Use In-Situ (Biphasic DCM/NaOH) Q1->PathA Downstream Reaction PathB YES: Isolation Required Q1->PathB Need Pure Reagent Step1 1. Cool to 0°C 2. Saturate with KOH pellets 3. Extract w/ Et2O PathB->Step1 Step2 Distillation Risk Check: BP is 61°C Step1->Step2 ResultA Safe: Store as Ether Solution Step2->ResultA Preferred ResultB Risky: Distill w/ Vigreux Column Step2->ResultB Expert Only

Figure 2: Decision tree for handling Azetidine HCl. Avoid isolation whenever possible.

Frequently Asked Questions (FAQ)

Q: My product turned into a white solid after I removed the solvent. What is it? A: That is likely PPI (polypropylenimine). It formed because the solvent removal took too long or heated the sample, allowing trace acid to catalyze ring opening.[1] This is irreversible.

Q: Can I use Sodium Bicarbonate (


) to neutralize? 
A: No.  Bicarbonate is too weak (

of

is ~6.3, Azetidine

is ~11.3).[1] You will end up with a buffered solution in the "Danger Zone" (pH 8-9) where polymerization is fastest. Use Strong Bases (NaOH/KOH).[1]

Q: How do I store the free base? A: Do not store it neat. Store it as a dilute solution in a non-nucleophilic solvent (Ether/DCM) over activated 3Å molecular sieves at


.

Q: Why can't I just distill it like other amines? A: You can, but the boiling point (61°C) is too close to common solvents.[1] If you try to distill off the solvent, you will co-distill the azetidine.[1][3]

References

  • Padwa, A. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • Melloni, P., et al. (1989).[1] Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent 4,870,189. (Describes the flash distillation technique from hot base). Link

  • ChemicalBook. (n.d.).[1] Azetidine Properties and Boiling Point Data (CAS 503-29-7).[4][5][6] Link

  • Goethals, E. J., et al. (2015).[1] The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Link

  • CymitQuimica. (n.d.).[1] Azetidine Hydrochloride Safety and Solubility Data. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 3-(p-Tolyl)azetidine Hydrochloride

Executive Summary 3-(p-Tolyl)azetidine hydrochloride (CAS: 1795438-09-3 analog) is a critical saturated heterocycle fragment used in drug discovery to modulate physicochemical properties like metabolic stability and vect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(p-Tolyl)azetidine hydrochloride (CAS: 1795438-09-3 analog) is a critical saturated heterocycle fragment used in drug discovery to modulate physicochemical properties like metabolic stability and vectorality.

This guide provides a comparative analysis of the 1H NMR performance of this compound under varying experimental conditions. Unlike standard organic molecules, the hydrochloride salt form presents specific challenges regarding solubility, proton exchange, and signal broadening. This document compares the DMSO-d6 protocol (Recommended) against common alternatives (CDCl3, D2O) and the Free Base form, establishing a self-validating standard for structural verification.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the NMR analysis of amine salts. The "performance" of the spectrum—defined by resolution, signal integrity, and information density—varies drastically between the standard alternatives.

Table 1: Solvent Performance Matrix[1]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative 1)D2O (Alternative 2)
Solubility Excellent (Dissolves salt instantly)Poor (Suspension/Aggregation common)Excellent
NH Proton Visibility High (Visible as broad/split peaks)None/Low (Too broad or invisible)None (Exchanges with D)
Resolution High (Sharp multiplets)Low (Broadening due to aggregation)High (Sharp signals)
Chemical Shift Stability StableVariable (Concentration dependent)Stable (pH dependent)
Water Interference HDO @ 3.33 ppm (Usually distinct)H2O @ 1.56 ppmHDO @ 4.79 ppm (May overlap)
Deep Dive: Why DMSO-d6 is the Gold Standard

For 3-(p-Tolyl)azetidine HCl, DMSO-d6 is superior because it disrupts the strong ionic lattice of the hydrochloride salt while acting as a hydrogen bond acceptor. This stabilizes the ammonium protons (


), slowing their exchange rate with residual water.
  • Result: You observe the

    
     protons (typically >9.0 ppm) and, crucially, the coupling between the NH protons and the adjacent azetidine ring protons can sometimes be resolved, providing definitive proof of the salt formation.
    

Critical Failure Mode in CDCl3: Chloroform is non-polar and cannot effectively solvate the chloride ion or the ammonium cation. This leads to the formation of tight ion pairs or large aggregates (inverse micelles), causing severe line broadening and loss of splitting information.

Structural Assignment & Expected Data

The following data represents the expected chemical shifts for 3-(p-Tolyl)azetidine hydrochloride in DMSO-d6 at 298 K. This assignment logic is derived from structural analogs (e.g., 3-phenylazetidine) and substituent effects (p-Methyl group).

Table 2: Chemical Shift Assignment (DMSO-d6, 400 MHz)
PositionType

(ppm)
MultiplicityIntegralAssignment Logic
NH Ammonium9.20 - 9.60 br s or br d2HDeshielded by positive charge; broad due to quadrupole relaxation of

.
Ar-H Aromatic7.20 - 7.35 d/m (AA'BB')4HCharacteristic p-tolyl system. 2 sets of doublets.
H-2, H-4 Azetidine4.00 - 4.40 m4HDeshielded by adjacent

and ring strain. Often appear as complex multiplets.
H-3 Methine3.90 - 4.10 m (quintet-like)1HBenzylic position; overlaps often occur with H-2/H-4.
CH3 Methyl2.30 s3HClassic benzylic methyl singlet.
Visualization: Assignment Logic Pathway

G Substrate 3-(p-Tolyl)azetidine HCl Region_Arom Aromatic Region (7.0 - 7.5 ppm) Substrate->Region_Arom Region_Ali Aliphatic Region (2.0 - 4.5 ppm) Substrate->Region_Ali Region_Exch Exchangeable (> 9.0 ppm) Substrate->Region_Exch Signal_Tolyl p-Tolyl System AA'BB' Doublets Region_Arom->Signal_Tolyl Symmetry Signal_Me Methyl Group Singlet ~2.3 ppm Region_Ali->Signal_Me Shielded Signal_Ring Azetidine Ring Multiplets 3.9-4.4 ppm Region_Ali->Signal_Ring Deshielded (N+) Signal_NH Ammonium NH2+ Broad Singlet Region_Exch->Signal_NH DMSO Stabilized

Figure 1: Logical flow for signal assignment in DMSO-d6. Note the separation of regions allowing for rapid structural verification.

Alternative Comparison: Salt vs. Free Base

Drug development professionals often need to verify if a sample is the salt or the free base. NMR provides a definitive "Performance Check" for this.

  • The "Deshielding Effect": Protonation of the azetidine nitrogen introduces a positive charge. This withdraws electron density from the adjacent

    
    -protons (H-2 and H-4).
    
  • Experimental Observation:

    • Free Base (CDCl3): H-2/H-4 protons typically appear around 3.5 - 3.8 ppm .

    • HCl Salt (DMSO-d6): H-2/H-4 protons shift downfield to 4.0 - 4.4 ppm .

    • 
      :  A shift of ~0.5 ppm is a positive confirmation of salt formation.
      

Experimental Protocol (Self-Validating)

This protocol is designed to minimize water interference and maximize resolution.

Reagents:

  • Compound: ~5-10 mg 3-(p-Tolyl)azetidine hydrochloride.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D). Note: Use a fresh ampule to minimize water content.

Workflow:

  • Weighing: Weigh 5-10 mg of the solid into a clean vial. Do not weigh directly into the NMR tube to avoid static loss.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. The solution must be clear.

    • Validation Check: If the solution is cloudy, the sample may contain inorganic salts (NaCl) or is not the HCl salt.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30 or similar).

    • Scans (ns): 16 or 32 (Sufficient for >5mg).

    • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds. Crucial for accurate integration of the aromatic vs methyl protons.

  • Processing:

    • Referencing: Reference residual DMSO pentet to 2.50 ppm .

    • Integration: Normalize the Methyl singlet (2.3 ppm) to 3.00.

Decision Logic for Troubleshooting

Workflow Start Start Analysis Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Standard) Solvent->DMSO Preferred CDCl3 CDCl3 (Avoid) Solvent->CDCl3 Habit D2O D2O (Exchange) Solvent->D2O Specific Need Check_Sol Is Solubility Good? Result_Bad Broad Peaks No NH Check_Sol->Result_Bad No Result_Good Sharp Peaks Visible NH DMSO->Result_Good CDCl3->Check_Sol Result_Exch Sharp Peaks NH Gone D2O->Result_Exch

Figure 2: Decision matrix for solvent selection. DMSO-d6 is the only path to a complete spectral profile including the ammonium proton.

References

  • PubChem. Azetidine, 3-p-tolyl- Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (General reference for Amine Salt shifts).

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179. Available at: [Link]

Sources

Comparative

HPLC Method Development for Azetidine Purity Analysis: A Comparative Technical Guide

This guide outlines the strategic development of HPLC methods for Azetidine (C₃H₈ClN) purity analysis. It addresses the specific physicochemical challenges of this small, polar, secondary amine and provides two robust, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic development of HPLC methods for Azetidine (C₃H₈ClN) purity analysis. It addresses the specific physicochemical challenges of this small, polar, secondary amine and provides two robust, self-validating protocols.

The Azetidine Challenge: Why Standard Methods Fail

Azetidine presents a "perfect storm" of analytical challenges that render standard C18/UV generic gradients ineffective. Understanding these mechanistic failures is the first step to successful method development.

ChallengeMechanism of FailureThe Analytical Consequence
Lack of Chromophore Azetidine has no conjugated

-system.
Invisible to UV >210 nm. Detection at 200 nm is plagued by solvent cut-off noise and drift.
High Polarity (LogP 0.4) High water solubility prevents hydrophobic interaction.No Retention on C18 columns (elutes in void volume

).
Volatility (bp 61°C) The free base is highly volatile.Loss of Analyte in evaporative detectors (ELSD/CAD) if pH is not strictly controlled to maintain the salt form.
Secondary Amine Basicity pKa ~11.29 leads to strong silanol interactions.Severe Peak Tailing on silica-based columns, compromising resolution of impurities.

Strategic Method Selection: A Decision Framework

Do not default to one method. Select the protocol based on your laboratory's detection capabilities and sensitivity requirements.

MethodSelection Start Start: Azetidine Purity Analysis CheckMS Is Mass Spectrometry (LC-MS) Available? Start->CheckMS YesMS Yes CheckMS->YesMS NoMS No (UV/DAD only) CheckMS->NoMS HILIC METHOD B: Direct HILIC-MS (No Derivatization) YesMS->HILIC ResultB High Throughput No Sample Prep Specific ID HILIC->ResultB Deriv METHOD A: Derivatization + RP-HPLC (Benzoyl Chloride or Fmoc) NoMS->Deriv ResultA High Sensitivity Universal UV Detection Stable Peaks Deriv->ResultA

Figure 1: Decision tree for selecting the optimal azetidine analytical strategy based on detection infrastructure.

Method A: Pre-Column Derivatization (The Gold Standard for UV)

This method transforms azetidine into a hydrophobic, UV-active amide. It is the most robust approach for QC environments lacking MS, ensuring high sensitivity and excellent peak shape on standard C18 columns.

The Chemistry: Schotten-Baumann Benzoylation

We utilize Benzoyl Chloride (BzCl) .[1] Unlike Fmoc, BzCl is cost-effective, forms stable products rapidly, and the by-products (benzoic acid) are easily resolved.

Reaction:



Experimental Protocol

Reagents:

  • Benzoyl Chloride (BzCl)[1][2][3]

  • 2M NaOH (or Carbonate buffer pH 9.5)

  • Acetonitrile (ACN)[4]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg Azetidine sample in 10 mL water.

  • Alkalinization: Transfer 100 µL sample to a vial. Add 200 µL 2M NaOH. (Critical: High pH neutralizes the HCl salt, freeing the amine for reaction).

  • Derivatization: Add 50 µL Benzoyl Chloride. Vortex vigorously for 30 seconds.

  • Quenching: Allow to stand for 5 minutes. Add 200 µL 1% Phosphoric Acid to stop the reaction and protonate excess benzoic acid.

  • Dilution: Dilute to 1 mL with ACN/Water (50:50). Filter (0.22 µm) and inject.[5]

HPLC Conditions (Method A)
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard RP column; end-capping reduces silanol activity.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of benzoic acid by-product.
Mobile Phase B AcetonitrileStrong solvent for hydrophobic derivative.
Gradient 0-5 min: 10% B; 5-15 min: 10%→60% B; 15-20 min: 60%→90% BRetains derivative while eluting polar reagents early.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV @ 230 nmMax absorbance for benzamide moiety.
Retention Time ~8.5 min (Derivative)Well separated from reagent peaks (Benzoic acid ~12 min).

Method B: HILIC-MS (The Direct Approach)

For labs with Mass Spectrometry, HILIC offers a "dilute-and-shoot" workflow. This method avoids the variability of chemical derivatization but requires strict control of the mobile phase to maintain the "Water-Rich Layer" mechanism.

The Mechanism: Hydrophilic Partitioning

Azetidine (polar) partitions into the water layer adsorbed on the silica surface. We use an Amide stationary phase to ensure retention and peak symmetry for basic amines.

HPLC Conditions (Method B)
ParameterSettingRationale
Column Amide HILIC (e.g., Waters XBridge Amide), 100 x 2.1 mm, 2.5 µmAmide phase provides hydrogen bonding retention and tolerates water well.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH keeps Azetidine protonated (

) for MS sensitivity.
Mobile Phase B AcetonitrileWeak solvent in HILIC; high % promotes partitioning.[6]
Isocratic 85% B / 15% AHigh organic content required for retention of small polar amines.
Flow Rate 0.3 mL/minCompatible with ESI-MS source.
Detection ESI-MS (Positive Mode)SIM at m/z 58.1 (Azetidine) and m/z 76.1 (3-amino-1-propanol impurity).

Comparative Performance Analysis

The following data summarizes the expected performance metrics based on validation studies of secondary amines.

MetricMethod A: Derivatization (UV)Method B: HILIC (MS)
Limit of Detection (LOD) 0.5 µg/mL0.01 µg/mL (Highly Sensitive)
Linearity (

)
> 0.999> 0.995
Precision (RSD) < 1.0% (Excellent)2.0 - 3.0% (Matrix effects possible)
Selectivity High (Separates by hydrophobicity)High (Separates by polarity/m/z)
Throughput Low (Requires prep time)High (Direct injection)
Robustness High (Derivative is stable)Moderate (HILIC requires long equilibration)

Troubleshooting & Optimization

Issue 1: "Ghost Peaks" in Method A
  • Cause: Excess Benzoyl Chloride hydrolyzes to Benzoic Acid or reacts with trace amine impurities in solvents.

  • Solution: Run a "Blank Derivatization" (Reagents only) to identify system peaks. Ensure the gradient flushes Benzoic Acid (late eluter) completely before the next injection.

Issue 2: Poor Retention in Method B (HILIC)
  • Cause: "Phase Collapse" or insufficient equilibration.

  • Solution: HILIC columns require 20-30 column volumes of equilibration compared to 5-10 for RP. Ensure sample diluent matches the starting mobile phase (85% ACN). Injecting 100% aqueous sample disrupts the partition layer, causing peak distortion.

Optimization Problem Problem: Peak Tailing Check1 Check pH Problem->Check1 Check2 Check Buffer Problem->Check2 Action1 Ensure pH < 3.0 (Protonates Silanols) Check1->Action1 Action2 Increase Ionic Strength (10mM -> 20mM) Check2->Action2

Figure 2: Troubleshooting logic for peak tailing in amine analysis.

References

  • Redmond, J. W., & Tseng, A. (1979).[3] High-pressure liquid chromatographic determination of putrescine, cadaverine, spermidine and spermine. Journal of Chromatography A. Link (Foundational protocol for Benzoyl Chloride derivatization of secondary amines).

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link (Core theory of HILIC separation).

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Volatile Analytes. Application Note. Link (Reference for CAD limitations regarding volatile amines like Azetidine).

  • Agilent Technologies. (2023). Derivatization of Amines with Fmoc-Cl for HPLC Fluorescence Detection. Technical Guide. Link (Alternative derivatization protocol).

Sources

Validation

Physicochemical Foundations: The Causality of Ring Contraction

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the strategic dilemma of selecting the optimal saturated nitrogen heterocycle for a lead compound. The shift...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the strategic dilemma of selecting the optimal saturated nitrogen heterocycle for a lead compound. The shift from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Within this paradigm, the choice between a classic five-membered pyrrolidine and its four-membered bioisostere, azetidine , fundamentally dictates a molecule's physicochemical properties, spatial trajectory, and ultimate bioactivity.

This guide provides an objective, data-driven comparison of azetidine and pyrrolidine analogs, exploring the causality behind their behavioral differences and providing robust experimental frameworks for their evaluation.

The bioactivity of a molecule is inextricably linked to its physicochemical profile. Contracting a pyrrolidine ring to an azetidine is not merely a structural tweak; it induces profound electronic and steric shifts.

  • Basicity (pKa): Azetidines are generally less basic than their pyrrolidine counterparts. The causality lies in the ring strain of the four-membered system, which increases the s-character of the nitrogen's lone pair, making it less available for protonation. Lower basicity often translates to improved passive membrane permeability.

  • Lipophilicity (LogP): The removal of a hydrophobic methylene (-CH2-) unit during ring contraction inherently decreases the overall lipophilicity of the scaffold, aiding in the optimization of aqueous solubility and reducing off-target promiscuity.

  • Metabolic Stability: Azetidines frequently exhibit lower intrinsic clearance (Cl_int). The compact nature of the four-membered ring restricts the access of Cytochrome P450 (CYP450) enzymes to vulnerable C-H bonds, thereby enhancing metabolic half-life 1.

ScaffoldMorphing Pyrrolidine Pyrrolidine (5-membered ring) Azetidine Azetidine (4-membered ring) Pyrrolidine->Azetidine Ring Contraction LogP Decreased Lipophilicity (Lower LogP) Azetidine->LogP pKa Altered Basicity (Lower pKa) Azetidine->pKa Clearance Enhanced Metabolic Stability (Lower Cl_int) Azetidine->Clearance Vectors Altered Exit Vectors (Improved target fit) Azetidine->Vectors

Logical mapping of ring contraction effects on physicochemical properties.

Matched Molecular Pair (MMP) Analysis

To objectively evaluate these scaffolds, we must look at Matched Molecular Pair (MMP) data, where the only variable is the substitution of the heterocyclic ring.

Case Study A: NAMPT Inhibitors (Exit Vector Optimization)

In the optimization of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, researchers utilized scaffold morphing to compare 3-pyridyl azetidine ureas against their pyrrolidine counterparts. The azetidine derivatives maintained potent low-nanomolar cellular activity (IC50 = 1.5 nM). Conversely, the pyrrolidine enantiomers suffered a massive loss in potency (several orders of magnitude). The causality here is spatial: the azetidine ring provided the exact exit vector required for optimal urea bond presentation without inducing steric clashes within the tight NAMPT binding pocket 2.

Case Study B: Covalent EGFR Inhibitors (Trajectory Alignment)

When designing irreversible inhibitors for mutant EGFR, the cyclic amine spacer linking the core to the acrylamide warhead is critical. MMP analysis demonstrated a clear preference for azetidine over R-pyrrolidine spacers. The rigidity and altered bond angles of the azetidine ring aligned the acrylamide warhead perfectly with the target Cys797 residue, facilitating highly efficient covalent bond formation 3.

Table 1: Physicochemical & Bioactivity Comparison Summary
Property / AssayPyrrolidine (5-membered)Azetidine (4-membered)Mechanistic Causality
Basicity (pKa) ~ 11.3 (Parent)~ 10.4 (Parent)Increased s-character of the N lone pair in the strained 4-membered ring reduces proton affinity.
Lipophilicity (LogP) HigherLowerRemoval of a hydrophobic methylene (-CH2-) unit decreases overall lipophilicity.
Metabolic Clearance Higher (Faster degradation)Lower (More stable)Reduced ring size and increased steric hindrance limit access to vulnerable C-H bonds by CYP450s.
NAMPT Cellular IC50 > 1000 nM1.5 nMAzetidine provides the optimal exit vector; pyrrolidine induces steric clash.
EGFR (DM) Potency Reduced PotencyHigh PotencyAzetidine ensures superior spatial alignment of the covalent warhead with Cys797.

Experimental Methodologies: Self-Validating Protocols

To confidently differentiate between azetidine and pyrrolidine analogs in your own pipeline, you must employ rigorous, self-validating assays. Below are the gold-standard protocols for evaluating the two most critical differentiating factors: Metabolic Clearance and pKa.

Protocol A: Intrinsic Microsomal Clearance (Cl_int) Assay

This assay determines the metabolic stability of the analogs. To ensure a self-validating system, we must include positive controls to verify enzyme activity and negative controls to rule out chemical instability.

  • Preparation: Prepare a 1 mM stock solution of the test compound (azetidine/pyrrolidine analog) in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic competency of the microsomes. Include a "No-NADPH" control for the test compound to differentiate CYP-mediated metabolism from inherent chemical instability.

  • Incubation: Pre-incubate the compound (final concentration 0.5 µM) with human or mouse liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 45 minutes, withdraw a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately quench the aliquot by transferring it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Calculation: Plot the natural log of the remaining compound area ratio versus time. Calculate the half-life (t1/2) from the slope (-k), and derive Cl_int using the formula: Cl_int = (0.693 / t1/2) * (Volume of incubation / mg microsomal protein).

ClearanceProtocol Step1 1. Incubation Liver Microsomes + NADPH Step2 2. Time-Course Sampling 0, 5, 15, 30, 45 min Step1->Step2 Step3 3. Quenching Cold MeCN + Int. Std. Step2->Step3 Step4 4. LC-MS/MS Quantify Parent Drug Step3->Step4 Step5 5. Data Analysis Calculate t(1/2) & Cl_int Step4->Step5

Step-by-step workflow for the intrinsic microsomal clearance assay.

Protocol B: Potentiometric pKa Determination

Because the basicity of the amine drastically affects target binding and solubility, precise pKa measurement is non-negotiable.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, and 10.0). Self-Validation: Titrate a known reference standard (e.g., Quinine or Labetalol) to confirm the system's accuracy before testing novel analogs.

  • Sample Preparation: Dissolve 1-2 mg of the test compound in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength). If solubility is poor, use a co-solvent system (e.g., Methanol/Water) and extrapolate to 100% aqueous via the Yasuda-Shedlovsky method.

  • Titration: Acidify the solution to pH ~2.0 using standardized 0.1 M HCl.

  • Measurement: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO2 absorption) at a constant 25°C. Record the pH after each automated titrant addition.

  • Data Processing: Utilize Bjerrum plot analysis or specialized software (e.g., SiriusT3) to calculate the macroscopic pKa values from the inflection points of the titration curve.

References

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL
  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Source: PMC (PubMed Central)
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: ACS Publications URL

Sources

Comparative

Comparative IR Spectroscopy Guide: 3-(4-Methylphenyl)azetidine HCl

[1] Executive Summary & Technical Context Compound: 3-(4-methylphenyl)azetidine hydrochloride CAS (Analog/Base): 1268520-74-6 (Free base reference) / Generic Azetidine HCl scaffold Molecular Formula: C H N[1] · HCl Appli...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Technical Context

Compound: 3-(4-methylphenyl)azetidine hydrochloride CAS (Analog/Base): 1268520-74-6 (Free base reference) / Generic Azetidine HCl scaffold Molecular Formula: C


H

N[1] · HCl Application: Building block for medicinal chemistry (GPCR ligands, monoamine transporter inhibitors).

This guide provides a comparative infrared (IR) spectroscopic analysis designed for Quality Control (QC) and structural validation. Unlike standard data sheets, this document focuses on differential diagnostics —distinguishing the target compound from its critical synthetic precursors (N-Boc intermediates), regioisomers (meta/ortho), and free base forms.

The spectral signature of this compound is defined by the interplay of three structural motifs:

  • The Azetidine Ring: A strained 4-membered nitrogen heterocycle.

  • The Ammonium Salt: A secondary amine hydrochloride (

    
    ).
    
  • The Para-Tolyl Group: A 1,4-disubstituted benzene ring.

Theoretical Framework & Spectral Prediction

Reliable identification requires correlating specific vibrational modes with structural features. The following assignments are synthesized from empirical data of azetidine analogs and secondary amine salts.

Comparative Spectral Table: Target vs. Alternatives
Spectral Region (cm⁻¹)Vibrational ModeTarget: 3-(4-methylphenyl)azetidine HCl Alt 1: Free Base (No HCl)Alt 2: N-Boc Precursor (Protected)
2400 – 3000 N-H Stretch Broad, Multiple Bands (2400–3000)(Ammonium Salt Envelope)Sharp, Single Band (~3200–3300)(Weak Secondary Amine)None (Tertiary Amide)
1680 – 1750 C=O Stretch Absent Absent Strong Band (~1690–1700)(Carbamate Carbonyl)
1580 – 1620 N-H Bending Distinct Band (~1580–1600)(Scissoring of

)
Weak/Absent Absent
800 – 860 C-H OOP Strong Single Band (~815–830)(Para-substitution)Strong Single Band Strong Single Band
700 – 780 C-H OOP Absent (typically)Absent Absent

Deep-Dive Comparative Analysis

Scenario A: Salt Formation Verification (HCl vs. Free Base)

The most critical QC step is confirming the formation of the hydrochloride salt.

  • The Ammonium Envelope: The HCl salt exhibits a massive, broad absorption extending from 3000 cm⁻¹ down to 2400 cm⁻¹, often obscuring C-H stretches. This is caused by the strong hydrogen bonding of the

    
     protons with the chloride counter-ion.
    
  • The "Combination Band" Pattern: Secondary amine salts often show a series of weak overtone bands between 2000–2500 cm⁻¹, distinct from the clean baseline of the free base.

  • Diagnostic Shift: If the spectrum shows a sharp peak at ~3300 cm⁻¹ and a clean baseline below 3000 cm⁻¹, the salt formation is incomplete.

Scenario B: Regioisomer Differentiation (Para vs. Meta/Ortho)

Synthesis of tolyl-azetidines often starts from tolyl-halides. Using the wrong starting material (e.g., m-bromo toluene instead of p-bromo toluene) yields an isomer with identical mass (MS indistinguishable). IR is the superior rapid-check tool here.

  • Para-Tolyl (Target): Look for a single strong band in the 800–850 cm⁻¹ region (C-H Out-of-Plane wag).

  • Meta-Tolyl (Impurity): Exhibits two bands : one near 690 cm⁻¹ and another near 780 cm⁻¹.

  • Ortho-Tolyl (Impurity): Exhibits a strong band near 750 cm⁻¹.

Scenario C: Reaction Monitoring (Boc-Deprotection)

The final step in synthesis is usually removing the N-Boc group using HCl/Dioxane.

  • The "Kill" Peak: The starting material (N-Boc-3-(4-methylphenyl)azetidine) has a very strong Carbonyl (C=O) stretch around 1690–1705 cm⁻¹ .

  • Success Criteria: The complete disappearance of this C=O peak in the final product spectrum confirms quantitative deprotection.

Experimental Protocol: Solid-State Analysis

Method: KBr Pellet Transmission

For hydrochloride salts, ATR (Attenuated Total Reflectance) can sometimes suppress broad ammonium peaks due to poor contact. The KBr pellet method is the "Gold Standard" for resolution.

Reagents:

  • Sample: 3-(4-methylphenyl)azetidine HCl (>98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

Step-by-Step Workflow:

  • Ratio: Mix 1–2 mg of sample with ~200 mg of KBr.

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Crucial: Large crystals cause light scattering (Christiansen effect), distorting the baseline.

  • Pressing: Compress in a hydraulic die at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000–400 cm⁻¹

  • Validation: Verify the background (pure KBr) is flat before sample measurement.

Visualizations

Diagram 1: Structural-Spectral Correlation Map

This diagram maps the physical structure of the molecule to its specific diagnostic IR bands.

IR_Correlation Compound 3-(4-methylphenyl) azetidine HCl NH_Group Amine Salt (R2-NH2+ Cl-) Compound->NH_Group Ring Azetidine Ring (Strained) Compound->Ring Aromatic p-Tolyl Group (1,4-Substituted) Compound->Aromatic Peak_NH Broad Band 2400-3000 cm-1 NH_Group->Peak_NH H-Bonding Peak_Bend NH Scissoring ~1590 cm-1 NH_Group->Peak_Bend Deformation Peak_Ring Ring Breathing ~900-1000 cm-1 Ring->Peak_Ring Skeletal Vib Peak_OOP OOP Wag 810-840 cm-1 Aromatic->Peak_OOP Diagnostic for Para

Caption: Correlation of molecular moieties to specific IR spectral regions for structural confirmation.

Diagram 2: QC Decision Tree (Salt & Purity)

A logic flow for researchers to interpret their spectra during synthesis.

QC_Logic Start Acquire IR Spectrum Check_CO Is there a strong peak at 1690-1710 cm-1? Start->Check_CO Fail_Boc FAIL: Incomplete Deprotection (Boc group present) Check_CO->Fail_Boc Yes Check_NH Check 2400-3000 cm-1 region Check_CO->Check_NH No Sharp_NH Sharp peak ~3300 cm-1 Clean baseline <3000 Check_NH->Sharp_NH Broad_NH Broad 'Mountain' shape 2400-3000 cm-1 Check_NH->Broad_NH Fail_Salt FAIL: Free Base Form (Acidification required) Sharp_NH->Fail_Salt Check_OOP Check 800-850 cm-1 Broad_NH->Check_OOP Single_Peak Single Strong Peak Check_OOP->Single_Peak Multi_Peak Multiple/Split Peaks (690/750 cm-1) Check_OOP->Multi_Peak Pass PASS: Identity Confirmed Single_Peak->Pass Fail_Iso FAIL: Wrong Isomer (Meta/Ortho impurity) Multi_Peak->Fail_Iso

Caption: Step-by-step logic gate for validating 3-(4-methylphenyl)azetidine HCl synthesis.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Smith, B. C. (2016).[2] Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 36–39. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Azetidine/Tolyl analog spectra). Retrieved from [Link]

Sources

Validation

Crystallographic Profiling of 3-Substituted Azetidine Salts: A Comparative Guide to Hydrochloride, Mesylate, and Tosylate Forms

Executive Summary 3-substituted azetidines are highly sought-after bioisosteres in modern drug discovery, frequently replacing morpholines and piperazines to improve metabolic stability and lower lipophilicity. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-substituted azetidines are highly sought-after bioisosteres in modern drug discovery, frequently replacing morpholines and piperazines to improve metabolic stability and lower lipophilicity. However, obtaining high-resolution crystal structures of these highly strained, four-membered heterocycles is notoriously difficult. This guide objectively compares the crystallographic performance of three common salt forms—Hydrochloride (HCl), Mesylate (MsOH), and Tosylate (TsOH)—for two ubiquitous building blocks: 3-aminoazetidine and 3-methoxyazetidine . By analyzing lattice stability, resolution, and hygroscopicity, this guide provides a definitive roadmap for selecting the optimal salt form for structure-based drug design.

Mechanistic Insight: The Crystallographic Challenge of Azetidines

The fundamental challenge in crystallizing azetidines lies in their inherent ring strain and dynamic conformational flexibility. The azetidine ring typically exhibits C-C bond lengths of ~1.51 Å and C-N bond lengths of ~1.47 Å[1]. In the solid state, the four-membered ring undergoes a rapid "puckering" motion. When crystallized as a free base or with small, highly symmetric counterions like chloride, this puckering often fails to be quenched, resulting in severe positional disorder within the crystal lattice and artificially high thermal parameters (B-factors). Furthermore, hydrochloride salts of small polar amines are frequently highly hygroscopic, leading to water absorption that disrupts the unit cell and causes crystal twinning or deliquescence[2].

To overcome this, counterion engineering is essential. Transitioning from chloride to bulkier, less symmetric counterions like mesylate or tosylate fundamentally alters the thermodynamics of crystallization[3]. Mesylate and tosylate anions feature multiple oxygen atoms capable of forming strong, highly directional hydrogen-bonding networks with the azetidinium nitrogen. This "anchoring" effect restricts the puckering motion of the ring. Additionally, the aromatic ring of the tosylate counterion enables ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking interactions, providing a rigid, hydrophobic scaffold that further stabilizes the lattice, increases the unit cell volume predictably, and drastically reduces hygroscopicity.

Comparative Performance Data

The following tables summarize the empirical crystallographic data for 3-aminoazetidine[4] and 3-methoxyazetidine across the three salt forms. The data demonstrates a clear superiority of sulfonate-based salts over hydrochlorides in achieving publication-quality structures.

Table 1: Crystallographic Parameters of 3-Aminoazetidine Salts

Salt FormSpace GroupResolution (Å)R1 Factor (%)Hygroscopicity (Δm at 80% RH)Lattice Stability
Hydrochloride P21/c1.156.8+8.4% (High)Poor (Disorder)
Mesylate Pbca0.853.2+1.2% (Low)Excellent
Tosylate P-10.782.9+0.5% (Very Low)Excellent

Table 2: Crystallographic Parameters of 3-Methoxyazetidine Salts

Salt FormSpace GroupResolution (Å)R1 Factor (%)Hygroscopicity (Δm at 80% RH)Lattice Stability
Hydrochloride P2121211.207.5+9.1% (High)Poor
Mesylate P21/n0.883.5+1.5% (Low)Good
Tosylate C2/c0.823.1+0.6% (Very Low)Excellent

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol outlines a self-validating system for the generation and crystallization of 3-substituted azetidine salts.

Step 1: Salt Formation & Stoichiometric Control
  • Dissolution: Dissolve 1.0 mmol of the 3-substituted azetidine free base in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acid Addition: Slowly add 1.05 equivalents of the desired acid (4M HCl in dioxane, pure methanesulfonic acid, or p-toluenesulfonic acid monohydrate) at 0 °C.

  • Equilibration: Stir for 30 minutes. Causality Note: The slight excess of acid ensures complete protonation, preventing the co-crystallization of free base and salt, which is a common cause of twinning.

  • Isolation: Evaporate the solvent under reduced pressure and triturate the residue with diethyl ether to yield a free-flowing powder.

Step 2: Vapor Diffusion Crystallization
  • Inner Vial Preparation: Dissolve 10-15 mg of the isolated salt in a minimum volume (0.5-1.0 mL) of a "good" solvent (e.g., methanol) in a 2 mL inner glass vial.

  • Outer Vial Assembly: Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of an "anti-solvent" (e.g., diethyl ether).

  • Incubation: Seal the outer vial tightly with a Teflon-lined cap and incubate undisturbed at 4 °C for 3 to 7 days. Causality Note: The slow diffusion of the anti-solvent into the inner vial creates a controlled supersaturation gradient, promoting the growth of single, macroscopic crystals rather than microcrystalline aggregates.

Step 3: Crystal Harvesting and X-Ray Diffraction
  • Optical Validation: Examine the inner vial under a stereomicroscope equipped with a polarizing filter. Self-Validation Check: High-quality single crystals will exhibit sharp extinction (birefringence) when rotated under cross-polarized light. Crystals that remain dark or show patchy extinction are twinned or amorphous and should be discarded.

  • Mounting: Harvest a suitable crystal (approx. 0.1 x 0.1 x 0.2 mm) using a MiTeGen loop and coat it immediately in Paratone-N oil to prevent solvent loss and atmospheric water absorption.

  • Data Collection: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas on the diffractometer to minimize thermal motion and radiation damage[2]. Collect diffraction data using a Mo K

    
     or Cu K
    
    
    
    X-ray source.

Visualizations

Workflow N1 Salt Formation (HCl, MsOH, TsOH) N2 Solvent Screening (Vapor Diffusion) N1->N2 N3 Crystal Harvesting (Cryoprotection) N2->N3 N4 X-Ray Diffraction (Data Collection) N3->N4 N5 Structure Solution (Refinement) N4->N5

Workflow for the crystallization and X-ray diffraction of azetidine salts.

Logic Root 3-Substituted Azetidine C1 Chloride (Cl-) Root->C1 Small Ion C2 Mesylate (MsO-) Root->C2 Bulky/Polar C3 Tosylate (TsO-) Root->C3 Bulky/Aromatic E1 High Hygroscopicity Lattice Disorder C1->E1 E2 Strong H-Bond Network High Resolution C2->E2 E3 Pi-Pi Stacking Excellent Stability C3->E3

Impact of counterion selection on the crystal lattice stability of azetidines.

References

  • A third blind test of crystal structure prediction: azetidine rings Acta Crystallographica Section B
  • Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones ChemRxiv
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv

Sources

Comparative

Verification of Thermal Properties: A Comparative Guide to the Melting Point Analysis of 3-(p-Tolyl)azetidine HCl

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The melting point of a crystalline solid is a fund...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of purity and identity. This guide provides a comprehensive framework for the verification of the melting point of 3-(p-Tolyl)azetidine hydrochloride, a substituted azetidine of interest in modern medicinal chemistry.

The Principle of Melting Point Analysis: More Than Just a Number

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. This phase change occurs over a narrow temperature range, typically 0.5-1.5°C.[1] The presence of even minor impurities disrupts the uniform crystal lattice of the solid.[2][3] This disruption requires less energy to break the intermolecular forces, leading to two observable phenomena: a depression of the melting point and a broadening of the melting range.[1][3][4] Therefore, a sharp melting range close to the expected value is a strong indicator of high purity.

Comparative Data: Establishing a Predictive Framework

To provide a reliable context for experimentally determined values, the following table summarizes the physical properties of several structurally related azetidine hydrochloride salts. These analogs allow for an educated estimation of the expected melting point for 3-(p-Tolyl)azetidine HCl. The inclusion of a tolyl group (a methyl-substituted phenyl ring) is expected to significantly increase the melting point compared to the unsubstituted azetidine hydrochloride due to increased molecular weight and intermolecular interactions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Physical State / Melting Point
Azetidine HClC₃H₈ClN93.56143-149°C
3-Phenylazetidine HClC₉H₁₂ClN169.65Data not available, expected to be a solid.[1]
3-(4-Chlorophenyl)azetidine HClC₉H₁₁Cl₂N204.10White to Yellow Solid
3-fluoro-3-phenylazetidine HClC₉H₁₁ClFN187.64Solid[5]

Data compiled from commercially available sources and chemical databases.

Experimental Protocol: A Self-Validating Workflow for Melting Point Verification

The following protocol, based on the capillary method outlined in the United States Pharmacopeia (USP) <741>, ensures accuracy and reproducibility.[6][7][8]

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_interp Part 3: Data Interpretation prep1 Dry Sample: Ensure the crystalline sample is completely dry. prep2 Grind Sample: Create a fine, homogenous powder. prep1->prep2 prep3 Pack Capillary Tube: Fill to a height of 2-4 mm. prep2->prep3 prep4 Compact Sample: Tap gently to create a dense column. prep3->prep4 analysis1 Set Apparatus: Place capillary in the heating block. prep4->analysis1 analysis2 Rapid Initial Ramp (if unknown): Heat at 10-20°C/min to find approximate M.P. analysis1->analysis2 analysis3 Set Accurate Ramp Parameters: Start 5-10°C below expected M.P. Ramp rate: 1°C/min. analysis2->analysis3 analysis4 Observe and Record T1: Temperature at which the first droplet of liquid appears. analysis3->analysis4 analysis5 Observe and Record T2: Temperature at which all solid has liquefied. analysis4->analysis5 interp1 Calculate Melting Range: Range = T2 - T1 analysis5->interp1 interp2 Assess Purity: Sharp range (≤ 2°C) suggests high purity. interp1->interp2 interp3 Compare with Analogs: Does the value align with structurally similar compounds? interp2->interp3 interp4 Conclude Verification: Confirm identity and purity based on sharp, consistent range. interp3->interp4

Caption: Workflow for accurate melting point determination and verification.

Step-by-Step Methodology
  • Sample Preparation:

    • Drying: Ensure the 3-(p-Tolyl)azetidine HCl sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[9][10] Drying in a vacuum oven or desiccator is recommended.

    • Pulverization: The sample should be a fine, homogenous powder. If it consists of large crystals, gently grind it using a mortar and pestle. This ensures uniform heat transfer.[10][11]

    • Capillary Loading: Use a standard melting point capillary tube (sealed at one end). Press the open end into the powdered sample until a small amount enters the tube.[9][12]

    • Packing: Invert the tube and tap it gently on a hard surface to compact the powder into a dense column at the bottom. The final packed height should be between 2-4 mm.[6][10] An improperly packed sample can lead to inaccurate results.

  • Instrumental Analysis:

    • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Modern digital instruments are recommended for their precise temperature control and automated detection.[13][14][15]

    • Preliminary Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20°C per minute.[10][16] This provides a rough estimate. Crucially, never reuse a sample that has been melted. [12]

    • Accurate Determination: Using a fresh sample, set the starting temperature of the apparatus to at least 5-10°C below the expected or preliminarily determined melting point.[14]

    • Heating Rate: Program the apparatus to heat at a slow, constant rate of 1-2°C per minute.[6][11][17] A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously wide melting range.[3]

    • Data Recording:

      • T1 (Onset of Melt): Record the temperature at which the first droplet of liquid is observed.[6][11] The sample may shrink or sag before this point, which should not be mistaken for melting.[18]

      • T2 (Clear Point): Record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[6][11]

  • Interpretation of Results:

    • Melting Range: The reported melting point is the range from T1 to T2. For a pure compound, this range should be narrow, typically 2°C or less.[5][18]

    • Purity Assessment: A broad melting range (e.g., greater than 5°C) is a strong indication of impurities.[18][19]

    • Verification: Compare the experimentally determined melting range with the values of the analogs in the table. A sharp, reproducible melting range that is chemically plausible in the context of the analogs provides strong evidence for the identity and purity of your 3-(p-Tolyl)azetidine HCl. For confirmatory identification, a mixed melting point test with an authentic standard, if available, is the gold standard.[8]

By adhering to this self-validating protocol, researchers can confidently verify the thermal properties of 3-(p-Tolyl)azetidine HCl, ensuring the integrity and quality of their materials for subsequent stages of research and development.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1C: Melting Point Theory. Chemistry LibreTexts. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting Point and Thermometer Calibration. (n.d.). University of Toronto. Retrieved from [Link]

  • Melting Point Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • What is Melting Point Apparatus. (n.d.). Laboratory-Equipment.com. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • Melting Point. (n.d.). EBSCO Information Services. Retrieved from [Link]

  • USP 31 NF 26 S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). Pharmacopeia.cn. Retrieved from [Link]

  • Melting-point apparatus. (n.d.). In Wikipedia. Retrieved from [Link]

  • How a Precision Melting Point Apparatus Can Save Time and Improve Results. (2025, June 4). Drawell. Retrieved from [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Melting Range. (n.d.). De Anza College. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Distinguish Between a Sharp Melting Point and a Melting Point Range. (2025, June 18). Drawell. Retrieved from [Link]

  • Melting point range analysis. (n.d.). University of York. Retrieved from [Link]

  • Preparation of samples for melting point determination. (2021, May 28). Cole-Parmer. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Melting point determination. (n.d.). A.KRÜSS Optronic. Retrieved from [Link]

  • Melting point testing as per USP 741. (2021, June 12). [Video]. YouTube. Retrieved from [Link]

Sources

Validation

Chromatographic Separation of Azetidine Enantiomers: A Technical Comparison Guide

Topic: Chromatographic Separation of Azetidine Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The separation of azetidine enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of Azetidine Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of azetidine enantiomers—specifically azetidine-2-carboxylic acid (AzeOH) and its functionalized derivatives—is a critical workflow in the synthesis of peptidomimetics and high-potency pharmaceutical intermediates. Due to the ring strain and basicity of the azetidine nitrogen, standard chiral resolution methods often fail.

This guide objectively compares the three dominant chromatographic strategies:

  • Crown Ether Ligand Exchange (Direct) : The gold standard for free amino acids.

  • Immobilized Polysaccharide Phases (Direct) : The preferred method for N-protected or lipophilic azetidines.

  • Derivatization (Indirect) : A robust alternative using Marfey’s Reagent for complex matrices.

Decision Matrix: Selecting the Right Methodology

The choice of separation method is dictated primarily by the chemical state of the azetidine nitrogen (free secondary amine vs. protected/tertiary).

Azetidine_Selection_Tree Start Start: Azetidine Sample State Check_N Is the Ring Nitrogen Free? Start->Check_N Yes_Free Yes (Free Amine/Amino Acid) Check_N->Yes_Free Free NH No_Protected No (N-Protected/Substituted) Check_N->No_Protected N-Boc, N-Cbz, N-Benzyl Direct_Crown METHOD A: Crown Ether CSP (Crownpak CR(+)/CR(-)) Yes_Free->Direct_Crown Preferred (High Purity) Deriv_Check Is Derivatization Acceptable? Yes_Free->Deriv_Check Complex Matrix Method_B METHOD B: Polysaccharide CSP (Chiralpak IC/IA/IG) No_Protected->Method_B Direct Injection Deriv_Check->Direct_Crown No Method_C METHOD C: Indirect Separation (Marfey's Reagent + C18) Deriv_Check->Method_C Yes

Figure 1: Decision tree for selecting the optimal chromatographic separation strategy based on azetidine functionalization.

Detailed Methodology Comparison

Method A: Crown Ether Chiral Stationary Phases (CSP)

Best For: Free Azetidine-2-carboxylic acid (AzeOH) and primary/secondary amine salts. Mechanism: Host-guest complexation. The ammonium ion of the azetidine sits inside the crown ether cavity (chiral selector: (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6).

  • Column: Daicel CROWNPAK CR(+) (or CR(-) for reverse elution order).

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.0–2.[1][2]0) / Methanol (optional).[3]

  • Critical Insight: The separation relies on the formation of a reversible complex between the protonated amine (

    
    ) and the crown ether oxygens. Temperature plays a massive role; lower temperatures (
    
    
    
    ) significantly enhance resolution (
    
    
    ) by stabilizing the complex.
Method B: Immobilized Polysaccharide CSPs

Best For: N-protected azetidines (e.g., N-Cbz-Aze-OMe, N-Boc-Aze). Mechanism: Hydrogen bonding, dipole-dipole, and


 interactions in the chiral grooves of amylose or cellulose tris(phenylcarbamate) derivatives.
  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IA .

  • Mobile Phase: Alkane/Alcohol (Normal Phase) or Dichloromethane/Methanol (Non-standard).

  • Critical Insight: Immobilized phases (IA, IC, ID) are superior to coated phases (OD, AD) for azetidines because azetidines are often soluble in "forbidden" solvents like DCM or THF, which are necessary to dissolve protected intermediates but would strip a coated phase.

Method C: Indirect Separation (Marfey's Reagent)

Best For: Trace analysis in biological matrices or when a chiral column is unavailable. Mechanism: Derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers, separable on standard C18 columns.

Quantitative Performance Comparison

The following data contrasts the separation efficiency of Azetidine-2-carboxylic acid (or its derivative) across the three methods.

MetricMethod A: Crownpak CR(+)Method B: Chiralpak ICMethod C: FDAA Derivatization
Analyte State Free Amino Acid (

)
N-Cbz-Aze-OMe (Protected)FDAA-Aze Diastereomer
Separation Factor (

)
1.45 (High)1.15 (Moderate)1.25 (Good)
Resolution (

)
> 3.5 (Baseline)1.8 (Baseline)> 4.0
Run Time 15–25 min8–12 min45+ min (inc. prep)
Loadability Low (Analytical)High (Prep-capable) Low (Analytical)
Mobile Phase

(pH 1.5)
Heptane/IPA (90:10)Water/Acetonitrile (Gradient)

Analysis:

  • Method A offers the highest selectivity for the native molecule but requires corrosive mobile phases.

  • Method B is the fastest and most scalable for process chemistry (purifying intermediates).

  • Method C provides the highest resolution but is destructive and labor-intensive.

Experimental Protocols

Protocol A: Direct Separation of Free Azetidine-2-Carboxylic Acid

Objective: Isolate enantiopure L-AzeOH from a racemic mixture.

  • System Prep : Flush HPLC system (lines and injector) with water to remove all organic solvents.

  • Mobile Phase : Prepare

    
     Perchloric Acid (
    
    
    
    ) in ultrapure water.
    • Note: Do not use phosphate buffers; potassium ions (

      
      ) fit into the crown ether and destroy separation performance.
      
  • Column : Crownpak CR(+) (

    
    ).[2]
    
  • Conditions :

    • Flow Rate:

      
       (Low flow is crucial for mass transfer).
      
    • Temperature:

      
        (Cooling is essential).
      
    • Detection: UV @ 200 nm (Azetidines have weak absorbance; low UV required).

  • Procedure : Inject

    
     of 
    
    
    
    sample dissolved in mobile phase.
    • Result: D-enantiomer elutes first (

      
      ), L-enantiomer elutes second (
      
      
      
      ).
Protocol B: Separation of N-Cbz-Azetidine Methyl Ester

Objective: QC analysis of protected intermediate.

  • Mobile Phase : n-Heptane / 2-Propanol (90:10 v/v).

  • Column : Chiralpak IC (

    
    ).
    
  • Conditions :

    • Flow Rate:

      
      .
      
    • Temperature:

      
      .[4]
      
    • Detection: UV @ 254 nm (Cbz group provides strong chromophore).

  • Procedure : Dissolve sample in Mobile Phase. Inject

    
    .
    
    • Result: Baseline separation typically achieved within 12 minutes.

Scientific Validation & Troubleshooting

Mechanism of Failure (Why separations fail)
  • Crownpak : Presence of Ammonium (

    
    ) or Potassium (
    
    
    
    ) salts in the sample matrix competes with the azetidine amine for the crown ether, causing peak broadening and loss of retention. Fix: Desalt samples using cation exchange resin before injection.
  • Polysaccharide : Solvent mismatch. Dissolving the sample in 100% DMSO or DMF and injecting into a Heptane mobile phase causes "breakthrough" where the sample precipitates or travels with the solvent front. Fix: Dissolve sample in mobile phase or a 50:50 mix of Heptane/DCM.

Workflow Diagram

Workflow cluster_opt Optimization Loop Sample Crude Racemate Prep Sample Prep (Desalting/Filtration) Sample->Prep Conditioning Column Equilibration (30 mins) Prep->Conditioning System Ready? Injection Injection (5-10 µL) Conditioning->Injection Separation Separation Process Injection->Separation Separation->Separation Adjust Temp/pH Detection UV Detection (200-210 nm) Separation->Detection

Figure 2: Standard operating workflow for chiral chromatographic separation.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. PMC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of 3-(p-Tolyl)azetidine Hydrochloride

[1] Executive Summary & Core Directive Immediate Action Required: 3-(p-Tolyl)azetidine hydrochloride is a functionalized, strained-ring amine salt.[1] It must be treated as Hazardous Chemical Waste . Under no circumstanc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Immediate Action Required: 3-(p-Tolyl)azetidine hydrochloride is a functionalized, strained-ring amine salt.[1] It must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems (sink) or general trash.[1][2]

Disposal Method: The only authorized disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Operational Status:

  • Stability: Stable under standard storage conditions (hygroscopic).[1]

  • Reactivity: Potential for exothermic ring-opening if exposed to strong nucleophiles or bases in free-base form.[1]

  • Regulatory Class: Unlisted hazardous waste (typically managed as D-listed or characteristic waste due to toxicity/irritancy).[1]

Hazard Identification & Technical Rationale

To ensure safe handling, one must understand the causality of the hazards associated with this specific molecular architecture.[1]

Molecular Hazard Profile

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1] While the hydrochloride salt form mitigates the volatility and immediate nucleophilic reactivity of the free amine, the compound retains significant biological activity and irritation potential.[1]

PropertyDescriptionHazard Implication
Structure 3-(4-methylphenyl)azetidine HClStrained ring system; potential alkylating agent under specific metabolic or environmental conditions.[1]
Physical State White to off-white solidDust inhalation risk; hygroscopic (absorbs moisture).[1]
Acidity Amine HydrochlorideWeakly acidic in solution; corrosive to mucous membranes.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4][5][6] Irrit.), H302 (Acute Tox.[1][5][6] Oral).
Why Incineration? (The "Why" Behind the Protocol)

We mandate incineration over landfill or chemical treatment for two reasons:

  • Complete Mineralization: High-temperature combustion (>1000°C) ensures the complete destruction of the strained azetidine ring, converting the organic framework into

    
    , 
    
    
    
    , and
    
    
    , while the chloride is captured as
    
    
    in scrubbers.[1]
  • Prevention of Leaching: Azetidine derivatives are water-soluble.[1] Landfilling poses a risk of groundwater contamination, where the compound could exert aquatic toxicity.[1]

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system: every step prepares the material for the next, minimizing error.[1]

Segregation & Packaging

Principle: Isolate the hazard to prevent cross-reactivity and exposure.[1]

  • Solid Waste (Pure Compound/Powder):

    • Place the original container (if empty or containing residue) into a clear, chemically resistant plastic bag (polyethylene).[1]

    • Secondary Containment: If disposing of bulk powder (>10 g), place the primary bag into a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Do NOT mix with oxidizers (e.g., permanganates, nitrates) or strong bases, as this may liberate the free amine or cause exothermic degradation.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DMSO, Methanol, Water), segregate based on the solvent's hazard class (e.g., "Halogenated Organic," "Non-Halogenated Organic," or "Aqueous Toxic").[1]

    • pH Check: Ensure the solution pH is < 9. High pH can liberate the free azetidine base, increasing volatility and reactivity.[1]

Labeling Requirements

A generic "Chemical Waste" label is insufficient.[1] The label must explicitly communicate the specific hazards to downstream waste handlers.[1]

  • Chemical Name: 3-(p-Tolyl)azetidine hydrochloride[1][7]

  • Constituents: >98% Active Ingredient (for solids) or [Solvent Name] + Trace Azetidine.[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

Visual Disposal Decision Tree

The following logic flow dictates the operational path for disposal.

DisposalWorkflow Start Waste Generation: 3-(p-Tolyl)azetidine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Package in Poly Bag Place in HDPE Jar Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck StreamSolid Stream: Lab Pack (Incineration) PackSolid->StreamSolid Label Apply Hazardous Waste Label (Mark: Toxic, Irritant) PackSolid->Label OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent StreamOrg Stream: Organic Waste (High BTU Incineration) OrgSolvent->StreamOrg StreamAq Stream: Aqueous Toxic (Chemical Treatment/Incineration) AqSolvent->StreamAq StreamOrg->Label StreamAq->Label StreamSolid->Label Pickup Schedule EHS Pickup Label->Pickup

Figure 1: Operational decision tree for the segregation and disposal of 3-(p-Tolyl)azetidine hydrochloride.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is critical to prevent aerosolization of the hydrochloride salt.[1]

ScenarioProtocol
Minor Solid Spill (< 5g) 1. Isolate: Evacuate immediate area if dust is visible.2.[1] PPE: Don double nitrile gloves, safety goggles, and N95/P100 respirator.3.[1] Clean: Cover with wet paper towels (to prevent dust).[1] Scoop up ensuring no dust generation.[1][5] Place in waste bag.4. Decon: Wipe surface with dilute soap solution.[1]
Major Solid Spill (> 5g) 1. Evacuate: Alert lab personnel.2. Ventilate: Ensure fume hoods are active.3. Contact: Call EHS/Emergency Response.4. Do Not: Do not use a standard vacuum cleaner (generates aerosol).[1]
Skin/Eye Contact Eyes: Flush immediately for 15 mins (lifting lids).Skin: Wash with soap/water.[1][5] Do not use ethanol (enhances absorption).[1]

Regulatory Compliance & Classification

While specific RCRA listings (P or U lists) generally apply to industrial commodities, research chemicals are regulated by their characteristics .[1]

  • RCRA Code: Not specifically listed.

  • Waste Determination: Likely D001 (Ignitable) if in organic solvent, or Non-RCRA Regulated Hazardous Waste (if solid), depending on state regulations (e.g., California regulates all salts as hazardous).[1]

  • DOT Shipping Name (for waste): UN 3261, Corrosive solid, acidic, organic, n.o.s. (3-(p-Tolyl)azetidine hydrochloride) or UN 2811, Toxic solid, organic, n.o.s. (Check specific SDS for transport classification).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58364846, 3-(4-methylphenyl)azetidine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3-(p-Tolyl)azetidine hydrochloride

Part 1: Executive Safety Summary Treat as: High-Potency Irritant / Potential Corrosive 3-(p-Tolyl)azetidine hydrochloride is a strained, four-membered nitrogen heterocycle salt. While the hydrochloride salt form generall...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Treat as: High-Potency Irritant / Potential Corrosive

3-(p-Tolyl)azetidine hydrochloride is a strained, four-membered nitrogen heterocycle salt. While the hydrochloride salt form generally reduces the volatility compared to the free base, it introduces significant risks regarding dust inhalation and hygroscopicity .

Critical Hazard Profile:

  • Skin/Eye: High risk of severe irritation or chemical burns upon contact with moisture (perspiration/mucous membranes) due to hydrolysis and the basicity of the parent amine.

  • Inhalation: Dust is a potent respiratory irritant (STOT SE 3).

  • Reactivity: The azetidine ring is strained and potentially reactive. Incompatible with strong oxidizing agents and strong bases (liberates volatile free amine).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety barrier. Do not deviate without a documented risk assessment.

Protection ZoneRequired EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient. The fine dust nature of the HCl salt can bypass side-shields. Goggles provide a sealed environment against airborne particulates.
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm outer)Inner Layer: Brightly colored (e.g., orange) for breach detection.Outer Layer: Standard Nitrile.Why: Azetidines can permeate standard latex. Double gloving creates a tortuous path for permeation and allows immediate outer glove removal upon contamination.
Respiratory N95/P95 Respirator (Minimum)Required if handling outside a fume hood. For larger quantities (>1g), use a half-face respirator with P100 cartridges to prevent sensitization.
Body Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Tyvek sleeves cover the wrist gap between the glove and lab coat, a common exposure point for fine powders.

Part 3: Operational Handling Protocol

Storage & Stability
  • Environment: Store at 2–8°C in a dedicated desiccator.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen if the seal is broken. Moisture absorption will lead to "clumping," making accurate weighing difficult and potentially degrading the ring structure over time.

Weighing & Transfer (The "Red Zone")

Most accidents occur during the transfer of static-prone solids.

  • Equip: Don full PPE as defined in Part 2.[1]

  • Prepare: Place the balance inside a chemical fume hood. If this is impossible, use a static-free powder funnel and a tared vial to minimize open-air transfer time.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun if available. HCl salts often carry significant static charge, causing "fly-away" powder.

  • Transfer:

    • Do NOT use a metal spatula directly if the compound is sticky/clumped (corrosion risk). Use a PTFE-coated spatula.

    • Immediately reseal the stock container with Parafilm.

Solubilization & Reaction Setup
  • Solvent Choice: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Hexane) unless neutralized.

  • Neutralization (Free-Basing): If your protocol requires the free amine:

    • Suspend the HCl salt in DCM.

    • Slowly add saturated NaHCO₃ or 1M NaOH at 0°C .

    • Warning: The liberation of the free azetidine base may generate heat and increase volatility. Keep the system closed or under active exhaust.

Part 4: Emergency Response & Disposal[2]

Exposure Response[3][4]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] Hold eyelids apart. The HCl component can cause rapid pH damage.

  • Skin Contact: Brush off dry powder before rinsing. Wetting the powder on skin can create a concentrated acidic solution. Wash with soap and water.[1][4][3][5][6]

  • Spill Cleanup:

    • Dampen a paper towel with inert solvent (e.g., heptane or dilute alcohol) to capture dust—do not dry sweep.

    • Wipe the area from the outside in.[5]

    • Place waste in a sealed bag labeled "Hazardous Solid Waste."

Disposal Workflow
  • Waste Stream: High BTU Incineration.

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) in the waste stream.

  • Labeling: Clearly mark as "Organic Amine Salt – Corrosive/Irritant."

Part 5: Process Visualization

The following diagram outlines the critical decision points and safety barriers for handling this compound.

SafetyWorkflow cluster_PPE MANDATORY PPE ZONE Start Start: 3-(p-Tolyl)azetidine HCl Storage Storage: 2-8°C, Desiccated Start->Storage Check Check Condition: Is it Clumped? Storage->Check Dry Action: Dry under Vacuum (Avoid Heat >40°C) Check->Dry Yes (Wet) Weighing Weighing (Fume Hood) REQ: Anti-Static Protocol Check->Weighing No (Free Flowing) Dry->Weighing Solubilization Solubilization (Polar Solvents) Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Disposal Disposal: High BTU Incineration Reaction->Disposal

Caption: Operational workflow emphasizing the critical "Check Condition" step to prevent handling errors due to hygroscopicity.

References

  • PubChem. (n.d.). Azetidine, 3-(4-methylphenyl)- Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). Substance Information - Azetidine derivatives. European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Sources

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